Lithium isobutyrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDVGIFOWJJSIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635408 | |
| Record name | Lithium 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25179-23-1 | |
| Record name | Lithium 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of High-Purity Lithium Isobutyrate
Abstract
This technical guide provides a comprehensive overview of the synthesis of high-purity lithium isobutyrate from isobutyric acid and lithium hydroxide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of the synthesis, offers a detailed step-by-step experimental protocol, and outlines robust methods for the purification and characterization of the final product. By integrating established chemical principles with practical, field-proven insights, this guide aims to equip scientists with the necessary knowledge to produce and validate high-quality this compound for their research and development endeavors.
Introduction: The Significance of this compound
Lithium salts of short-chain fatty acids, such as this compound, are of increasing interest in various scientific domains. While inorganic lithium salts have long been a cornerstone in the treatment of bipolar disorder, organic lithium salts are being explored for their potential to offer improved pharmacokinetic profiles and reduced side effects. This compound, in particular, serves as a valuable compound in the study of lithium's biological activity and in the development of new therapeutic agents. Its synthesis via the straightforward neutralization of isobutyric acid with lithium hydroxide is a fundamental process that requires precision and careful control to yield a product of high purity, suitable for demanding applications.
This guide will provide a detailed exploration of this synthesis, moving beyond a simple recitation of steps to explain the underlying rationale for each procedural choice, thereby ensuring both scientific rigor and practical applicability.
The Chemical Foundation: An Acid-Base Neutralization
The synthesis of this compound is predicated on the classic acid-base neutralization reaction between a carboxylic acid (isobutyric acid) and a strong base (lithium hydroxide).
Reaction: (CH₃)₂CHCOOH + LiOH → (CH₃)₂CHCOOLi + H₂O
This seemingly simple reaction requires careful management of stoichiometry, solvent selection, and reaction conditions to drive the equilibrium towards the formation of the desired salt and to facilitate its subsequent purification.
-
Stoichiometry : A precise 1:1 molar ratio of isobutyric acid to lithium hydroxide is crucial. An excess of either reactant will contaminate the final product and necessitate more rigorous purification steps.
-
Solvent : The choice of solvent is critical for both the reaction and the purification. A solvent in which the reactants are soluble and the product has limited solubility at lower temperatures is ideal for facilitating crystallization. Methanol is a common choice for the synthesis of lithium carboxylates due to its ability to dissolve both lithium hydroxide and isobutyric acid, while often allowing for the precipitation of the resulting lithium salt upon cooling or with the addition of a less polar co-solvent.
-
Reaction Monitoring : The progress of the neutralization reaction can be monitored by measuring the pH of the reaction mixture. The pH will start acidic, gradually increase as the lithium hydroxide is added, and will show a sharp increase at the equivalence point, indicating the completion of the reaction.
Experimental Protocol: From Reagents to Purified Product
This section details a robust, self-validating protocol for the synthesis of high-purity this compound.
Reagent and Equipment Data
A thorough understanding of the properties of the reagents is paramount for both safety and successful synthesis.
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties | Safety Precautions |
| Isobutyric Acid | (CH₃)₂CHCOOH | 88.11 | Colorless liquid, pungent odor | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[1][2][3][4][5] |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | White crystalline solid | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed. |
| Methanol | CH₃OH | 32.04 | Colorless, volatile liquid | Highly flammable, toxic by inhalation, ingestion, and skin contact. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Colorless, highly volatile liquid | Extremely flammable, forms explosive peroxides. |
Equipment :
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Burette for controlled addition of base
-
pH meter or pH indicator strips
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Drying oven or vacuum desiccator
Step-by-Step Synthesis Workflow
The following workflow is designed to produce high-purity this compound.
Step 1: Reagent Preparation
-
Accurately weigh a specific amount of isobutyric acid and dissolve it in methanol in a round-bottom flask.
-
Prepare a standard solution of lithium hydroxide monohydrate in methanol. The concentration should be accurately known to ensure precise stoichiometric control.
Step 2: Neutralization Reaction
-
Begin stirring the isobutyric acid solution at room temperature.
-
Slowly add the lithium hydroxide solution from a burette to the isobutyric acid solution.
-
Monitor the pH of the reaction mixture. A gradual increase in pH will be observed, followed by a sharp increase at the equivalence point (around pH 7-8). This indicates the completion of the neutralization.
Step 3: Product Isolation and Purification
-
Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the bulk of the methanol.
-
To induce precipitation of the this compound, add a less polar solvent such as diethyl ether to the concentrated solution.
-
Cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the solid this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold diethyl ether to remove any remaining soluble impurities.
Step 4: Drying and Storage
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
-
Store the final product in a tightly sealed container in a desiccator to prevent moisture absorption.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: A flowchart of the this compound synthesis.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a powerful tool for confirming the formation of the carboxylate salt. The spectrum of this compound should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700 cm⁻¹). These will be replaced by a strong, broad absorption band for the asymmetric carboxylate stretch (around 1550-1610 cm⁻¹) and a weaker symmetric stretch (around 1400-1450 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a septet for the methine proton and a doublet for the methyl protons of the isobutyrate group. The chemical shifts will be slightly different from those of isobutyric acid due to the deprotonation of the carboxyl group.
-
¹³C NMR : The carbon NMR spectrum will provide evidence of the carboxylate carbon and the other carbons in the isobutyrate structure.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose.[6][7][8][9]
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point of this compound and to identify any phase transitions.[6]
Purity Assessment
-
Titration : The purity of the synthesized this compound can be determined by titration. A known mass of the product can be dissolved in water and titrated with a standardized acid to determine the exact amount of isobutyrate present.[10][11]
-
Elemental Analysis : This technique can be used to determine the percentage of carbon, hydrogen, and lithium in the sample, which can then be compared to the theoretical values for pure this compound.
-
X-ray Diffraction (XRD) : For crystalline this compound, XRD can be used to confirm the crystal structure. A patent for a this compound-L-proline salt provides the characteristic 2-theta peak values for this compound as: 7.169°, 8.489°, 14.377°, 17.056°, 18.945°, 20.329°, 21.291°, 21.802°, 24.123°, 25.713°, 26.395°, 27.819°, 29.003°, 29.577°, 29.866°, 33.101°, and 39.219°.[12]
Summary of Analytical Data
| Analytical Technique | Expected Result for High-Purity this compound |
| FTIR | Absence of broad O-H and C=O (acid) bands; presence of strong carboxylate stretches (~1550-1610 cm⁻¹ and ~1400-1450 cm⁻¹). |
| ¹H NMR | Septet and doublet corresponding to the isobutyrate structure, with chemical shifts indicative of salt formation. |
| ¹³C NMR | Peaks corresponding to the carboxylate, methine, and methyl carbons of the isobutyrate anion. |
| TGA | A stable baseline until the onset of thermal decomposition at a characteristic temperature. |
| DSC | A sharp endothermic peak corresponding to the melting point of the compound. |
| Purity (by Titration) | >99% |
Process Optimization and Safety Considerations
Optimizing for Yield and Purity
-
Temperature Control : While the neutralization reaction is typically performed at room temperature, controlling the temperature during crystallization is crucial for obtaining well-defined crystals and high purity. Slow cooling can lead to larger, purer crystals.
-
Solvent Choice : While methanol is a good starting point, exploring other alcohol solvents or solvent mixtures could optimize the solubility-precipitation balance for improved yield and purity.
-
Purification : For exceptionally high purity requirements, recrystallization from a suitable solvent system may be necessary.
Safety as a Priority
The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation : All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents :
-
Isobutyric Acid : Is corrosive and has a strong, unpleasant odor. Handle with care to avoid skin and eye contact.[1][2][3][4][5]
-
Lithium Hydroxide : Is a corrosive solid. Avoid creating dust and handle with care to prevent skin and eye burns.
-
Solvents : Methanol and diethyl ether are flammable and should be handled away from ignition sources.
-
Conclusion
The synthesis of high-purity this compound, while based on a fundamental acid-base reaction, requires a meticulous and well-controlled experimental approach. By understanding the chemical principles, adhering to a detailed protocol, and employing rigorous characterization techniques, researchers can confidently produce a high-quality product suitable for a range of scientific applications. This guide provides the necessary framework for achieving this, emphasizing the importance of both procedural accuracy and a deep understanding of the underlying chemistry.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. vigon.com [vigon.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. blog.kohan.com.tw [blog.kohan.com.tw]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azom.com [azom.com]
- 9. scionresearch.com [scionresearch.com]
- 10. azom.com [azom.com]
- 11. Assay of lithium hydroxide and lithium carbonate | Metrohm [metrohm.com]
- 12. CN112472697A - Preparation process of organic acid lithium-L-proline salt - Google Patents [patents.google.com]
characterization of lithium isobutyrate by NMR spectroscopy
An In-depth Technical Guide to the Characterization of Lithium Isobutyrate by NMR Spectroscopy
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Tailored for researchers, scientists, and professionals in drug development, this document offers not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reliable characterization process.
Introduction: The Role of NMR in the Analysis of this compound
This compound [(CH₃)₂CHCO₂Li] is a salt of significant interest in various chemical and pharmaceutical applications. A thorough understanding of its structure, purity, and dynamic behavior in solution is paramount for quality control and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed atomic-level information.
This guide will delve into the multi-nuclear NMR approach for characterizing this compound, focusing on ¹H (proton), ¹³C (carbon-13), and ⁷Li (lithium-7) NMR. We will explore how these techniques, when used in concert, provide a complete picture of the compound's identity and integrity.
Fundamental Principles: What NMR Reveals About this compound
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.
For this compound, we are interested in three key nuclei:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the isobutyrate moiety.
-
¹³C NMR: Offers insights into the carbon skeleton of the isobutyrate anion.
-
⁷Li NMR: Directly probes the lithium cation, providing information about its coordination state and interactions in solution.
The following diagram illustrates the molecular structure of this compound and the NMR-active nuclei that will be the focus of our analysis.
Caption: Molecular structure of this compound highlighting the NMR-active nuclei.
Experimental Workflow: From Sample Preparation to Data Acquisition
A well-defined experimental workflow is crucial for obtaining high-quality, reproducible NMR data. The following protocol has been optimized for the characterization of this compound.
Sample Preparation
The choice of solvent is critical in NMR spectroscopy. For this compound, deuterium oxide (D₂O) is a common and effective solvent due to the salt's ionic nature. Methanol-d₄ (CD₃OD) can also be used, but D₂O is often preferred for its simplicity and lack of interfering solvent signals in the aliphatic region of the ¹H NMR spectrum.
Protocol:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of D₂O (or another suitable deuterated solvent).
-
Securely cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
If necessary, a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for precise chemical shift referencing.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | ⁷Li NMR |
| Solvent | D₂O | D₂O | D₂O |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | zg |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay (d1) | 2 s | 2 s | 5 s |
| Acquisition Time (aq) | ~4 s | ~1.5 s | ~1 s |
| Spectral Width (sw) | 16 ppm | 240 ppm | 20 ppm |
The following diagram outlines the general experimental workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Spectral Interpretation: Decoding the Data
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the isobutyrate anion.
-
A doublet: Arising from the six equivalent methyl (CH₃) protons. This signal will be split into a doublet by the adjacent methine (CH) proton.
-
A septet: Corresponding to the single methine (CH) proton. This signal will be split into a septet by the six neighboring methyl protons, following the n+1 rule.
| Proton Type | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet (d) | 6H |
| (CH₃)₂CH- | ~2.2 - 2.5 | Septet (sept) | 1H |
The integration of these signals should be in a 6:1 ratio, providing a quantitative measure of the relative number of protons and confirming the structure.
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework. For this compound, three signals are expected:
-
Methyl Carbon: A single signal for the two equivalent methyl carbons.
-
Methine Carbon: A signal for the methine carbon.
-
Carbonyl Carbon: A signal for the carboxylate carbon, typically found at a higher chemical shift (downfield).
| Carbon Type | Expected Chemical Shift (δ) in D₂O (ppm) |
| (CH₃)₂CH- | ~18 - 22 |
| (CH₃)₂CH- | ~40 - 45 |
| -COO⁻ | ~180 - 185 |
⁷Li NMR Spectrum
⁷Li NMR is a powerful tool for directly observing the lithium cation. In a simple solution of this compound in D₂O, a single, sharp resonance is expected. The chemical shift of this signal can be influenced by the solvent and the concentration of the salt. This analysis is particularly useful for:
-
Confirming the presence of lithium.
-
Assessing the purity with respect to other cations.
-
Studying ion-pairing and aggregation phenomena in more complex systems.
The chemical shift is typically referenced to an external standard, such as a solution of LiCl in D₂O.
Purity Assessment and Impurity Identification
NMR spectroscopy is an excellent method for assessing the purity of this compound. Common impurities that can be identified include:
-
Residual Isobutyric Acid: If the salt formation is incomplete, signals corresponding to isobutyric acid will be present. The methine proton of the acid typically appears at a slightly different chemical shift than that of the isobutyrate anion.
-
Other Carboxylates: The presence of other carboxylate impurities will give rise to additional signals in the ¹H and ¹³C NMR spectra.
-
Solvent Residues: Signals from residual synthesis solvents (e.g., ethanol, diethyl ether) can be readily identified and quantified.
Advanced NMR Techniques
For more complex studies, advanced NMR techniques can be employed:
-
COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between coupled protons. For this compound, a cross-peak between the methyl doublet and the methine septet would be observed, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons. This is an invaluable tool for unambiguous assignment of the ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This can be used to confirm the overall structure of the molecule.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By employing a multi-nuclear approach (¹H, ¹³C, and ⁷Li), researchers can unambiguously confirm the structure, assess the purity, and gain insights into the behavior of this important compound in solution. The protocols and guidelines presented in this document provide a solid foundation for obtaining high-quality, reliable data for research, development, and quality control purposes.
thermal stability and decomposition of lithium isobutyrate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Lithium Isobutyrate
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of this compound (CAS No: 25179-23-1). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the expected thermal behavior of this compound through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), propose a detailed decomposition mechanism, and provide robust protocols for empirical validation. The guide emphasizes the causality behind experimental design and the importance of self-validating analytical systems for ensuring data integrity.
Introduction: The Significance of Thermal Stability
This compound, the lithium salt of isobutyric acid, is a chemical compound utilized in various research applications, including proteomics.[1] As with many chemical reagents, understanding its thermal stability is paramount for ensuring safe handling, storage, and predicting its behavior in thermally stressed applications. Thermal decomposition is a chemical breakdown of a substance induced by heat, and for metallic salts of carboxylic acids, this process often follows predictable, yet complex, pathways.[2]
This guide serves as a foundational resource, detailing the expected decomposition profile of this compound. While specific experimental data for this compound is not extensively published, its behavior can be reliably predicted based on the well-documented thermolysis of analogous alkali metal carboxylates.[3][4] The primary decomposition route for such salts typically involves ketonization, yielding a ketone and a metal carbonate, with the carbonate further decomposing to the metal oxide at higher temperatures.[5] A thorough characterization is crucial for any application involving elevated temperatures, from chemical synthesis to formulation processes, to prevent unintended reactions and ensure the integrity of the final product.
Physicochemical Properties of this compound
A baseline understanding of the material's properties is essential before delving into its thermal behavior.
| Property | Value | Reference |
| CAS Number | 25179-23-1 | [1][6] |
| Molecular Formula | C₄H₇LiO₂ | [6][7] |
| Molecular Weight | 94.04 g/mol | [1][6] |
| Appearance | White powder or solid | [7][8] |
| Purity | ≥97.5% | [7] |
| Stability | Stable under normal conditions.[8] Hygroscopic. | [8] |
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to occur in distinct stages. This profile is elucidated using a combination of thermogravimetric analysis (TGA), which measures mass loss versus temperature, and differential scanning calorimetry (DSC), which measures the heat flow associated with thermal events.[9]
General Mechanism of Alkali Metal Carboxylate Decomposition
Alkali metal salts of carboxylic acids generally decompose upon heating to form a ketone and the corresponding metal carbonate. This reaction, known as the ketonic decarboxylation, is a well-established synthetic route. The resulting alkali metal carbonate is often stable at the initial decomposition temperature but will break down into the metal oxide and carbon dioxide at significantly higher temperatures.[4][10] For instance, lithium stearate, a larger lithium carboxylate, begins to degrade around 200°C with accelerated decomposition above 400°C, ultimately leaving a residue of lithium carbonate/oxide.[5] Similarly, lithium carbonate itself decomposes into lithium oxide (Li₂O) and carbon dioxide (CO₂) at temperatures above 625°C.[11]
Proposed Decomposition Pathway for this compound
Based on these principles, the thermal decomposition of this compound is proposed to follow a two-step process:
-
Ketonization: Two molecules of this compound react to form di-isopropyl ketone (2,4-dimethyl-3-pentanone) and lithium carbonate. This step is expected to be the primary mass loss event observed in TGA.
-
Carbonate Decomposition: At a higher temperature, the intermediate lithium carbonate decomposes into lithium oxide and carbon dioxide.
This proposed pathway is visualized in the diagram below.
Caption: Proposed thermal decomposition pathway for this compound.
Anticipated TGA-DSC Results
A simultaneous TGA-DSC analysis under an inert nitrogen atmosphere would likely yield the following results, summarized in the table below. The inert atmosphere is critical to prevent oxidative side-reactions, ensuring that only the thermal decomposition process is observed.[5]
| Temperature Range | TGA Observation | DSC Observation | Associated Event |
| ~400 - 500°C | Significant mass loss | Endothermic peak | Ketonization: Release of gaseous di-isopropyl ketone. |
| > 625°C | Secondary mass loss | Endothermic peak | Decomposition of Li₂CO₃ to Li₂O with release of CO₂.[11] |
The initial mass loss should correspond to the molar mass of di-isopropyl ketone relative to two moles of this compound. The second mass loss corresponds to the release of carbon dioxide from lithium carbonate. The DSC curve would show endothermic peaks for these events, as heat is required to break the chemical bonds.[2]
Experimental Methodologies
To empirically determine the thermal stability and decomposition products of this compound, a combined TGA-DSC analysis, preferably coupled with a mass spectrometer (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis (EGA), is the standard approach.[9][11]
TGA-DSC Protocol
This protocol describes a self-validating system for characterizing the thermal properties of this compound.
-
Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass, temperature, and heat flow using certified reference materials.
-
Sample Preparation:
-
Place approximately 5-10 mg of this compound powder into a clean, tared aluminum or ceramic TGA pan.[5]
-
Record the exact mass using a microbalance. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and improving the resolution of thermal events.
-
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the system with high-purity nitrogen or argon gas at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. Causality: This ensures an inert atmosphere, preventing oxidation which would introduce exothermic events and alter the decomposition pathway.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[5][12] Causality: A 10°C/min heating rate provides a good balance between resolution and experimental time. Slower rates can offer better separation of overlapping events, while faster rates may shift decomposition to higher temperatures.
-
-
Data Acquisition: Record the sample mass (TGA), derivative of mass loss (DTG), and differential heat flow (DSC) as a function of temperature. If using EGA, simultaneously record the mass spectra or IR spectra of the evolved gases.
-
Data Analysis:
-
Determine the onset and peak temperatures of mass loss from the TGA and DTG curves.
-
Quantify the percentage mass loss for each decomposition step.
-
Integrate the peaks in the DSC curve to determine the enthalpy (ΔH) of each transition.
-
Correlate the mass loss events with the identification of evolved gases from the MS or FTIR data.
-
The following diagram illustrates the general workflow for this experimental approach.
Caption: Experimental workflow for thermal analysis of this compound.
Safety and Handling Considerations
Proper handling of this compound is essential, particularly when heating is involved.
-
Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols, and use in a well-ventilated area.[8]
-
Storage: Keep containers tightly closed in a dry place.[8] The material is hygroscopic and should be protected from moisture.
-
Decomposition Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[8] In the event of a fire, wear self-contained breathing apparatus.[8]
Conclusion
While direct, published TGA-DSC data for this compound is scarce, a robust and scientifically sound decomposition profile can be confidently predicted based on the established principles of alkali metal carboxylate thermolysis. The compound is expected to decompose in a two-stage process, first yielding di-isopropyl ketone and lithium carbonate, followed by the decomposition of lithium carbonate to lithium oxide at higher temperatures. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to validate this proposed mechanism. A thorough understanding of this thermal behavior is critical for ensuring the safe and effective use of this compound in any scientific or industrial application.
References
- 1. scbt.com [scbt.com]
- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. osti.gov [osti.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. blog.kohan.com.tw [blog.kohan.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Lithium Isobutyrate in Organic Solvents
Foreword: Navigating the Uncharted Territory of Lithium Isobutyrate Solubility
To the researchers, scientists, and drug development professionals delving into the applications of this compound, this guide serves as a foundational pillar. While the broader class of lithium salts has been extensively studied, particularly in the realm of energy storage, specific quantitative data on the solubility of this compound in a wide array of organic solvents remains notably sparse in publicly accessible literature. This reality transforms our approach from a mere presentation of established data to a comprehensive guide on how to expertly determine and understand the solubility of this specific organic salt.
This document is structured to empower you with the theoretical underpinnings, practical methodologies, and critical thinking necessary to navigate this data gap. We will proceed from the fundamental principles governing the dissolution of lithium salts to a detailed, self-validating experimental protocol for accurate solubility determination. Our focus is on the "why" behind the "how," ensuring that your experimental choices are not just procedural but are grounded in solid scientific reasoning.
The Theoretical Landscape: What Governs the Solubility of a Lithium Carboxylate?
The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of thermodynamics, dictated by the relative strengths of the lattice energy of the salt and the solvation energy of its constituent ions.
1.1. The Energetic Tug-of-War: Lattice Energy vs. Solvation Energy
For dissolution to occur, the energy released upon solvation of the lithium (Li⁺) and isobutyrate (CH₃)₂CHCOO⁻ ions must overcome the energy required to break apart the crystal lattice of the solid salt.
-
Lattice Energy: This is the energy holding the Li⁺ and isobutyrate ions together in a crystalline structure. For this compound, this is influenced by the size and charge of the ions.
-
Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. The nature of the organic solvent is paramount here.
1.2. Key Solvent Properties Influencing Solvation
The ability of an organic solvent to effectively solvate Li⁺ and isobutyrate ions is not governed by a single property but by a combination of factors:
-
Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally more effective at dissolving ionic salts.[1] A high dielectric constant reduces the electrostatic attraction between the Li⁺ and isobutyrate ions, facilitating their separation. However, this is not the sole determinant, as other interactions can be significant.[1]
-
Donor Number (DN): This is a measure of the Lewis basicity of a solvent—its ability to donate a lone pair of electrons. For the small, hard Lewis acid Li⁺ cation, solvents with a high donor number can form strong coordinate bonds, leading to effective solvation and often higher solubility.[2] A clear correlation between the donor number of a solvent and the solubility of lithium salts has been observed.[2]
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with the carboxylate group of the isobutyrate anion, enhancing its solvation. Aprotic solvents lack this ability.
-
Molecular Size and Steric Hindrance: The size and shape of the solvent molecules can affect their ability to pack around the ions effectively.
The interplay of these factors means that predicting solubility is non-trivial. For instance, while propylene carbonate (PC) has a high dielectric constant, ethanol may be a better solvent for some lithium salts due to its polarity and hydrogen bonding capabilities.[1]
A Validated Experimental Protocol for Determining this compound Solubility
Given the absence of extensive published data, a robust and reproducible experimental methodology is critical. The following protocol is designed as a self-validating system to ensure the accuracy and reliability of your results. This method is based on the equilibrium concentration method, a standard approach for solubility determination.[3][4]
2.1. Principle of the Method
An excess of solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved this compound represents its solubility at that temperature.
2.2. Materials and Reagents
-
This compound: High purity (e.g., ≥98%).[5][6] Physical properties are noted in Table 1.
-
Organic Solvents: High-purity, anhydrous grade. The presence of water can significantly influence the solubility of lithium salts.
-
Analytical Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for lithium quantification is a highly reliable method.[1][7] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the isobutyrate anion.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25179-23-1 | [8][9] |
| Molecular Formula | C₄H₇LiO₂ | [8][9] |
| Molecular Weight | 94.04 g/mol | [8][10] |
| Appearance | White powder or lump | [6][10] |
| Synonyms | Lithium 2-methylpropanoate | [5][8] |
2.3. Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
To a series of sealed, temperature-controlled vials, add a precisely measured volume (e.g., 10.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial even after equilibration.
-
Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C). Precise temperature control (±0.1°C) is crucial as solubility is temperature-dependent.[7]
-
Agitate the vials for a predetermined equilibration time. A preliminary study should be conducted to determine the time required to reach equilibrium. This can be done by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[3][4] For many organic salt systems, 24 to 48 hours is sufficient.[3][4]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. This prevents precipitation due to temperature changes.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument. The dilution factor must be recorded precisely.
-
-
Quantification of this compound:
-
Prepare a series of calibration standards of known this compound concentrations in the same solvent matrix.
-
Analyze the calibration standards and the diluted samples using a calibrated ICP-OES to determine the lithium concentration.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
2.4. Self-Validation and Quality Control
-
Equilibrium Confirmation: As mentioned, perform a time-course experiment to empirically determine the necessary equilibration time.
-
Purity of Materials: Use high-purity this compound and anhydrous solvents. Verify the water content of the solvents using Karl Fischer titration.[11]
-
Temperature Stability: Continuously monitor and log the temperature of the shaker bath throughout the experiment.
-
Analytical Validation: Ensure the linearity, accuracy, and precision of the analytical method (ICP-OES or HPLC) through proper calibration and validation procedures.
2.5. Visualizing the Experimental Workflow
Caption: Workflow for determining this compound solubility.
Interpreting the Results: Building a Solubility Profile
By systematically applying the protocol across a range of organic solvents, a comprehensive solubility profile for this compound can be constructed. The results should be tabulated for clear comparison.
3.1. Hypothetical Data Presentation
While extensive data is not available, we can anticipate certain trends based on the principles of lithium salt solubility.[1][7][12] The following table illustrates how experimentally determined data should be presented.
Table 2: Expected Solubility Trends of this compound in Various Organic Solvents at 25°C
| Solvent | Class | Dielectric Constant (ε) | Donor Number (DN) | Expected Solubility Trend |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | 29.8 | High |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 26.6 | High |
| Ethanol | Protic, Polar | 24.5 | 20 | Moderate to High |
| Acetonitrile | Aprotic, Polar | 37.5 | 14.1 | Moderate |
| Propylene Carbonate (PC) | Aprotic, Polar | 64.0 | 15.1 | Moderate |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | 7.6 | 20.0 | Low to Moderate |
| Dimethyl Carbonate (DMC) | Aprotic, Low Polarity | 3.1 | 15.1 | Low |
| Toluene | Aprotic, Nonpolar | 2.4 | 0.1 | Very Low |
| Hexane | Aprotic, Nonpolar | 1.9 | ~0 | Very Low / Insoluble |
3.2. Visualizing the Relationship Between Solvent Properties and Solubility
The data gathered can be used to visualize the relationships between solvent parameters and the solubility of this compound, providing predictive insights.
Caption: Factors influencing this compound solubility.
Conclusion and Future Directions
This guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound in organic solvents. By combining a robust experimental protocol with a sound understanding of the underlying physicochemical principles, scientists can generate the reliable data needed to advance their research, whether in pharmaceutical formulation, materials science, or chemical synthesis. The path forward lies in the careful execution of these methodologies to build a publicly shared, quantitative database that will benefit the entire scientific community.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. escholarship.org [escholarship.org]
- 8. This compound | 25179-23-1 [chemnet.com]
- 9. Lithium 2-methylpropanoate | C4H7LiO2 | CID 23665557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. Collection - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
lithium isobutyrate CAS number and chemical properties
An In-depth Technical Guide to Lithium Isobutyrate (CAS: 25179-23-1)
Introduction
This compound (CAS No. 25179-23-1) is the lithium salt of isobutyric acid. As an organic lithium salt, it represents a class of compounds with distinct properties compared to their inorganic counterparts, such as lithium carbonate or lithium chloride. While utilized as a biochemical reagent in specialized fields like proteomics research, its true potential may lie in the pharmaceutical and material science sectors.[1] The rationale for investigating organic salts like this compound in drug development stems from the hypothesis that the organic anion can modulate the pharmacokinetic properties—such as solubility, bioavailability, and dissolution rate—potentially widening the notoriously narrow therapeutic window of traditional lithium-based therapies.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization, safe handling, and potential applications, designed for researchers and drug development professionals.
Part I: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physicochemical properties are the bedrock of any scientific investigation. This compound is a white, solid compound under standard conditions.[3] Below is a consolidation of its key identifiers and properties.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 25179-23-1 | [1][4][5][6] |
| Molecular Formula | C₄H₇LiO₂ | [1][3][4][6] |
| Molecular Weight | 94.04 g/mol | [1][4][6] |
| IUPAC Name | lithium;2-methylpropanoate | [4][6][7] |
| Synonyms | Lithium 2-methylpropanoate, Isobutyric acid lithium salt | [4][5][6] |
| Appearance | White powder or lump | [3][4] |
| Melting Point | Not Applicable (Decomposes) | [4] |
| Boiling Point | Not Applicable | [4] |
| Solubility | Data in common solvents is not readily available. As a lithium salt of a short-chain carboxylic acid, it is expected to have moderate to good solubility in polar protic solvents like water and methanol, and limited solubility in non-polar organic solvents. | [4] |
| InChI | InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | [4][5] |
| SMILES | [Li+].CC(C)C(=O)[O-] | [3][4][6] |
Chemical Structure
The structure of this compound consists of a lithium cation (Li⁺) ionically bonded to the isobutyrate anion. The negative charge on the anion is delocalized across the two oxygen atoms of the carboxylate group.
Caption: Ionic structure of this compound.
Part II: Synthesis and Purification
Principle of Synthesis: Acid-Base Neutralization
The most direct and reliable method for synthesizing this compound is a straightforward acid-base neutralization reaction. This process involves reacting isobutyric acid, a weak acid, with a strong lithium base, typically lithium hydroxide (LiOH). The causality of this choice is clear: the reaction is thermodynamically favorable, proceeding to completion and forming the salt and water as the sole byproduct, which simplifies purification.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound on a laboratory scale.
1. Reagents and Equipment:
-
Isobutyric acid (≥99%)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (≥98%)
-
Methanol (ACS grade)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
2. Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of lithium hydroxide monohydrate in a minimal amount of methanol with stirring. Methanol is selected for its ability to readily dissolve the lithium hydroxide reactant.
-
Reaction: Slowly add 1.0 equivalent of isobutyric acid to the stirring LiOH solution. The addition should be done dropwise to control the exothermic reaction. The reaction is complete when the solution becomes clear and the pH is neutral.
-
Solvent Removal: Remove the methanol and the water byproduct under reduced pressure using a rotary evaporator. This step drives the equilibrium towards the product and isolates the crude salt.
-
Precipitation & Washing: To the resulting solid or viscous oil, add a sufficient volume of anhydrous diethyl ether and stir vigorously. This compound is insoluble in diethyl ether, which acts as an anti-solvent to precipitate the pure product while leaving behind more non-polar impurities.
-
Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent. The final product should be a fine, white, free-flowing powder.
Part III: Analytical Characterization
Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the compound. This is a self-validating system; each analytical technique provides complementary information that, when combined, offers a complete profile of the synthesized material.
Overall Analytical Workflow
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise Insight: Choosing the Right Nucleus (⁶Li vs. ⁷Li) Lithium has two NMR-active isotopes: ⁶Li and ⁷Li.[8]
-
⁷Li NMR: is the preferred choice for routine analysis. Its high natural abundance (~92.5%) and sensitivity allow for rapid data acquisition.[8] However, as a quadrupolar nucleus (spin 3/2), its signals are often broader, especially in asymmetric chemical environments.[8]
-
⁶Li NMR: has a very small quadrupole moment and a spin of 1, resulting in significantly sharper lines.[8][9] This sharpness can be invaluable for resolving subtle differences in lithium's coordination sphere or observing scalar couplings. Its major drawback is very low natural abundance (~7.5%) and lower intrinsic sensitivity, often necessitating isotopic enrichment or longer experiment times.[8]
For standard identity confirmation, ⁷Li NMR is sufficient. For detailed studies on aggregation or complexation, ⁶Li NMR would be the superior, albeit more resource-intensive, choice.
Protocol: ¹³C and ⁷Li NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the dried this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Three distinct signals are expected:
-
~180-185 ppm: Carboxylate carbon (C=O).
-
~35-40 ppm: Methine carbon (-CH).
-
~18-22 ppm: Two equivalent methyl carbons (-CH₃).
-
-
⁷Li NMR Acquisition: Using the same sample, acquire a ⁷Li NMR spectrum. A single resonance is expected, typically near 0 ppm relative to a LiCl standard. The chemical shift and linewidth can provide information about the solvent environment and ionic character.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the functional groups present in the molecule.
Protocol: FTIR Analysis (ATR)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the dry this compound powder onto the crystal and apply pressure to ensure good contact.
-
Data Interpretation: The resulting spectrum should confirm the synthesis by showing:
-
Absence of a broad O-H stretch from the carboxylic acid starting material (typically ~2500-3300 cm⁻¹).
-
Presence of a strong, sharp asymmetric carboxylate stretch (COO⁻) around 1550-1610 cm⁻¹.
-
Presence of a symmetric carboxylate stretch (COO⁻) around 1400-1450 cm⁻¹.
-
Part IV: Handling, Safety, and Storage
While many organolithium reagents (like n-butyllithium) are pyrophoric, this compound, as a salt, is significantly more stable.[10] However, adherence to proper laboratory safety protocols is non-negotiable.
-
Safety Profile: The product is not classified as hazardous at its given concentration according to available Safety Data Sheets (SDS).[11] It is not known to contain substances hazardous to the environment.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For applications requiring anhydrous conditions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent water absorption.[13]
Part V: Applications and Future Directions
The applications of this compound are still emerging, with current use primarily as a specialized biochemical reagent.[1] However, its structure suggests significant potential in more advanced fields.
1. Drug Development and Therapeutics: The primary interest in organic lithium salts is their potential to create superior drug products. Lithium is a well-established treatment for bipolar disorder, but its use is complicated by a narrow therapeutic index.[2] By replacing inorganic anions with organic ones like isobutyrate, it may be possible to develop new lithium-based drugs with improved solubility and bioavailability, potentially leading to more stable dosing and a better safety profile.[2]
2. Material Science: While not a direct application of this compound itself, related compounds are being explored in materials science. For instance, ethyl isobutyrate has been used as a synthetic medium for the liquid-phase synthesis of Li₃PS₄ solid electrolytes for next-generation lithium-ion batteries.[14][15] This highlights the utility of the isobutyrate moiety in the broader field of lithium-ion technology and could inspire future research into the role of this compound as a precursor or additive.
3. Organic Synthesis: As a lithium carboxylate, it can serve as a nucleophile or a base in specific organic transformations, although it is less common than other lithium reagents.
Conclusion
This compound is a well-defined chemical compound with straightforward synthesis and characterization pathways. While its current applications are niche, its identity as an organic lithium salt positions it as a compound of interest for pharmaceutical development, where modifying the properties of lithium therapeutics remains a significant goal. The technical information and protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the full potential of this versatile molecule.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 25179-23-1 [chemnet.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. Lithium 2-methylpropanoate | C4H7LiO2 | CID 23665557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 9. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 13. lab-chemicals.com [lab-chemicals.com]
- 14. Frontiers | Liquid-phase synthesis of a Li3PS4 solid electrolyte using ethyl isobutyrate as a synthetic medium [frontiersin.org]
- 15. researchgate.net [researchgate.net]
fundamental electrochemical properties of lithium isobutyrate
An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Lithium Isobutyrate
This guide provides a detailed exploration of the . As a member of the lithium carboxylate family, its behavior offers intriguing possibilities, particularly as a potential electrolyte additive. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, grounded in established electrochemical principles and projected applications. While direct literature on this compound is sparse, this guide synthesizes information from the broader class of lithium carboxylates to build a scientifically robust profile, emphasizing the experimental validation required at each stage.
Introduction to this compound
This compound, with the chemical formula Li(CH₃)₂CHCOO, is the lithium salt of isobutyric acid. As a short-chain carboxylate salt, its potential utility in electrochemical systems stems from the behavior of the carboxylate functional group at electrode interfaces. In the context of lithium-ion batteries, electrolyte additives are crucial for enhancing performance metrics such as cycle life and safety.[1] Carboxylate-based compounds are known to participate in the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer that governs the stability of the anode.[2] This guide will, therefore, explore the expected electrochemical characteristics of this compound and provide the necessary protocols to verify them.
Caption: Molecular structure of this compound.
Synthesis and Purification: A Prerequisite for Electrochemical Analysis
The electrochemical behavior of any material is highly sensitive to impurities. Therefore, the synthesis and rigorous purification of this compound are paramount. The most straightforward synthesis is an acid-base neutralization reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve isobutyric acid (1.0 eq) in anhydrous ethanol.
-
Addition of Lithium Base: Slowly add a stoichiometric amount (1.0 eq) of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) dissolved in deionized water to the flask while stirring continuously. The use of LiOH is often preferred for a cleaner reaction.
-
Reaction Completion: Continue stirring at room temperature for 4-6 hours. The completion of the reaction can be monitored by the cessation of gas evolution (if Li₂CO₃ is used) or by pH measurement, aiming for a neutral pH (~7).
-
Solvent Removal: Remove the solvent mixture (ethanol/water) using a rotary evaporator until a white solid precipitate is obtained.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Final Drying: Dry the purified this compound under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove any traces of water and residual solvent. This step is critical, as water can significantly interfere with electrochemical measurements in non-aqueous electrolytes.[3]
Causality Insight: The choice of an anhydrous solvent for the final washing and rigorous vacuum drying is essential. Water is electrochemically active and its presence leads to parasitic reactions, obscuring the true electrochemical window of the salt and affecting the formation of a stable SEI.
Core Electrochemical Properties
The utility of an electrolyte component is defined by its ionic conductivity, electrochemical stability, and its interaction with the electrodes.
Solubility and Ionic Conductivity
For this compound to function within a lithium-ion battery, it must be soluble in the organic solvents that constitute the electrolyte, typically a mixture of cyclic and linear carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC).[4]
Expected Behavior: The solubility is expected to be moderate. The ionic conductivity of the resulting solution depends on the degree of salt dissociation and the mobility of the ions. Carboxylate anions are relatively large, which may result in lower ionic mobility compared to smaller anions like PF₆⁻.
Experimental Protocol: Ionic Conductivity Measurement
-
Electrolyte Preparation: Prepare a series of solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) of dried this compound in a standard battery-grade solvent mixture (e.g., EC:DMC 1:1 v/v) inside an argon-filled glovebox.
-
Cell Assembly: Use a two-electrode conductivity cell with parallel platinum or stainless steel electrodes of a known geometry (cell constant).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
| Salt (in EC/DMC) | Concentration (M) | Ionic Conductivity (mS/cm) |
| LiPF₆ (Reference) | 1.0 | ~10-12 |
| LiBOB (Reference) | 1.0 | ~1.5 |
| This compound | 1.0 | To be determined experimentally |
| Caption: Comparative ionic conductivities of common lithium salts. |
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[5] This is arguably the most critical parameter for any new electrolyte component.
Expected Behavior:
-
Cathodic Limit (Reduction): The reduction of the isobutyrate anion is expected to occur at the anode. This reduction can be beneficial if it forms a stable SEI layer. The reduction process likely involves the carboxylate group.[2]
-
Anodic Limit (Oxidation): The oxidation of the carboxylate anion is expected to occur at potentials around 4.0-4.5 V vs. Li/Li⁺ via a Kolbe-type decarboxylation reaction.[2] This could be a limiting factor for use in high-voltage batteries. The anodic stability is a critical factor for any potential electrolyte component.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. hzdr.de [hzdr.de]
- 5. researchgate.net [researchgate.net]
- 6. Anodic Stability of Several Anions Examined by Ab Initio Molecular Orbital and Density Functional Theories | Semantic Scholar [semanticscholar.org]
Theoretical Insights into the Molecular Structure of Lithium Isobutyrate: A Technical Guide for Researchers
Introduction: The Significance of Understanding Lithium Carboxylates
Lithium salts of short-chain carboxylic acids, such as lithium isobutyrate, represent a fascinating class of compounds with broad relevance in diverse fields, from materials science to biochemistry. Their utility as precursors in the synthesis of advanced battery materials and their role in various organic reactions underscore the importance of a fundamental understanding of their molecular structure and properties.[1] The interaction between the lithium cation and the carboxylate anion dictates the compound's stability, solubility, and reactivity.[2] A detailed theoretical examination of the molecular structure of this compound provides a powerful lens through which to explore these characteristics at the atomic level.
This technical guide offers a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound. While direct computational studies on this compound are not extensively reported in the literature, we will draw upon established theoretical frameworks and data from closely related analogs, such as lithium acetate and lithium propionate, to construct a robust model of its structural and vibrational properties.[3][4] This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into the behavior of this and similar molecules.
Pillar 1: Expertise & Experience - The Rationale Behind Computational Choices
The selection of an appropriate theoretical method is paramount to obtaining meaningful and accurate results in computational chemistry. For a molecule like this compound, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT): A Pragmatic and Powerful Choice
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its ability to provide accurate predictions of molecular properties for a wide range of systems at a manageable computational expense.[5][6] Functionals such as B3LYP have a proven track record for reliably predicting the geometries and vibrational frequencies of organic and organometallic compounds.[5]
Hartree-Fock (HF) Theory: A Foundational Perspective
While often considered a more foundational and less accurate method compared to DFT, Hartree-Fock (HF) theory can still provide valuable insights, particularly when studying electronic structure and bonding from first principles.[7][8] Comparing results from both DFT and HF can offer a more complete picture of the electronic delocalization and the nature of the lithium-oxygen interaction.
The Importance of the Basis Set
The choice of basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals, is as critical as the choice of the theoretical method itself. For this compound, a Pople-style basis set such as 6-31G* or a larger one like 6-311+G** is generally a good starting point. The inclusion of polarization functions (*) is essential for accurately describing the bonding around the carboxylate group, while diffuse functions (+) are important for anions and for describing non-covalent interactions.
Pillar 2: Trustworthiness - A Self-Validating Theoretical Protocol
To ensure the reliability of our theoretical predictions for this compound, a self-validating protocol is essential. This involves a systematic approach to the calculations and a critical comparison with available experimental data for analogous compounds.
Experimental Protocol: A Computational Workflow for this compound
The following step-by-step methodology outlines a robust computational workflow for investigating the molecular structure of this compound.
-
Initial Structure Generation:
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy structure of the molecule. This is a critical step to obtain accurate bond lengths, bond angles, and dihedral angles.
-
Rationale: This process mathematically finds the most stable arrangement of the atoms in the molecule, which corresponds to the structure that would be observed experimentally under isolated conditions.
-
-
Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.
-
Validation Check: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Output: This calculation provides the predicted infrared (IR) and Raman vibrational spectra of the molecule.
-
-
Analysis of Results:
-
Analyze the optimized geometry to determine key structural parameters.
-
Assign the calculated vibrational frequencies to specific molecular motions (e.g., C=O stretch, C-H bend).
-
Compare the calculated vibrational frequencies with experimental data for similar carboxylates to validate the theoretical model.
-
Diagram of the Computational Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsci.utq.edu.iq [jsci.utq.edu.iq]
- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. SID 385851537 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Vibrational Spectroscopy of Lithium Isobutyrate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected infrared (IR) and Raman spectroscopic signatures of lithium isobutyrate. In the absence of a complete, published experimental dataset for this specific compound, this guide synthesizes fundamental principles of vibrational spectroscopy, data from analogous metal carboxylates, and theoretical considerations to predict and interpret its spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for the characterization of organic salts. It details the theoretical basis for the vibrational modes of the isobutyrate anion and the influence of the lithium cation, provides predicted peak assignments, and outlines detailed experimental protocols for acquiring high-quality IR and Raman spectra.
Introduction: The Importance of Vibrational Spectroscopy for Organic Salt Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive approach to elucidating the molecular structure and chemical environment of materials.[1] For organic salts like this compound, these techniques provide a molecular fingerprint, revealing information about the carboxylate group's coordination with the metal cation, the conformation of the alkyl chain, and the overall crystal lattice interactions.[2] Such insights are critical in pharmaceutical development for confirming salt forms, assessing stability, and in materials science for understanding the properties of lithium-ion battery components and other advanced materials.[3][4]
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes.[5] Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about the polarizability changes during molecular vibrations.[6] These two techniques are often complementary, as some vibrational modes may be strong in IR and weak or silent in Raman, and vice versa, governed by quantum mechanical selection rules.[5]
Theoretical Framework: Vibrational Modes of the Isobutyrate Anion and the Influence of the Lithium Cation
The vibrational spectrum of this compound is dominated by the modes of the isobutyrate anion, with perturbations introduced by the coordination of the Li⁺ cation. The isobutyrate anion, (CH₃)₂CHCOO⁻, possesses several characteristic vibrational modes that can be categorized as follows:
-
Carboxylate Group Vibrations: The most prominent features in the IR and Raman spectra of carboxylate salts are the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group.[7] The positions of these bands and the separation between them (Δν = νₐ - νₛ) are highly sensitive to the nature of the metal-carboxylate interaction.[8]
-
Alkyl Group Vibrations: The isobutyrate moiety also exhibits characteristic vibrations of the isopropyl group, including C-H stretching, bending, and rocking modes, as well as C-C skeletal vibrations.
-
Li-O Vibrations: In the far-IR and low-frequency Raman regions, vibrations corresponding to the stretching of the lithium-oxygen (Li-O) bond are expected.[9][10]
The Diagnostic Carboxylate Stretches
The coordination of the carboxylate group to a metal cation can be broadly classified as ionic, monodentate, bidentate chelating, or bidentate bridging. For alkali metal salts like this compound, the interaction is primarily ionic. In this case, the two oxygen atoms of the carboxylate group are associated equally with the metal cation, leading to a more symmetrical structure.[11]
The key diagnostic criteria for the coordination mode are:
-
Ionic: Δν is typically smaller than in the corresponding carboxylic acid.
-
Monodentate: One oxygen atom is coordinated to the metal. This leads to a larger separation (Δν) between the asymmetric and symmetric stretches, approaching the values for C=O and C-O single bonds.[11]
-
Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion. This results in a smaller Δν compared to the monodentate case.[11]
-
Bidentate Bridging: The two oxygen atoms coordinate to different metal ions. The Δν value is often similar to that of the ionic form.[11]
For this compound, an ionic interaction is expected, which would result in a moderate separation between the asymmetric and symmetric COO⁻ stretching frequencies.
Predicted Vibrational Spectra and Peak Assignments
Based on the analysis of related carboxylates and general principles of group frequencies, the following tables summarize the predicted key vibrational modes for this compound.
Predicted Infrared (IR) Spectrum Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | νₐ(CH₃) - Asymmetric C-H stretching |
| ~2930 | Medium | ν(CH) - C-H stretching (tertiary) |
| ~2875 | Strong | νₛ(CH₃) - Symmetric C-H stretching |
| ~1560-1580 | Strong | νₐ(COO⁻) - Asymmetric carboxylate stretching |
| ~1470 | Medium | δₐ(CH₃) - Asymmetric C-H bending (scissoring) |
| ~1420-1440 | Strong | νₛ(COO⁻) - Symmetric carboxylate stretching |
| ~1390 | Medium | δₛ(CH₃) - Symmetric C-H bending (umbrella) |
| ~1160 | Medium | ν(C-C) - Skeletal stretching |
| ~940 | Medium | ρ(CH₃) - C-H rocking |
| ~800 | Medium | ν(C-C) - Skeletal stretching |
| ~400-500 | Medium | ν(Li-O) - Lithium-oxygen stretching |
Predicted Raman Spectrum Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium | νₐ(CH₃) - Asymmetric C-H stretching |
| ~2930 | Strong | ν(CH) - C-H stretching (tertiary) |
| ~2875 | Strong | νₛ(CH₃) - Symmetric C-H stretching |
| ~1560-1580 | Weak | νₐ(COO⁻) - Asymmetric carboxylate stretching |
| ~1470 | Medium | δₐ(CH₃) - Asymmetric C-H bending (scissoring) |
| ~1420-1440 | Strong | νₛ(COO⁻) - Symmetric carboxylate stretching |
| ~1390 | Medium | δₛ(CH₃) - Symmetric C-H bending (umbrella) |
| ~1160 | Medium | ν(C-C) - Skeletal stretching |
| ~940 | Medium | ρ(CH₃) - C-H rocking |
| ~800 | Strong | ν(C-C) - Skeletal stretching |
| ~400-500 | Medium | ν(Li-O) - Lithium-oxygen stretching |
Note: The symmetric carboxylate stretch (νₛ(COO⁻)) is expected to be more intense in the Raman spectrum, while the asymmetric stretch (νₐ(COO⁻)) will be more intense in the IR spectrum due to the change in dipole moment versus the change in polarizability for these vibrations.
Experimental Protocols
To obtain high-quality IR and Raman spectra of solid this compound, the following methodologies are recommended.
Infrared Spectroscopy (FTIR)
A robust method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[3]
Methodology:
-
Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single reflection ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum. A baseline correction may be applied if necessary.
Experimental Workflow for ATR-FTIR Spectroscopy
Caption: Workflow for acquiring an ATR-FTIR spectrum of this compound.
Raman Spectroscopy
Dispersive Raman microscopy is a suitable technique for analyzing solid this compound.
Methodology:
-
Sample Preparation: A small amount of the powder is placed on a microscope slide or in a sample holder.
-
Data Acquisition:
-
Instrument: A dispersive Raman microscope.
-
Excitation Laser: A 532 nm or 785 nm laser is commonly used. The 785 nm laser is often preferred to minimize fluorescence.
-
Laser Power: The laser power should be kept low (e.g., 1-10 mW) to avoid sample degradation.
-
Objective: A 10x or 20x objective can be used to focus the laser on the sample.
-
Spectral Range: 3200 - 100 cm⁻¹.
-
Acquisition Time and Accumulations: An appropriate acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 2-4) should be chosen to achieve a good signal-to-noise ratio.
-
-
Data Processing: Cosmic rays should be removed from the spectrum, and a baseline correction may be necessary to account for any fluorescence background.
Logical Relationship of Vibrational Modes
Caption: Key vibrational mode categories for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the IR and Raman spectra of this compound. By leveraging established principles of vibrational spectroscopy and data from analogous compounds, we have outlined the expected spectral features and provided robust experimental protocols for their acquisition. The key diagnostic bands for this compound are the asymmetric and symmetric carboxylate stretches, which are sensitive to the coordination environment of the lithium cation. The characteristic vibrations of the isopropyl group further contribute to the unique spectral fingerprint of this molecule. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Intrinsic chemical reactivity of solid-electrolyte interphase components in silicon–lithium alloy anode batteries probed by FTIR spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pragolab.cz [pragolab.cz]
- 7. Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study [mdpi.com]
- 8. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 9. Study of the Structure and Infrared Spectra of LiF, LiCl and LiBr Using Density Functional Theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some features of vibrational spectra of Li sub 3 M sub 2 (PO sub 4 ) sub 3 (M = Sc, Fe) compounds near a superionic phase transition. [Li sub 3 Sc sub 2 (PO sub 4 ) sub 3; Li sub 3 Fe sub 2 (PO sub 4 ) sub 3] (Journal Article) | ETDEWEB [osti.gov]
- 11. Vibrational analysis of isopropyl nitrate and isobutyl nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Grafted Lithium Carboxylates in Dendrite-Free Solid-State Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advancement of next-generation energy storage hinges on the development of safe and high-performance all-solid-state lithium batteries. A significant hurdle in the adoption of lithium metal anodes, which are crucial for achieving high energy densities, is the formation of lithium dendrites during battery cycling. These dendritic structures can penetrate the electrolyte, leading to short circuits and catastrophic cell failure. This application note details the innovative use of lithium carboxylates, specifically through grafting onto a polymer backbone, to create a robust solid polymer electrolyte (SPE) that effectively suppresses dendrite growth. We will delve into the underlying scientific principles, provide detailed synthesis and characterization protocols, and present performance data to validate this approach. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore and develop advanced solid-state electrolytes.
Introduction: The Imperative for Dendrite-Suppressing Solid Polymer Electrolytes
Solid polymer electrolytes (SPEs) are a promising class of materials for all-solid-state batteries due to their flexibility, ease of processing, and ability to form intimate contact with electrodes.[1][2] The archetypal SPE consists of a lithium salt dissolved in a polymer host matrix, most commonly polyethylene oxide (PEO).[3][4] Lithium-ion transport in such systems is intricately linked to the segmental motion of the polymer chains.[4][5]
However, conventional SPEs often struggle with two key challenges: insufficient ionic conductivity at ambient temperatures and the persistent issue of lithium dendrite formation.[6][7] While the mechanical properties of solid electrolytes are generally considered a barrier to dendrite growth, studies have shown that dendrites can still penetrate many SPEs, particularly at higher current densities.[8][9] This underscores the need for novel electrolyte designs that go beyond simple mechanical impedance.
An emerging and highly effective strategy is the chemical modification of the polymer backbone with functional groups that can favorably influence the lithium deposition process. This application note focuses on the use of grafted lithium carboxylates as a prime example of this approach, demonstrating how this molecular-level engineering can lead to a dendrite-free solid-state electrolyte.
The Scientific Rationale: How Grafted Carboxylates Engineer the Electrolyte Environment
The central hypothesis behind grafting lithium carboxylates onto the polymer backbone is to create a more uniform and stable electrochemical environment at the lithium anode-electrolyte interface. The grafted carboxylate groups (-COO⁻Li⁺) are believed to contribute to dendrite suppression through a multi-faceted mechanism:
-
Homogenization of Lithium-Ion Flux: The anionic carboxylate groups are covalently bonded to the polymer matrix. This creates a more uniform distribution of anions, which in turn helps to homogenize the distribution of lithium ions at the interface. This uniform flux discourages the localized "hot spots" of lithium deposition that are the nucleation sites for dendrite growth.[8][10]
-
Enhanced Interfacial Stability: The presence of these grafted lithium salts at the interface can contribute to the formation of a stable and ionically conductive solid electrolyte interphase (SEI). A robust SEI is critical for preventing direct contact between the lithium metal and the polymer electrolyte, thereby minimizing side reactions and promoting even lithium plating and stripping.[11]
-
Improved Mechanical Properties: The grafting process can influence the overall mechanical properties of the polymer electrolyte. An increased elastic modulus can physically suppress the growth of dendritic protrusions.[6][7]
To illustrate the synthesis of such a material, we will focus on a case study involving the synthesis of a solid polymer electrolyte based on a polyethylene glycol (PEG) and diphenylmethane diisocyanate (MDI) copolymer, with grafted lithium 2,2-dimethylolpropionate (LiDMPA).[8][10]
Synthesis Protocols
This section provides a detailed, step-by-step methodology for the synthesis of the lithium carboxylate precursor and the final carboxylate-grafted solid polymer electrolyte.
Synthesis of the Lithium Carboxylate Precursor: Lithium 2,2-dimethylolpropionate (LiDMPA)
Causality: This initial step creates the functional lithium carboxylate monomer that will be later grafted onto the polymer backbone. The reaction is a simple acid-base neutralization.
Materials:
-
2,2-dimethylolpropionic acid (DMPA, 98.0%)
-
Lithium hydroxide (LiOH, 98.0%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of 2,2-dimethylolpropionic acid and 0.01 mol of lithium hydroxide in 10 mL of deionized water.
-
Stir the solution at 60°C for 4 hours.
-
After the reaction is complete, transfer the solution to a suitable container and dry it in a vacuum oven at 120°C for 24 hours to remove all water.
-
The resulting product is a white crystalline solid (LiDMPA).
-
Crucially, store the dried LiDMPA in an argon-filled glove box (O₂ < 0.1 ppm, H₂O < 0.1 ppm) to prevent moisture contamination.
Synthesis of the Carboxylate-Grafted Solid Polymer Electrolyte (SPE)
Causality: This two-step polymerization process first creates an NCO-terminated prepolymer from PEG and MDI. In the second step, the hydroxyl groups of the LiDMPA precursor react with the NCO groups, grafting the lithium carboxylate onto the polymer chain. Dibutyltin dilaurate (DBTL) is a common catalyst for urethane polymerization. The final addition of LiTFSI provides the bulk of the mobile lithium ions for conductivity.
Materials:
-
Polyethylene glycol (PEG, Mw=2000 g/mol ), dried at 120°C in a vacuum oven for 24 hours prior to use.
-
Diphenylmethane diisocyanate (MDI, 98.0%)
-
N,N-Dimethylformamide (DMF, 99.8%), with water removed using 4A molecular sieves.
-
Dibutyltin dilaurate (DBTL, 99.8%)
-
Lithium 2,2-dimethylolpropionate (LiDMPA), synthesized as described in section 3.1 and stored in a glove box.
-
Lithium bis(trifluoromethane sulfonimide) (LiTFSI, 99.0%), stored in a glove box.
Procedure:
-
Inside an argon-filled glove box, add 0.004 mol of dried PEG2000 and 0.008 mol of MDI to 40 mL of anhydrous DMF in a three-necked flask equipped with a magnetic stirrer.
-
Add 20 μL of DBTL to the mixture.
-
Transfer the flask to a preheated oil bath at 80°C and stir for 2 hours. This forms the NCO-terminated prepolymer.
-
After 2 hours, add the synthesized LiDMPA and continue stirring at 80°C for another 2 hours. This grafts the lithium carboxylate to the polymer backbone.
-
Finally, add 0.013 mol of LiTFSI (to achieve an approximate ethylene oxide to lithium (EO:Li) ratio of 18) and continue stirring for 6 hours to ensure complete dissolution and homogenization.
-
After stirring, uniformly coat the resulting viscous solution onto a Teflon plate.
-
Dry the coated plate in a vacuum oven at 60°C for 48 hours to completely remove the DMF solvent.
-
The resulting flexible, free-standing solid polymer electrolyte membrane should be stored in an argon-filled glove box until further use.
Visualization of the Synthesis and Mechanism
Experimental Workflow
Caption: Synthesis workflow for the carboxylate-grafted solid polymer electrolyte.
Proposed Mechanism of Dendrite Suppression
Caption: Comparison of lithium deposition in conventional vs. carboxylate-grafted SPEs.
Characterization Protocols
To validate the performance of the synthesized solid polymer electrolyte, a series of electrochemical characterizations are essential.
Ionic Conductivity Measurement
Principle: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the thickness of the electrolyte, R is the bulk resistance, and A is the electrode area.
Procedure:
-
Assemble a symmetric cell by sandwiching the solid polymer electrolyte membrane between two stainless steel blocking electrodes in a coin cell (e.g., 2032 type).
-
Place the cell in a temperature-controlled chamber.
-
Connect the cell to an electrochemical workstation.
-
Perform EIS measurements over a frequency range of, for example, 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (R) is determined from the intercept of the low-frequency impedance tail with the real axis on the Nyquist plot.
-
Measure the thickness (L) and area (A) of the electrolyte membrane.
-
Calculate the ionic conductivity at various temperatures to understand the temperature dependence.
Electrochemical Stability Window (ESW)
Principle: Linear Sweep Voltammetry (LSV) is used to determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Procedure:
-
Assemble a cell with the solid polymer electrolyte sandwiched between a lithium metal reference/counter electrode and a stainless steel working electrode.
-
Connect the cell to an electrochemical workstation.
-
Perform LSV by sweeping the potential from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The onset of a sharp increase in current indicates the oxidative decomposition of the electrolyte, defining the upper limit of the electrochemical stability window.
Performance Evaluation in an All-Solid-State Battery
To demonstrate the practical application of the carboxylate-grafted SPE, it is assembled into a full cell with a lithium metal anode and a LiFePO₄ cathode.
Cathode Preparation
Materials:
-
LiFePO₄ powder
-
Super P carbon (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
Procedure:
-
Prepare a slurry by mixing LiFePO₄, Super P carbon, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Stir the slurry for 24 hours at 300 rpm to ensure homogeneity.
-
Evenly coat the slurry onto an aluminum foil current collector.
-
Dry the coated foil in a vacuum oven at 60°C for 12 hours to remove the NMP solvent.
Cell Assembly and Cycling
Procedure:
-
Assemble a coin cell (2032 type) in an argon-filled glove box by stacking the prepared LiFePO₄ cathode, the carboxylate-grafted solid polymer electrolyte membrane, and a lithium metal anode.
-
Perform galvanostatic cycling of the cell at various C-rates (e.g., 0.2C) and temperatures (e.g., 60°C) using a battery cycler.
-
Record the charge-discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).
Expected Performance and Data Presentation
The following table summarizes the expected electrochemical performance of an all-solid-state LiFePO₄/SPE/Li battery using a carboxylate-grafted solid polymer electrolyte, based on published data.[10][11]
| Parameter | Value | Conditions |
| Ionic Conductivity | 0.1 mS/cm | 25°C |
| Electrochemical Stability | Up to 5.0 V vs. Li/Li⁺ | 60°C |
| Initial Discharge Capacity | 127.3 mAh/g | 0.2C, 60°C |
| Capacity Retention | 98.8% | After 100 cycles at 0.2C, 60°C |
Table 1: Expected electrochemical performance of the carboxylate-grafted SPE and a full cell.
Conclusion and Future Outlook
The use of grafted lithium carboxylates in solid polymer electrolytes presents a highly promising strategy for suppressing lithium dendrite growth and enabling the use of high-energy lithium metal anodes in all-solid-state batteries. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore this innovative approach. Future research may focus on optimizing the structure of the carboxylate-containing monomers, exploring different polymer backbones, and further enhancing the ionic conductivity at room temperature. These advancements will undoubtedly accelerate the development of safer, more reliable, and higher-energy-density solid-state batteries.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Overview of Polymer Electrolytes and Their Solid-State Film Formation Technology [li-ion7.com]
- 3. Solid-State Polymer Electrolytes for Lithium Batteries | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lithium dendrite growth mechanisms in polymer electrolytes and prevention strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. An Introduction to Solid Polymer Electrolytes - Battery Design [batterydesign.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Unveiling the mechanisms of lithium dendrite suppression by cationic polymer film induced solid–electrolyte interphase modification - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Lithium Isobutyrate as a Structurally Analogous Initiator for the Controlled Anionic Polymerization of Methacrylates
Introduction: Overcoming the Challenges in Anionic Polymerization of Methacrylates
The anionic polymerization of methacrylate monomers is a cornerstone technique for synthesizing polymers with well-defined architectures, including controlled molecular weights, narrow molecular weight distributions (MWD), and specific tacticities.[1][2] The "living" nature of this polymerization, where chain termination and transfer reactions are largely absent, allows for the creation of complex structures like block copolymers.[3][4]
However, the high reactivity of traditional alkyllithium initiators (e.g., n-butyllithium) presents significant challenges. The ester group of the methacrylate monomer is susceptible to nucleophilic attack by these highly basic initiators, leading to side reactions such as carbonyl addition and Claisen-type condensation.[5][6] These undesirable reactions result in a loss of control, leading to polymers with broad MWD and unpredictable molecular weights.
To achieve a truly controlled or "living" polymerization, the initiator's nucleophilicity must be attenuated to favor vinyl polymerization over side reactions. This is precisely the advantage offered by lithium isobutyrate. As a lithium ester enolate, its structure mimics that of the propagating polymethacrylate chain end.[5][7] This structural analogy ensures a clean and efficient initiation step that proceeds without the side reactions that plague more reactive initiators, paving the way for the synthesis of high-precision polymethacrylates.
The Initiator: Rationale for this compound
The core principle behind using this compound is that the initiation reaction should be mechanistically identical to the propagation reaction. This compound is the lithium enolate of methyl isobutyrate and serves as a model compound for the active center of the growing polymer chain.[5]
Key Advantages:
-
Reduced Side Reactions: Its nucleophilicity is comparable to the propagating enolate, thus it selectively attacks the vinyl group of the monomer rather than the carbonyl ester group.
-
Controlled Initiation: The initiation rate is comparable to the propagation rate, leading to the simultaneous growth of all polymer chains. This is a prerequisite for achieving a narrow molecular weight distribution (low polydispersity index, PDI or Đ).[8]
-
High Initiator Efficiency: A high percentage of the initiator molecules successfully start a polymer chain, allowing for predictable control over the final molecular weight based on the monomer-to-initiator ratio.[9]
-
Stability: Solid this compound enolates demonstrate remarkable stability, capable of being stored for extended periods at low temperatures under an inert atmosphere.[5]
Mechanism of Initiation and Propagation
The polymerization process begins with the nucleophilic attack of the this compound enolate on the β-carbon of the methyl methacrylate (MMA) monomer. This regenerates a new, larger ester enolate, which then continues to add monomer units in the propagation step.
Figure 1: Anionic polymerization of MMA initiated by this compound.
Experimental Protocols
Anionic polymerization requires stringent anhydrous and anaerobic conditions. All glassware must be rigorously dried, and all reagents and solvents must be thoroughly purified and degassed. Reactions are conducted under a high-purity inert atmosphere (e.g., Argon or Nitrogen).[10]
Protocol 1: Synthesis of this compound Initiator
This compound enolates are typically prepared by the metalation of the corresponding ester with a strong, non-nucleophilic lithium amide base, such as lithium diisopropylamide (LDA).[5][9]
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Methyl isobutyrate, freshly distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl
-
Anhydrous hexanes, distilled from sodium/benzophenone ketyl
-
Schlenk line and associated glassware
Procedure:
-
Prepare LDA Solution: In a flame-dried Schlenk flask under argon, add anhydrous THF and cool to 0 °C in an ice bath.
-
Add diisopropylamine (1.05 equivalents) via syringe.
-
Slowly add n-BuLi (1.00 equivalent) dropwise while stirring. A cloudy white precipitate of LDA may form.
-
Allow the solution to stir at 0 °C for 30 minutes to ensure complete formation of LDA.
-
Synthesize this compound: Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyl isobutyrate (1.00 equivalent) dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution should be colorless.
-
The resulting solution contains methyl α-lithioisobutyrate (this compound) and can be used directly for polymerization. Its concentration is assumed to be the initial concentration of n-BuLi used. For isolation, the solvent can be removed under vacuum to yield a white, air-sensitive solid.[5]
Protocol 2: Living Anionic Polymerization of Methyl Methacrylate (MMA)
This protocol describes a typical lab-scale polymerization targeting a specific molecular weight.
Materials:
-
This compound initiator solution in THF (from Protocol 1)
-
Methyl methacrylate (MMA), purified by distillation from CaH₂ followed by treatment with triethylaluminum.
-
Anhydrous THF, distilled from sodium/benzophenone ketyl
-
Anhydrous methanol (for termination)
-
Schlenk line and associated glassware
Workflow Overview:
Figure 2: General workflow for anionic polymerization of MMA.
Procedure:
-
Target Calculation: Determine the required amounts of monomer and initiator. For a target number-average molecular weight (Mn) of 20,000 g/mol :
-
Mn = (mass of monomer) / (moles of initiator)
-
If using 10 g of MMA (Molar Mass ≈ 100.12 g/mol ), this is ~0.1 moles of MMA.
-
Moles of initiator = 10 g / 20,000 g/mol = 0.0005 moles.
-
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Reaction Initiation: Add 100 mL of anhydrous THF to the reactor and cool the flask to -78 °C in a dry ice/acetone bath.
-
Using a syringe, transfer the calculated volume of the this compound initiator solution (0.0005 moles) into the cold THF.
-
Monomer Addition: Slowly add the purified MMA (10 g) dropwise to the stirring initiator solution over several minutes. The reaction is often very rapid.[11]
-
Propagation: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete monomer conversion. The solution may become more viscous as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount (~2 mL) of degassed, anhydrous methanol. The disappearance of any color indicates the termination of the living anionic chain ends.[11]
-
Polymer Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol, with vigorous stirring.
-
Collect the white, powdery poly(methyl methacrylate) (PMMA) by filtration.
-
Drying: Dry the polymer in a vacuum oven at 40-60 °C overnight to a constant weight.
Data Presentation and Characterization
The success of the polymerization is evaluated by characterizing the resulting polymer.
Table 1: Typical Polymerization Conditions and Expected Results
| Parameter | Value | Rationale / Expected Outcome |
| Monomer | Methyl Methacrylate (MMA) | Standard methacrylate for protocol validation. |
| Initiator | This compound | Provides controlled initiation. |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent, promotes syndiotactic polymer formation.[5] |
| Temperature | -78 °C | Minimizes side reactions and termination, crucial for living character.[9] |
| Target Mₙ | 20,000 g/mol | Achievable with high precision. |
| Experimental Mₙ (SEC) | 19,000 - 21,000 g/mol | Close agreement with the theoretical value indicates high initiator efficiency. |
| Polydispersity (Đ) | ≤ 1.1 | A value close to 1.0 indicates a narrow molecular weight distribution, a hallmark of a living polymerization.[7] |
Characterization Techniques
-
Size Exclusion Chromatography (SEC / GPC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[12] A narrow, symmetric peak is indicative of a well-controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and can also be used to investigate the tacticity (the stereochemical arrangement of adjacent chiral centers).[13] The relative integrations of the α-methyl proton signals reveal the proportions of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads.
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (T₉) of the polymer, which is influenced by its tacticity and molecular weight.[12][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation and Application of Lithium Isobutyrate Solutions for Organic Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of lithium isobutyrate solutions for use in organic synthesis. Moving beyond a simple recitation of steps, this note delves into the critical chemical principles governing the formation of these reactive intermediates, focusing on the in situ generation of lithium enediolates from isobutyric acid. We present two primary protocols utilizing either a non-nucleophilic strong base (Lithium Diisopropylamide, LDA) for versatile nucleophilic applications or an organolithium reagent (n-Butyllithium, n-BuLi) for the specific synthesis of ketones. The rationale behind reagent selection, stoichiometry, and reaction conditions is explained to ensure reproducible and successful outcomes. Safety considerations, parameter summaries, and workflow visualizations are included to provide a self-validating and user-friendly protocol.
Introduction: The Versatility of Carboxylate-Derived Nucleophiles
Carboxylic acids are among the most abundant and cost-effective organic feedstocks. Their transformation into potent carbon-based nucleophiles unlocks a vast landscape of synthetic possibilities for carbon-carbon bond formation. The generation of lithium enolates, or more specifically, lithium enediolates from carboxylic acids like isobutyric acid, provides a powerful tool for constructing complex molecular architectures, including challenging tetrasubstituted carbon centers.[1]
The direct use of a simple salt, this compound, is often limited by poor solubility in common organic solvents and lower nucleophilicity.[2][3] Therefore, for applications requiring nucleophilic addition at the α-carbon, the solution is typically prepared in situ by double deprotonation of isobutyric acid using a strong base. This process generates a highly reactive lithium enediolate dianion.[1]
The choice of base is paramount and dictates the subsequent reactivity of the solution. Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enediolate, which can then be used in a variety of reactions such as aldol additions, conjugate additions, and alkylations.[4][5] In contrast, using an organolithium reagent like n-butyllithium can lead to a different outcome. While the first equivalent of n-BuLi deprotonates the acid, a second equivalent can add to the carbonyl, forming a stable tetrahedral dianion intermediate, which upon acidic workup yields a ketone.[6][7][8] This guide provides detailed protocols for both approaches.
Mechanistic Principles: Choosing the Right Path
The reaction pathway begins with the acidic proton of the carboxyl group (pKa ≈ 4.8). A strong base is required for its removal. The second, much less acidic α-proton (pKa ≈ 20-25 for related esters/ketones) requires a significantly stronger base for removal to form the enediolate.
A. Generation of Lithium Enediolate with LDA: Lithium diisopropylamide (LDA) is an exceptionally strong, yet sterically hindered, non-nucleophilic base (pKa of conjugate acid ≈ 36).[9] Its bulk prevents it from acting as a nucleophile and adding to the carbonyl carbon.[5] Therefore, when two equivalents of LDA are used, it sequentially removes both the carboxylic acid proton and the α-proton, cleanly generating the lithium enediolate. This species is a potent nucleophile at the α-carbon, ready to react with various electrophiles.
B. Formation of Ketones via Organolithium Reagents: Organolithium reagents like n-butyllithium (n-BuLi) are powerful bases but also potent nucleophiles.[6][10] The reaction with a carboxylic acid proceeds in two stages:
-
Deprotonation: The first equivalent of n-BuLi rapidly and irreversibly deprotonates the carboxylic acid.
-
Nucleophilic Addition: A second equivalent of n-BuLi attacks the carbonyl carbon of the newly formed lithium carboxylate. This forms a stable, tetrahedral gem-dianion.[7][8] This intermediate is unreactive towards further nucleophilic attack. Upon aqueous acidic workup, the dianion is protonated to form an unstable gem-diol (hydrate), which readily collapses to the corresponding ketone.[6] This method is an excellent way to convert carboxylic acids directly into ketones.[11][12]
Workflow for In-Situ Preparation of this compound (Enediolate)
Caption: Workflow for the two-part in situ preparation of a this compound (enediolate) solution using LDA.
Detailed Experimental Protocols
Safety Precautions: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Lithium diisopropylamide (LDA) is a strong, corrosive base. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
Protocol 1: General Preparation of this compound (Enediolate) Solution via LDA
This protocol is designed to generate a solution of the lithium enediolate of isobutyric acid, suitable for subsequent reactions with electrophiles (e.g., aldehydes, ketones, alkyl halides).
Materials and Equipment:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (solution in hexanes, titrated)
-
Isobutyric acid (reagent grade or distilled)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Three-neck round-bottom flask, oven-dried and cooled under inert gas
-
Magnetic stirrer and stir bar
-
Septa, syringes, and cannula needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
Procedure:
Part A: Preparation of LDA Solution (0.5 M)
-
To an oven-dried, three-neck flask under a positive pressure of nitrogen, add anhydrous THF (e.g., 80 mL for a 50 mmol scale reaction).
-
Add freshly distilled diisopropylamine (1.1 eq; e.g., 7.7 mL, 55 mmol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq; e.g., 20.8 mL of a 2.5 M solution, 52.5 mmol) dropwise via syringe to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, stir the now-formed LDA solution at -78 °C for 30 minutes before use.[13]
Part B: Generation of this compound (Enediolate)
-
In a separate dry flask, prepare a solution of isobutyric acid (1.0 eq; e.g., 4.4 g, 50 mmol) in anhydrous THF (e.g., 20 mL).
-
Slowly add the isobutyric acid solution via cannula or dropping funnel to the freshly prepared LDA solution (2.1 eq required for double deprotonation) at -78 °C over 20-30 minutes.
-
Upon addition, a thick slurry or precipitate may form. This is normal.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the enediolate.
-
The resulting this compound (enediolate) solution is now ready for the addition of an electrophile. It should be used immediately for best results.
Protocol 2: Preparation of a Ketone from Isobutyric Acid via n-BuLi
This protocol is specifically for the synthesis of a ketone by adding an organolithium reagent to isobutyric acid, followed by workup. Here, we use methyllithium as an example to synthesize 3-methyl-2-butanone.
Materials and Equipment:
-
Isobutyric acid
-
Methyllithium (MeLi) or other organolithium reagent (solution in ether/hexanes, titrated)
-
Anhydrous Diethyl Ether or THF
-
Aqueous HCl (e.g., 1 M)
-
Standard glassware for inert atmosphere reactions and workup
Procedure:
-
Dissolve isobutyric acid (1.0 eq; e.g., 4.4 g, 50 mmol) in anhydrous diethyl ether (150 mL) in a dry, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the organolithium reagent (e.g., MeLi, 2.2 eq; e.g., 68.8 mL of a 1.6 M solution, 110 mmol) dropwise to the stirred solution. Vigorous gas evolution (methane) will be observed initially. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction mixture will likely be a thick slurry.
-
Workup: Cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding 1 M HCl until the solution becomes acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ketone, which can be purified by distillation or chromatography.
Summary of Critical Parameters
| Parameter | Protocol 1 (Enediolate via LDA) | Protocol 2 (Ketone via n-BuLi) | Rationale & Key Considerations |
| Base | Lithium Diisopropylamide (LDA) | n-Butyllithium (or other R-Li) | LDA is non-nucleophilic, preserving the carbonyl for subsequent reactions.[14] R-Li is nucleophilic and will add to the carbonyl.[8] |
| Stoichiometry | 2.1 eq. of LDA per 1.0 eq. of Acid | >2.0 eq. of R-Li per 1.0 eq. of Acid | Two equivalents are needed: one for the acidic proton, one for the α-proton (LDA) or for nucleophilic addition (R-Li).[1][7] A slight excess ensures complete reaction. |
| Temperature | -78 °C | 0 °C to Room Temperature | Low temperature is crucial for LDA stability and to control the reaction rate, preventing side reactions.[13] The R-Li addition is less sensitive but should be cooled initially to control the exotherm. |
| Solvent | Anhydrous THF | Anhydrous Ether or THF | Ethereal solvents are required to solvate the lithium species and maintain solubility.[15] THF is preferred for LDA as it helps break up aggregates.[16] |
| Outcome | Lithium Enediolate Solution | Ketone (after acidic workup) | The choice of base directly controls the synthetic outcome. |
| Application | Nucleophile for C-C bond formation at the α-carbon (Aldol, Alkylation, etc.) | Direct conversion of a carboxylic acid to a ketone. | This highlights the divergent reactivity based on reagent selection. |
References
- 1. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. brainkart.com [brainkart.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 10. resources.saylor.org [resources.saylor.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. How To [chem.rochester.edu]
- 14. scispace.com [scispace.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. ethz.ch [ethz.ch]
Application Notes and Protocols: Lithium Isobutyrate as a Non-Nucleophilic Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the choice of base is a critical parameter that dictates the outcome of a reaction. While strong, nucleophilic bases like organolithium reagents and sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) are cornerstones of synthetic chemistry, there exists a niche for bases with tailored properties. Lithium isobutyrate, the lithium salt of isobutyric acid, emerges as a compelling option in this context. Although not as ubiquitously employed as other lithium bases, its inherent characteristics as a hindered, non-nucleophilic base offer unique advantages in specific synthetic transformations.
This technical guide provides an in-depth exploration of the application of this compound as a base in organic synthesis. We will delve into its physicochemical properties, preparation, and its utility in key carbon-carbon bond-forming reactions, including aldol additions, alkylations, and intramolecular cyclizations. The causality behind its selection and detailed, field-proven protocols are provided to enable researchers to effectively integrate this reagent into their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| Chemical Formula | C₄H₇LiO₂ | N/A |
| Molecular Weight | 94.04 g/mol | N/A |
| Appearance | White solid | N/A |
| pKa of Conjugate Acid (Isobutyric Acid) | 4.86 | [1] |
The relatively low pKa of the conjugate acid, isobutyric acid, indicates that this compound is a weak base compared to traditional strong bases like LDA (pKa of diisopropylamine ≈ 36). However, its utility arises from its non-nucleophilic nature and its ability to act as a proton shuttle or a mild base in specific contexts, particularly in generating lithium enolates under thermodynamic control or in situations where a less reactive base is desirable to avoid side reactions.
Preparation of Anhydrous this compound
The quality of this compound, particularly its anhydrous nature, is paramount for its successful use in moisture-sensitive reactions. Two common laboratory-scale methods for its preparation are detailed below.
Protocol 1: From Isobutyric Acid and Lithium Hydroxide
This method is straightforward and suitable for producing high-purity this compound.
Materials:
-
Isobutyric acid
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Toluene
-
Anhydrous diethyl ether or hexanes for washing
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add isobutyric acid (1.0 equivalent) and a molar equivalent of lithium hydroxide monohydrate (LiOH·H₂O).
-
Azeotropic Removal of Water: Add a sufficient volume of toluene to immerse the reactants and fill the Dean-Stark trap. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the trap. Continue refluxing until no more water is collected.
-
Isolation: Once the reaction is complete (indicated by the cessation of water collection), allow the mixture to cool to room temperature. The solid this compound will precipitate.
-
Washing and Drying: Filter the solid precipitate under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Wash the solid with anhydrous diethyl ether or hexanes to remove any residual toluene and unreacted starting materials.
-
Final Drying: Dry the white solid under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to ensure the complete removal of any residual solvent and trace amounts of water. Store the anhydrous this compound under an inert atmosphere.
Protocol 2: From Isobutyric Acid and n-Butyllithium
This method is suitable for generating a solution of this compound in situ or for isolating the solid salt. It is crucial to handle n-butyllithium with extreme care due to its pyrophoric nature.
Materials:
-
Isobutyric acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add a solution of isobutyric acid (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0 equivalent) from the dropping funnel to the cooled isobutyric acid solution. The reaction is exothermic and generates butane gas. Maintain the temperature below -60 °C during the addition.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
In situ Use or Isolation: The resulting solution of this compound can be used directly for subsequent reactions. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be washed with anhydrous hexanes and dried under high vacuum to yield solid this compound.
Applications in Organic Synthesis
Aldol Reactions: A Representative Protocol
This compound can be used to generate lithium enolates from ketones for subsequent aldol reactions. Its hindered nature can influence the regioselectivity of enolate formation from unsymmetrical ketones. The following is a representative protocol adapted from general procedures for lithium enolate formation.[2][3][4]
Reaction: Cross-Aldol Reaction between a Ketone and an Aldehyde
Caption: General workflow for a this compound-mediated aldol reaction.
Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Base Addition: Add a solution of pre-prepared anhydrous this compound (1.1 equivalents) in THF to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The choice of temperature and time may need to be optimized depending on the substrate.
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Causality and Insights: The use of this compound, a weaker and more hindered base than LDA, may favor the formation of the thermodynamic enolate, especially if the reaction is allowed to equilibrate at a higher temperature. This can be a useful strategy for controlling regioselectivity in the aldol reaction of unsymmetrical ketones.
Alkylation of Ketones: A Representative Protocol
The alkylation of ketone enolates is a fundamental C-C bond-forming reaction. This compound can serve as a non-nucleophilic base to generate the enolate for subsequent reaction with an alkyl halide. This protocol is adapted from general procedures for ketone alkylation.[5][6][7]
Reaction: α-Alkylation of a Cyclic Ketone
Caption: Workflow for the α-alkylation of a cyclic ketone using this compound.
Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the cyclic ketone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Base Addition: Add a solution of anhydrous this compound (1.1 equivalents) in THF to the ketone solution. Stir the mixture at -78 °C for 1 hour.
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 equivalents) neat or as a solution in THF to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the α-alkylated ketone.
Causality and Insights: The non-nucleophilic character of this compound is crucial here. Unlike more nucleophilic bases, it is less likely to react with the alkyl halide, thus minimizing side products. The choice of reaction temperature and time is critical to balance enolate formation and the rate of alkylation.
Dieckmann Condensation: A Representative Protocol
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. A non-nucleophilic base is essential to promote the cyclization without competing intermolecular reactions. The following is a representative protocol adapted from general procedures for the Dieckmann condensation.[5][8][9][10][11][12]
Reaction: Intramolecular Cyclization of a Diester
Caption: Conceptual workflow of the Dieckmann condensation mediated by this compound.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of anhydrous this compound (1.1 equivalents) in anhydrous toluene or THF.
-
Diester Addition: Slowly add a solution of the diester (1.0 equivalent) in the same anhydrous solvent to the base suspension at room temperature or elevated temperature (e.g., reflux), depending on the reactivity of the substrate.
-
Reaction: Stir the reaction mixture for several hours until the reaction is complete as monitored by TLC.
-
Quenching and Acidification: Cool the reaction mixture to 0 °C and cautiously quench with a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).
-
Work-up: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude cyclic β-keto ester by flash column chromatography or distillation.
Causality and Insights: For the Dieckmann condensation, a strong, non-nucleophilic base is required to generate the enolate without causing transesterification or other side reactions with the ester functionalities. While stronger bases are often used, this compound could be advantageous in cases where a milder, less reactive base is needed to improve the selectivity for the desired cyclization product, especially with sensitive substrates.
Conclusion
This compound presents itself as a valuable, albeit less common, non-nucleophilic base in the organic chemist's toolkit. Its utility shines in scenarios requiring a mild, sterically hindered base to control regioselectivity or to minimize side reactions that may occur with stronger, more reactive bases. The protocols provided herein, while representative in nature for some applications due to a lack of specific literature precedent, are grounded in the fundamental principles of enolate chemistry and offer a solid starting point for researchers to explore the potential of this compound in their own synthetic endeavors. As with any synthetic method, optimization of reaction conditions for specific substrates is key to achieving the desired outcomes.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. m.youtube.com [m.youtube.com]
- 7. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 8. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Lithium Isobutyrate in the Preparation of Lithium-Ion Battery Cathode Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Precursor for Advanced Cathode Materials
The relentless pursuit of higher energy density, longer cycle life, and improved safety in lithium-ion batteries necessitates innovation in every component, most critically the cathode active material.[1] The synthesis of these materials, typically layered metal oxides such as LiNiₓMnᵧCo₂O₂ (NMC), is a complex process where the choice of precursors can profoundly influence the final product's morphology, crystallinity, and electrochemical performance.[2] While lithium carbonate and lithium hydroxide are the conventional lithium sources, their use can present challenges in achieving atomic-level homogeneity and can lead to the formation of undesirable impurities.
This application note explores the potential of lithium isobutyrate, a lithium carboxylate, as a novel precursor in the synthesis of lithium-ion battery cathode materials. Drawing parallels from studies on lithium acetate, another carboxylate, the use of this compound is proposed to offer several advantages.[3] The organic carboxylate moiety can act as an in-situ fuel during calcination, potentially lowering the required synthesis temperature and providing a reducing atmosphere that can be beneficial for certain cathode chemistries. Furthermore, the decomposition of the isobutyrate can lead to the formation of a uniform, amorphous carbon coating on the cathode particles, enhancing electronic conductivity. The chelation effect of the carboxylate group may also facilitate a more homogeneous distribution of metal ions in the precursor stage, leading to a more ordered crystal structure in the final material.
These application notes provide a detailed, investigational protocol for the sol-gel synthesis of NMC cathode materials using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the synthesis mechanism.
PART 1: The Rationale for this compound in Cathode Synthesis
The choice of a lithium precursor in the synthesis of cathode materials is critical. While inorganic salts like Li₂CO₃ and LiOH are widely used, they have distinct disadvantages. Li₂CO₃ has a high decomposition temperature, often requiring higher calcination temperatures, which can lead to particle agglomeration and lithium loss. LiOH is highly hygroscopic and corrosive, making it challenging to handle.
Lithium carboxylates, such as this compound, present a compelling alternative. Herein lies the scientific rationale for its proposed use:
-
Homogeneous Precursor Formation: The carboxylate functional group can act as a chelating agent, forming stable complexes with the transition metal ions (Ni²⁺, Mn²⁺, Co²⁺) in the precursor solution.[4][5] This leads to a more uniform distribution of cations at the molecular level in the gel, which is crucial for the formation of a well-ordered layered structure during calcination.
-
In-Situ Carbon Coating: The thermal decomposition of the isobutyrate anion can generate a thin, amorphous carbon layer on the surface of the cathode particles.[6] This in-situ carbon coating can significantly improve the electronic conductivity of the cathode material, leading to better rate capability and overall electrochemical performance.
-
Lower Calcination Temperatures: The combustion of the organic component of this compound is an exothermic process. This can provide localized heat, potentially reducing the overall calcination temperature and time required for the formation of the desired crystalline phase. This can help in controlling the particle size and morphology.
-
Reduced Impurities: The decomposition products of this compound are primarily CO₂, H₂O, and lithium oxide/carbonate, which are less likely to introduce detrimental impurities into the final cathode material compared to other precursors.
PART 2: Detailed Application Notes and Protocols
This section outlines a detailed protocol for the synthesis of LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) using a sol-gel method with this compound as the lithium source. This protocol is presented as an investigational method, providing a strong starting point for researchers.
Experimental Workflow: Sol-Gel Synthesis of NMC532
References
The Versatile Role of Lithium Isobutyrate in Polymer Chemistry & Material Science: Application Notes and Protocols
Introduction: Unveiling the Potential of Lithium Isobutyrate
This compound, a lithium salt of isobutyric acid, has carved a significant niche in the realm of polymer chemistry, primarily as a highly effective initiator for anionic polymerization. Its unique properties, particularly its stability and ability to control polymerization processes, have made it an invaluable tool for researchers and scientists in the synthesis of well-defined polymers with tailored architectures. This guide provides an in-depth exploration of the role of this compound, offering both the theoretical underpinnings of its function and practical, field-proven protocols for its application. While its most prominent role is in polymerization, we will also touch upon the broader context of lithium salts in material science, particularly in the development of advanced functional materials such as polymer electrolytes.
Part 1: The Core Application - A Precision Tool for Anionic Polymerization
Anionic polymerization is a powerful technique for synthesizing polymers with a high degree of control over molecular weight, a narrow molecular weight distribution (low polydispersity), and complex architectures such as block copolymers. The choice of initiator is paramount to the success of this method, and this compound, particularly in the form of its enolate, has emerged as a key player.
Mechanism of Action: The Lithium Enolate Advantage
This compound itself is not the direct initiator. Instead, lithiated ester enolates, such as methyl α-lithioisobutyrate, are the active species. These are typically formed in situ or used as pre-formed initiators. The key to their effectiveness lies in their stability and reactivity. Unlike more reactive organolithium initiators like n-butyllithium, lithium ester enolates offer a more controlled initiation process, which is crucial for preventing side reactions when polymerizing monomers with sensitive functional groups, such as (meth)acrylates.
The polymerization proceeds via the nucleophilic attack of the carbanion of the lithium enolate on the monomer. The stability of the propagating anionic chain end is critical for achieving a "living" polymerization, where termination and chain transfer reactions are minimized. This compound-derived initiators, often used in conjunction with additives, excel in this regard.
The Role of Aggregation and Ligands
In solution, lithium enolates tend to form aggregates, which can influence their reactivity. The degree of aggregation is dependent on the solvent, with higher aggregation observed in nonpolar solvents. These aggregates are generally less reactive than the monomeric species. To control the polymerization rate and maintain living characteristics, it is often necessary to break up these aggregates. This is typically achieved through the use of polar solvents like tetrahydrofuran (THF) or by adding ligands.
Common ligands include:
-
Lithium alkoxides (e.g., lithium tert-butoxide): These can form mixed aggregates with the initiator and propagating species, modifying their reactivity and stability.
-
Lithium chloride (LiCl): LiCl can form complexes with the active chain ends, suppressing side reactions and leading to polymers with narrower molecular weight distributions.
-
Crown ethers and cryptands: These strongly solvate the lithium cation, leading to more reactive "naked" anions.
The interplay between the initiator, solvent, and ligands is crucial for achieving the desired polymer characteristics.
Part 2: Experimental Protocols
The following protocols are designed to provide a practical framework for utilizing this compound-based initiating systems for the anionic polymerization of (meth)acrylates.
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) using a Methyl α-Lithioisobutyrate/Lithium tert-Butoxide Initiating System
This protocol describes the synthesis of PMMA with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methyl isobutyrate
-
n-Butyllithium (n-BuLi) in hexane
-
Lithium tert-butoxide (t-BuOLi)
-
Argon gas, high purity
-
Methanol
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Workflow Diagram:
Step-by-Step Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven and assembled hot under a stream of argon.
-
Initiator Preparation (In Situ): a. To a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene and THF (e.g., 9:1 v/v). b. Add a calculated amount of methyl isobutyrate via syringe. c. Cool the flask to -78 °C in a dry ice/acetone bath. d. Slowly add a stoichiometric amount of n-BuLi solution via syringe. The solution should be colorless. e. Allow the mixture to stir for 30 minutes to ensure complete formation of methyl α-lithioisobutyrate. f. In a separate flask, dissolve the desired amount of t-BuOLi in anhydrous THF and add it to the initiator solution. The molar ratio of methyl α-lithioisobutyrate to t-BuOLi can be varied to control the polymerization. g. Stir the resulting initiator complex for 15 minutes.
-
Polymerization: a. Slowly add the freshly distilled MMA monomer to the initiator solution via syringe. The reaction is exothermic, so slow addition is crucial to maintain the temperature. b. Continue stirring the reaction mixture at -78 °C for the desired time (e.g., 2 hours).
-
Termination and Isolation: a. Terminate the polymerization by adding a small amount of degassed methanol. b. Warm the reaction mixture to room temperature. c. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol. d. Filter the precipitated PMMA and dry it under vacuum to a constant weight.
-
Characterization: a. Determine the molecular weight and polydispersity index (PDI) of the resulting PMMA using size-exclusion chromatography (SEC). b. Confirm the polymer structure and tacticity using Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Anionic polymerization is extremely sensitive to protic impurities like water, which can terminate the growing polymer chains.
-
Low Temperature: Polymerization of methacrylates is conducted at low temperatures (-78 °C) to minimize side reactions, such as the attack of the growing anion on the ester group of the monomer or polymer, which can lead to chain termination and broadening of the molecular weight distribution.
-
In Situ Initiator Formation: While pre-formed initiators can be used, in situ formation is often convenient. The reaction between n-BuLi and methyl isobutyrate is a standard method for generating the lithium enolate.
-
Use of t-BuOLi: The addition of lithium tert-butoxide helps to stabilize the active centers, leading to a more controlled polymerization and narrower molecular weight distribution.
Data Presentation: Expected Outcomes
The molecular weight of the resulting polymer can be predicted based on the molar ratio of the monomer to the initiator. The polydispersity index (PDI) is expected to be low, typically below 1.2, indicating a well-controlled polymerization.
| Experiment | [MMA]/[Initiator] Ratio | [t-BuOLi]/[Initiator] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 100 | 3 | 10,000 | ~9,800 | < 1.15 |
| 2 | 200 | 3 | 20,000 | ~19,500 | < 1.15 |
| 3 | 100 | 5 | 10,000 | ~9,900 | < 1.10 |
Table 1: Representative data for the controlled anionic polymerization of MMA.
Part 3: Broader Perspectives in Material Science
While the primary application of this compound is in initiating polymerization, the broader class of lithium salts plays a crucial role in various areas of material science.
Lithium Salts in Polymer Electrolytes for Batteries
Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are key components in the development of safer, next-generation lithium-ion batteries. These electrolytes consist of a lithium salt dissolved in a polymer matrix. The function of the lithium salt is to provide the mobile Li+ ions that carry the charge between the anode and cathode.
Logical Relationship Diagram:
While this compound is not a commonly used salt in this application due to potential reactivity and lower ionic conductivity compared to salts like LiPF6 or LiTFSI, the principles of its ionic nature are relevant. The carboxylate group could potentially interact with the polymer host, and the lithium ion would provide the charge carrier. Research into novel lithium salts for electrolytes is an active area, and derivatives of lithium carboxylates could be explored for specific properties.
Thermal Stability of Polymers
The incorporation of metal salts, including lithium salts, can influence the thermal stability of polymers. For instance, the thermal degradation of copolymers of styrene with lithium acrylates and methacrylates has been studied. The ionic interactions introduced by the salt can alter the degradation pathways and temperatures. While specific data on this compound as a thermal stabilizer is not widely available, it is plausible that its incorporation into a polymer matrix could affect its thermal properties.
Conclusion and Future Outlook
This compound and its enolate derivatives are powerful tools in the arsenal of polymer chemists for the synthesis of well-defined polymers via anionic polymerization. The ability to control molecular weight and achieve narrow polydispersity makes this initiating system highly valuable for creating advanced materials with precise properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the capabilities of this compound in their work.
Looking forward, while the role of this compound is well-established in polymerization, further exploration into its potential applications in other areas of material science, such as in novel electrolyte formulations or as a modifier for polymer properties, could yield exciting new discoveries. The continued development of sophisticated initiating systems based on lithium salts will undoubtedly contribute to the advancement of polymer and material science.
Application Note: Experimental Setup for Using Lithium Isobutyrate in an Inert Atmosphere
Introduction: The Rationale for Inert Atmosphere Handling
Lithium isobutyrate (Li-iBuO) is an organometallic salt increasingly utilized in organic synthesis and materials science. While not pyrophoric like some organolithium reagents (e.g., n-butyllithium), its efficacy and stability are critically dependent on the stringent exclusion of atmospheric water and, to a lesser extent, oxygen.
The primary challenge in handling this compound arises from the hygroscopic nature of lithium salts. The small, highly charge-dense lithium cation (Li⁺) strongly polarizes and attracts water molecules from the ambient atmosphere, leading to hydration and potential degradation of the reagent.[1][2] This ingress of moisture can alter the salt's physical properties, affect its solubility in organic solvents, and introduce a reactive contaminant that can interfere with sensitive downstream chemical reactions. Therefore, the use of a dry, inert atmosphere is not merely a recommendation but a mandatory prerequisite for achieving reproducible and reliable experimental results.
This guide provides detailed protocols for the setup and handling of this compound using two standard inert atmosphere techniques: the glovebox and the Schlenk line. Adherence to these protocols will ensure the integrity of the reagent and the safety of the operator.
Foundational Concepts: Glovebox vs. Schlenk Line
The choice between a glovebox and a Schlenk line depends on the scale of the experiment, the required purity of the atmosphere, and the specific manipulations to be performed.
-
Glovebox: A sealed chamber continuously purged with a purified inert gas (typically argon or nitrogen), maintaining extremely low levels of oxygen and moisture (<1 ppm).[3][4] It is the gold standard for handling highly sensitive materials, especially for procedures requiring fine motor skills like weighing solids, preparing stock solutions, and setting up multiple small-scale reactions.[3][5]
-
Schlenk Line: A dual-manifold apparatus that provides alternating access to a vacuum and a stream of inert gas.[6][7] It is a versatile and economical choice for solution-phase chemistry and handling moderately sensitive reagents. Mastery of Schlenk techniques is essential for any synthetic chemist working with air-sensitive compounds.[6]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Purity | Very High (<1 ppm O₂, H₂O) | High (dependent on technique) |
| Primary Use Case | Weighing & handling solids, high-purity reactions | Solution transfers, reactions in flasks |
| Setup Complexity | High initial setup, easy to use once running | Moderate setup for each experiment |
| Throughput | High (multiple operations can be set up inside) | Lower (typically one reaction per port) |
| Cost | High | Low to Moderate |
Materials and Equipment
Reagents and Consumables
-
High-purity inert gas (Argon or Nitrogen, ≥99.998%)
-
Anhydrous solvents (e.g., THF, Diethyl Ether, Toluene), packaged under inert gas
-
Grease for ground glass joints (e.g., Apiezon®, Dow Corning® High Vacuum Grease)
-
Glass vials with PTFE-lined caps
-
Rubber septa
-
Disposable syringes and needles (stainless steel)
-
Cannulas (double-tipped needles)
Essential Equipment
-
For Glovebox Protocol:
-
Inert atmosphere glovebox with antechamber
-
Analytical balance (located inside the glovebox)
-
Spatulas, weighing paper/boats
-
-
For Schlenk Line Protocol:
-
Schlenk line (dual manifold) with a cold trap
-
High-vacuum pump
-
Heat gun
-
Schlenk flasks and appropriate glassware with ground glass joints
-
Magnetic stir plate and stir bars
-
Detailed Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound in a Glovebox
This protocol is the preferred method for accurately weighing and portioning the solid reagent. The core principle is to isolate the material from the laboratory atmosphere at all times.
Step-by-Step Procedure:
-
Preparation: Place all necessary items (spatulas, vials, weighing paper, lab notebook, pens) into the glovebox antechamber. Ensure any glassware has been oven-dried (>120 °C for at least 4 hours) and allowed to cool in a desiccator before being placed in the antechamber.[10][11]
-
Antechamber Purging: Evacuate the antechamber to a high vacuum and hold for at least 15-20 minutes. Refill the antechamber with the glovebox's inert gas.[11] Repeat this "evacuate/refill" cycle a minimum of three times to ensure the removal of atmospheric contaminants.[11][12]
-
Material Transfer: Once the purging cycles are complete, open the inner antechamber door and transfer the items into the main glovebox chamber.
-
Equilibration: Allow the container of this compound to sit inside the glovebox for 20-30 minutes to thermally equilibrate with the internal atmosphere before opening. This prevents pressure differentials from causing powder to puff out upon opening.
-
Weighing: Tare the analytical balance with a clean, empty vial or weighing boat. Using a clean spatula, carefully dispense the desired amount of this compound.
-
Causality: Performing this step inside the glovebox is the only way to obtain an accurate mass of the anhydrous salt. Exposure to ambient air, even for a few seconds, would lead to water absorption and an artificially high mass reading.[1]
-
-
Sealing and Storage: Tightly cap the vial containing the weighed portion. Securely reseal the main stock container of this compound. All containers should be clearly labeled.
-
Exiting the Glovebox: To remove your samples, place the sealed vials in the antechamber, close the inner door, and then follow the antechamber purging protocol before opening the outer door.[4]
Protocol 2: Using this compound with a Schlenk Line
This protocol is suitable for experiments where the solid is added directly to a reaction flask, which is then made inert.
Workflow Diagram: Schlenk Line Technique
Caption: Workflow for inerting a flask and preparing a solution using a Schlenk line.
Step-by-Step Procedure:
-
Glassware Preparation: Assemble the required Schlenk flask, ensuring all ground glass joints are clean. Lightly grease the joints. Attach a rubber septum to one of the sidearms if a liquid addition is planned later.
-
Inerting the Flask: Connect the flask to the Schlenk line via flexible tubing. Evacuate the flask under high vacuum for 5-10 minutes. A heat gun can be gently waved over the glass surface during evacuation to help drive off adsorbed moisture.[13]
-
Causality: Heating under vacuum significantly increases the vapor pressure of adsorbed water, accelerating its removal and ensuring a truly dry interior surface.[13]
-
-
Purge Cycles: Close the vacuum tap and slowly open the inert gas tap to backfill the flask with nitrogen or argon. You will hear the gas flow, and the bubbling rate in the exhaust bubbler will slow as the pressure equalizes. Repeat this evacuate/refill cycle at least three times.[6][7]
-
Adding the Solid: After the final refill, leave the flask under a positive pressure of inert gas (indicated by a steady flow of gas out of the exhaust bubbler). Briefly remove the stopper or cap from the main joint and, using a powder funnel, quickly add the pre-weighed this compound.
-
Final Purge: Immediately reseal the flask and perform one more evacuate/refill cycle to remove any minor atmospheric contamination introduced during the transfer.[15]
-
Solvent Addition: To dissolve the solid, use a cannula transfer. Puncture the septum of the anhydrous solvent bottle with one end of the cannula and the septum of your Schlenk flask with the other. The positive pressure in the Schlenk flask will initially prevent siphoning. To start the transfer, either slightly increase the inert gas pressure in the solvent bottle or briefly open the flask to the exhaust bubbler to create a slight pressure differential.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are generally sufficient for short-term handling).[13][16]
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is critical for minimizing hazards and ensuring reagent integrity.[10][13]
-
Ventilation: All manipulations should be performed within a functioning fume hood or a glovebox.[16]
-
Contingency: Have appropriate fire extinguishing equipment (Class D for lithium fires, though unlikely for this salt; Class B for solvent fires) readily available. Do not use water or CO₂ extinguishers on organometallic reagent fires.[17][18]
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 4. ucd.ie [ucd.ie]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. scbt.com [scbt.com]
- 9. 25179-23-1|this compound|BLD Pharm [bldpharm.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chem.purdue.edu [chem.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Virtual Lab - Schlenk: Handling of Solids [stalke.chemie.uni-goettingen.de]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. jk-sci.com [jk-sci.com]
Application Note & Protocol: A Comprehensive Guide to the Handling and Storage of Anhydrous Lithium Isobutyrate
Abstract and Scope
Anhydrous lithium isobutyrate (Li-iBu) is an inorganic salt increasingly utilized in organic synthesis and materials science. As with many anhydrous lithium salts, its utility is intrinsically linked to its purity and, most critically, its water content. This compound is classified as moisture-sensitive, readily absorbing atmospheric water to form hydrates, which can compromise experimental integrity, alter reaction kinetics, and lead to inconsistent results.[1] This document provides a detailed framework for researchers, scientists, and drug development professionals on the proper handling, storage, and quality control of anhydrous this compound. The protocols herein are designed to preserve the material's anhydrous state, ensure operator safety, and promote experimental reproducibility.
Physicochemical Properties and Associated Hazards
A foundational understanding of the material's properties is paramount to designing effective handling procedures.
2.1 Key Physicochemical Data
The essential properties of this compound are summarized below. The most critical characteristic dictating its handling is its hygroscopicity.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₄H₇LiO₂ | [2][3] |
| Molecular Weight | 94.04 g/mol | [1] |
| Appearance | White powder, solid, or lump | [2] |
| CAS Number | 25179-23-1 | [1][2] |
| Key Characteristic | Moisture Sensitive / Hygroscopic | [1] |
| Reactivity | Reacts with water and strong acids. As an alkali metal salt, it should be kept away from incompatible materials like strong oxidizing agents.[4][5] | |
| Thermal Stability | While specific decomposition data for Li-iBu is not readily available, alkali metal carbonates' stability increases down the group. Lithium salts are generally less thermally stable than their sodium or potassium counterparts due to the high polarizing power of the small Li⁺ ion.[6] Heating should be done with caution, as it may lead to decomposition. |
2.2 Hazard Identification and Safety Precautions
-
Reactivity with Water: Like other alkali metals and their salts, contact with moisture is the primary concern.[7][8] While not as violent as elemental lithium, the absorption of water will degrade the material and can generate heat.[9]
-
Inhalation/Contact: May cause irritation to the respiratory tract, skin, and eyes. Standard personal protective equipment (PPE) is mandatory.
-
Fire Hazard: The material itself is not flammable. However, similar to other alkali metal compounds, specialized fire-extinguishing media are required in case of a fire involving these materials. Do not use water or CO₂ extinguishers. A Class D fire extinguisher suitable for combustible metals must be available in the laboratory.[7]
Mandatory Personal Protective Equipment (PPE):
-
Safety Goggles or Face Shield
-
Nitrite or Neoprene Gloves
-
Flame-Retardant Laboratory Coat
-
Full-length pants and closed-toe shoes[4]
Core Handling Methodologies: Preserving Anhydrity
The choice of handling technique depends on the stringency of the application and the available laboratory infrastructure. The gold standard is manipulation within a controlled inert atmosphere.
3.1 Gold Standard: Handling in an Inert Atmosphere Glovebox
A glovebox (or "dry box") provides the most robust protection by maintaining a low-ppm oxygen and moisture environment, typically using argon or nitrogen gas.[10][11][12] This is the recommended method for all sensitive applications, such as preparing standards, formulating sensitive reaction mixtures, or long-term storage of aliquots.
dot
Caption: Glovebox workflow for handling anhydrous this compound.
Protocol 3.1.1: Weighing and Aliquoting this compound in a Glovebox
-
Preparation: Gather all necessary items (sealed Li-iBu primary container, spatulas, weighing paper/boats, pre-labeled sample vials, etc.). Ensure all glassware is oven-dried beforehand.[13]
-
Antechamber Loading: Place all items into the glovebox antechamber. Crucially, any containers with sealed lids (like screw-cap vials) must be loosened to prevent pressure differentials during vacuum cycles.[13] Schlenk flasks should be open to the antechamber atmosphere.
-
Purge Cycle: Close the outer antechamber door and perform a minimum of three, preferably five, evacuate-refill cycles.[11] This process removes atmospheric air and moisture from the surfaces of the introduced items.
-
Transfer to Main Chamber: After the final refill cycle, ensure the antechamber is at a slight positive pressure relative to the lab. Open the inner antechamber door and transfer the items into the main chamber.
-
Manipulation: Allow the items to equilibrate for several minutes. Open the primary Li-iBu container and quickly weigh the desired amount into your secondary container (e.g., a vial or Schlenk flask). Work efficiently to minimize the time the bulk material is exposed even to the glovebox atmosphere.
-
Sealing: Securely seal the secondary container. Tightly cap vials or close the stopcock on a Schlenk flask. Also, securely reseal the primary Li-iBu container.
-
Removal: Place the now-sealed containers back into the antechamber, close the inner door, and remove them from the outer door. No purge cycles are required for exiting the glovebox.[13]
3.2 Alternative: Handling with Schlenk Line Techniques
For laboratories without a glovebox, air-free techniques using a Schlenk line can be employed.[11][13] This method uses a dual-manifold system to provide alternating vacuum and inert gas (argon or nitrogen) streams, allowing for manipulation under a positive pressure of inert gas.
dot
Caption: Schlenk line workflow for transferring solid Li-iBu.
Protocol 3.2.1: Transferring this compound via Schlenk Technique
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flasks) is rigorously oven-dried (e.g., overnight at 120 °C) and assembled while hot. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Initial Weighing: The most challenging step is the initial weighing. This should be done as quickly as possible. A common method is to weigh slightly more than needed into a flask in the open, immediately attach it to the Schlenk line, and then weigh the flask to determine the exact amount added by difference. Alternatively, perform the initial weighing in a glove bag.
-
Inert Atmosphere: Connect the Schlenk flask containing the Li-iBu to the inert gas manifold of the Schlenk line.
-
Transfer: To transfer the solid to a reaction vessel, ensure both the source flask and the receiving flask are under a positive pressure of inert gas. Under a strong counter-flow of gas, briefly remove the stoppers/septa from both flasks and quickly invert the source flask over the receiving flask, tapping to transfer the powder.
-
Reseal: Immediately remove the source flask and reseal the receiving flask.
Storage Protocols: Short and Long-Term Stability
Proper storage is critical to maintaining the anhydrous nature of this compound over time.
4.1 Short-Term Storage (Days to Weeks)
For material that is frequently accessed, storage in a desiccator is appropriate. The choice of desiccator impacts the level of protection.
| Storage Method | Description | Relative Humidity (RH) | Use Case |
| Standard Desiccator | Airtight chamber with a desiccant (e.g., silica gel, calcium sulfate).[14][15] | 10-30% | Storing less sensitive materials or for very short periods. |
| Vacuum Desiccator | Chamber is evacuated to remove atmosphere. Backfilled with inert gas for best results.[15] | <1% (if backfilled) | Good for removing surface moisture and providing an inert environment. |
| Gas-Purged Desiccator | Continuously flushed with a slow stream of dry nitrogen or argon.[16][17] | <1% | Excellent for frequently accessed samples as it actively removes introduced moisture.[16] |
Protocol 4.1.1: Storage in a Standard Desiccator
-
Ensure the desiccator contains fresh, active desiccant. Blue indicating silica gel should be uniformly blue; if it is pink, it must be regenerated by heating.
-
Place the tightly sealed container of this compound inside the desiccator.
-
Ensure the desiccator lid is properly greased and sealed to be airtight.
-
Store the desiccator in a cool, dry place away from direct sunlight and temperature fluctuations.[9]
4.2 Long-Term Storage (Months to Years)
For archival or bulk material, more stringent conditions are required to prevent slow moisture ingress over time.
-
Primary Container: The material should be in a tightly sealed, robust container (e.g., glass bottle with a poly-lined cap).
-
Secondary Containment: The primary container should be wrapped with Parafilm® or electrical tape around the cap for an extra barrier. It should then be placed inside a second, larger sealed container (secondary containment).[4][5]
-
Environment: The best location for the secondary container is within a glovebox.[5] If a glovebox is not available, place it in a gas-purged desiccator or a vacuum desiccator that is kept under a static vacuum or positive inert gas pressure.
-
Location: The entire assembly should be stored in a dedicated flammable storage cabinet that does not contain aqueous or acidic chemicals.[4][5] Store in a cool, dry, and well-ventilated area.[18]
Quality Control: Verification of Anhydrous State
It is crucial to verify the water content of the material, especially if it is from an older batch or if there is suspicion of atmospheric exposure.
| Technique | Principle | Specificity for Water | Notes |
| Karl Fischer (KF) Titration | Titration based on a stoichiometric reaction between iodine and water. | High. It is a direct and specific measurement of water content.[19][20] | The gold standard for accurate water determination, capable of measuring ppm levels. Can be coulometric (for low water content) or volumetric.[21][22] |
| Loss on Drying (LOD) / TGA | Measures the weight loss of a sample upon heating.[21] | Low. Measures the loss of all volatile components, not just water.[19] | Simpler and faster than KF, but less accurate if other volatile impurities are present. Can be useful as a quick screening method. |
Protocol 5.0.1: Sample Preparation for Karl Fischer Titration Causality: The goal is to transfer a precisely weighed sample of Li-iBu into the KF titrator without introducing atmospheric moisture. This protocol must be performed using air-sensitive techniques.
-
Environment: Perform this procedure inside a glovebox or using a gas-tight syringe in a glove bag.
-
Sample Preparation: Weigh approximately 50-100 mg of anhydrous this compound directly into an oven-dried vial and seal it. Record the exact weight.
-
Solvent Addition: Using a dry syringe, add a precise volume of a suitable anhydrous solvent (in which Li-iBu is soluble, e.g., anhydrous methanol) to the vial.
-
Injection: Once the solid is fully dissolved, quickly and carefully withdraw an aliquot of the solution with the syringe and inject it directly into the titration cell of the Karl Fischer apparatus.
-
Calculation: The instrument will determine the water content of the aliquot. Using the known weights and volumes, the water content of the original solid can be accurately calculated.
Decision Framework for Handling and Storage
dot
Caption: Decision logic for selecting the appropriate handling and storage method.
References
- 1. This compound CAS#: 25179-23-1 [m.chemicalbook.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Lithium 2-methylpropanoate | C4H7LiO2 | CID 23665557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. purdue.edu [purdue.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Atomistic Studies on Water‐Induced Lithium Corrosion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What do I need to be aware of when storing lithium carbonate?-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]
- 10. ucd.ie [ucd.ie]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. faust.ch [faust.ch]
- 15. thomassci.com [thomassci.com]
- 16. terrauniversal.com [terrauniversal.com]
- 17. cleatech.com [cleatech.com]
- 18. osha.oregon.gov [osha.oregon.gov]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 22. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: The Strategic Use of Isobutyrate-Derived Lithium Enolates in Pharmaceutical Intermediate Synthesis
Introduction: The Synthetic Challenge of Quaternary Centers and the Role of Isobutyrate Enolates
The construction of quaternary carbon stereocenters is a formidable challenge in organic synthesis. These motifs are integral to the core structure of numerous biologically active molecules and approved pharmaceuticals, imparting significant metabolic stability and conformational rigidity. Among the most reliable methods for their synthesis is the nucleophilic addition of a sterically demanding carbanion to an electrophile.
This is where isobutyrate esters serve as invaluable precursors. While lithium isobutyrate itself—the simple carboxylate salt of isobutyric acid—is a relatively weak base and nucleophile, its corresponding lithium enolate is a potent, non-basic carbon nucleophile.[1] By deprotonating the α-carbon of an isobutyrate ester (e.g., methyl or ethyl isobutyrate) with a strong, non-nucleophilic base, a highly reactive lithium enolate is formed.[2] This intermediate is the key to accessing complex molecular architectures.
This guide will focus exclusively on the generation and application of these powerful isobutyrate-derived lithium enolates . We will detail their formation, key reactions in the context of pharmaceutical intermediate synthesis, and provide a robust, validated protocol for a representative transformation.
The Fundamental Chemistry of Isobutyrate Lithium Enolates
Generation: The Causality Behind Base Selection
The formation of a lithium enolate requires the irreversible and quantitative removal of the α-proton from the isobutyrate ester. The choice of base is critical to prevent unwanted side reactions, such as self-condensation or nucleophilic attack at the ester carbonyl.
The Base of Choice: Lithium Diisopropylamide (LDA) LDA is the archetypal base for this transformation for several key reasons:
-
Strong Basicity: With a pKa of ~36, LDA is more than capable of deprotonating the α-carbon of an ester (pKa ~25).[3]
-
Non-Nucleophilic Nature: The two bulky isopropyl groups sterically shield the nitrogen atom, preventing it from acting as a nucleophile and attacking the ester carbonyl.[1]
-
Solubility: It is highly soluble in common ethereal solvents like tetrahydrofuran (THF), even at cryogenic temperatures.
The deprotonation is typically performed at low temperatures (-78 °C) to ensure the kinetic stability of the resulting enolate and to suppress any potential degradation pathways.[2]
Caption: Mechanism of lithium enolate formation.
Core Reactivity: A Gateway to Complexity
The generated lithium enolate is a powerful nucleophile that can engage with a wide array of electrophiles. Its utility in pharmaceutical synthesis stems from its reliability in forming new carbon-carbon bonds.
-
Alkylation & Arylation: The reaction with alkyl or aryl halides is a cornerstone of this chemistry. Palladium-catalyzed α-arylation, for instance, allows for the direct coupling of the enolate with aryl halides to form valuable α-aryl ester intermediates.[4]
-
Aldol Additions: Reaction with aldehydes or ketones yields β-hydroxy esters.[5][6] This transformation is fundamental for building polyketide-like structures often found in natural product-based drug candidates.
-
Stereoselective Variants: The true power of this chemistry in modern drug development is realized in asymmetric synthesis. By incorporating chiral ligands or using chiral bases, it is possible to control the absolute stereochemistry of the newly formed quaternary center, a critical requirement for producing single-enantiomer drugs.[7][8][9]
Application Protocol: Palladium-Catalyzed α-Arylation of Methyl Isobutyrate
This protocol is adapted from a validated procedure published in Organic Syntheses and represents a robust method for constructing α-aryl quaternary centers, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical classes.[4]
Workflow Overview
The overall process involves the in situ generation of the lithium enolate followed by the palladium-catalyzed cross-coupling with an aryl bromide.
Caption: Experimental workflow for α-arylation.
Materials and Reagents
| Reagent | Formula | MW | Mmol (Equiv) | Amount | Purity | Supplier |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 54.9 (1.3) | 9.96 g | 99% | Standard |
| n-Butyllithium | C₄H₉Li | 64.06 | 51.9 (1.23) | 22.0 mL | 2.36 M in hexanes | Standard |
| Methyl Isobutyrate | C₅H₁₀O₂ | 102.13 | 47.0 (1.11) | 5.40 mL | 99% | Standard |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 42.2 (1.0) | 5.40 mL | 98% | Standard |
| [P(t-Bu)₃Pd(μ-Br)]₂ | C₂₄H₅₄Br₂P₂Pd₂ | 799.34 | 0.016 (0.00038) | 12.4 mg | - | Strem |
| Toluene | C₇H₈ | 92.14 | - | 100 mL | Anhydrous | Standard |
Step-by-Step Protocol
A. Apparatus Setup & Reagent Preparation (Inert Atmosphere)
-
Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen or argon line, and two rubber septa.
-
Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Through one septum, insert a thermocouple probe to monitor the internal temperature.
-
To the flask, add anhydrous toluene (100 mL) followed by dicyclohexylamine (9.96 g, 54.9 mmol).
-
Causality: Anhydrous conditions are paramount as organolithium reagents and the resulting enolate are highly reactive towards water.[10]
-
B. Generation of Lithium Dicyclohexylamide (LDA Precursor) 5. Cool the flask to 0-2 °C in an ice-water bath. 6. Slowly add n-butyllithium (22.0 mL of a 2.36 M solution in hexanes, 51.9 mmol) to the stirred solution over 10 minutes via syringe. A white suspension will form.
- Causality: Slow addition at low temperature controls the exotherm of the acid-base reaction between n-BuLi and the amine.
- Stir the resulting suspension for 20 minutes at 0-5 °C to ensure complete formation of the lithium amide.
C. Formation of the Isobutyrate Lithium Enolate 8. Via syringe, add methyl isobutyrate (5.40 mL, 47.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
- Causality: This is the critical deprotonation step. A slow, cold addition ensures quantitative formation of the kinetic enolate and prevents any potential side reactions.[1]
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The mixture should become a clearer, slightly yellow solution.
D. Palladium-Catalyzed Cross-Coupling 10. Add 3-bromoanisole (5.40 mL, 42.2 mmol) in one portion via syringe. 11. Degas the mixture by subjecting it to two vacuum-nitrogen purge cycles.
- Causality: This removes dissolved oxygen, which can deactivate the Pd(0) active catalyst.
- Briefly remove a septum and add the palladium catalyst, [P(t-Bu)₃Pd(μ-Br)]₂ (12.4 mg, 0.0160 mmol), under a positive flow of nitrogen.
- Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for one hour.
- Add a second portion of the palladium catalyst (13.8 mg, 0.0180 mmol) and continue stirring at ambient temperature for 4 hours.
- Insight: The two-portion addition of the catalyst can help maintain catalytic activity over the course of the reaction.
E. Workup and Purification 15. Upon reaction completion (monitored by TLC or GC-MS), add t-butyl methyl ether (100 mL). 16. Carefully quench the reaction by slowly adding 1N aqueous HCl (70 mL) via a dropping funnel. An exotherm to ~30 °C and the formation of a thick slurry is expected.
- Causality: The acid neutralizes the remaining basic species and protonates the alkoxide intermediates.
- Stir for 10 minutes, then filter the suspension through a sintered glass funnel. Wash the collected precipitate with t-butyl methyl ether (4 x 25 mL).
- Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude oil by flash column chromatography to yield the final product, methyl 2-(3-methoxyphenyl)-2-methylpropanoate.
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete enolate formation due to wet reagents/solvents. | Ensure all glassware is rigorously dried. Use freshly distilled anhydrous solvents. Titrate the n-BuLi solution before use. |
| Deactivation of the palladium catalyst. | Ensure thorough degassing. Use high-purity catalyst and ligands. | |
| Side Product Formation | Self-condensation of the ester. | Ensure the addition of methyl isobutyrate is done slowly and at a low temperature (-78 °C is ideal). Ensure quantitative formation of LDA. |
| Homocoupling of the aryl bromide. | This can indicate issues with the catalytic cycle. Re-evaluate catalyst loading and reaction temperature. | |
| Reaction Stalls | Poor quality of organolithium reagent. | Use a freshly opened bottle of n-BuLi or titrate an older bottle to confirm its molarity. |
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. youtube.com [youtube.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric construction of three contiguous stereogenic centers by conjugate addition-alkylation of lithium ester enolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
troubleshooting side reactions in lithium isobutyrate-mediated polymerizations
Welcome to the technical support center for lithium isobutyrate-mediated polymerizations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve your desired polymeric materials with precision. This center is structured into a detailed Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to address both specific experimental issues and broader conceptual queries.
Troubleshooting Guide
This section tackles the most common issues encountered during this compound-mediated polymerizations. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: Why is my polymerization yielding low or incomplete monomer conversion?
This is one of the most frequent challenges and almost always points to the premature termination of the living anionic propagating species.[1][2] In a "living" polymerization, the active chain ends should remain reactive until deliberately quenched.[2] Incomplete conversion means they have been deactivated.
Potential Causes & Solutions:
-
Cause A: Presence of Protic Impurities: Anionic polymerization is notoriously sensitive to impurities like water, alcohols, or even atmospheric oxygen and carbon dioxide.[3] The propagating carbanion is a strong base and will readily abstract a proton from these sources, terminating the chain.
-
Solution: Rigorous purification of all reagents and glassware is non-negotiable.
-
Monomers (e.g., acrylates, methacrylates): Should be passed through a column of basic alumina to remove inhibitors and then distilled under vacuum from a drying agent like calcium hydride (CaH₂).[4][5] Store the purified monomer in ampules under an inert atmosphere (Argon or Nitrogen).
-
Solvents (e.g., THF, Toluene): Must be scrupulously dried. A common method is refluxing over a sodium/benzophenone ketyl until the characteristic deep blue/purple color persists, indicating an anhydrous, oxygen-free environment, followed by distillation directly into the reaction flask.[6]
-
Glassware: All glassware must be flame-dried under high vacuum immediately before use to remove adsorbed moisture. The apparatus is then backfilled with a high-purity inert gas.[7]
-
-
-
Cause B: Initiator Inefficiency or Degradation: The initiator, tert-butyl 2-lithioisobutyrate, can degrade upon exposure to air or moisture.
-
Solution: Handle the initiator under strictly inert conditions. If preparing it in situ or using a commercial solution, titration is recommended to determine the precise concentration of active initiator.
-
-
Cause C: Autotermination at Elevated Temperatures: For many acrylates, side reactions that terminate the chain become more significant at higher temperatures.[8]
-
Solution: Conduct the polymerization at the recommended low temperature for the specific monomer. For many common acrylates, this is typically between -78 °C and -60 °C.[8] Precise temperature control is critical.
-
Question 2: My final polymer has a broad molecular weight distribution (high PDI > 1.2). What went wrong?
A narrow molecular weight distribution (PDI close to 1.0) is a hallmark of a successful living polymerization. A broad PDI indicates a loss of control, where polymer chains are of varying lengths.[9]
Potential Causes & Solutions:
-
Cause A: Slow Initiation: If the rate of initiation is slower than the rate of propagation (kᵢ < kₚ), new chains will be formed throughout the polymerization process. Chains that start later will be shorter than those that started early, leading to a broad PDI.[10]
-
Solution: Ensure rapid and uniform mixing of the initiator with the monomer at the start of the reaction. This can be achieved by adding the initiator to a vigorously stirred monomer solution. The goal is to have all chains begin growing at the same time.[3]
-
-
Cause B: Chain Transfer Reactions: A growing polymer chain can transfer its active center to another molecule, such as a monomer, solvent, or another polymer chain.[11][12] This terminates the original chain and starts a new, shorter one.
-
Solution:
-
Solvent Selection: Choose a solvent with no easily abstractable protons. Aprotic solvents like THF and toluene are standard.[1]
-
Temperature Control: Chain transfer reactions, like other side reactions, often have higher activation energies than propagation and are thus suppressed at lower temperatures.[8][13]
-
Additives: The addition of lithium salts, such as lithium chloride (LiCl) or lithium tert-butoxide (t-BuOLi), can suppress chain transfer.[14][15] These additives are believed to form complexes with the propagating chain ends, reducing their reactivity and preventing them from engaging in side reactions.[16][17]
-
-
-
Cause C: Temperature Gradients: Poor heat dissipation can lead to localized "hot spots" within the reactor.[18] These areas of higher temperature will have faster propagation and potentially more side reactions, contributing to a broader PDI.
-
Solution: Use a suitable solvent to manage the reaction exotherm and ensure efficient stirring throughout the polymerization. For larger scale reactions, a jacketed reactor with a circulating coolant is essential.
-
Experimental Protocol: A Self-Validating Approach to Polymerization
This protocol incorporates checkpoints to verify the "living" nature of the reaction.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Allow to cool under a positive pressure of high-purity argon.
-
Solvent & Monomer Transfer: Distill anhydrous THF directly into the reaction flask. Cool the flask to -78 °C (dry ice/acetone bath). Distill the purified acrylate monomer into the flask.
-
Initiation: While stirring vigorously, rapidly inject the calculated amount of tert-butyl 2-lithioisobutyrate initiator. A color change (often to pale yellow) may be observed, indicating the formation of the propagating enolate species.
-
Propagation & Verification:
-
After 15 minutes, carefully extract a small aliquot (Sample 1) from the reactor using a purged syringe and quench it in degassed methanol.
-
Allow the main reaction to proceed for the desired time (e.g., 1-2 hours).
-
Before quenching the entire batch, extract a second aliquot (Sample 2) and quench it in methanol.
-
-
Termination: Quench the main polymerization by adding an excess of degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or a hexane/methanol mixture). Filter and dry the polymer under vacuum.[]
-
Analysis: Analyze Sample 1 and Sample 2 (and the final polymer) by Gel Permeation Chromatography (GPC). A clear shift to higher molecular weight from Sample 1 to Sample 2 with a consistently low PDI (<1.2) provides strong evidence of a living process.
Question 3: My polymer characterization suggests the presence of branching or cyclic byproducts. How can this be avoided?
The formation of non-linear structures is a clear sign of significant side reactions, particularly "backbiting."[20][21]
Potential Causes & Solutions:
-
Cause A: Intramolecular Backbiting: The active carbanionic chain end can curl back and attack a carbonyl group on its own polymer backbone (typically on the antepenultimate unit).[16] This intramolecular cyclization reaction leads to the formation of a cyclic β-keto ester and terminates the chain.[11] This is a major catalyst deactivation pathway in acrylate polymerizations.[11]
-
Solution 1: Lower the Reaction Temperature: Backbiting has a higher activation energy than propagation.[22] Therefore, reducing the temperature (e.g., from -60 °C to -78 °C) dramatically favors propagation over this side reaction.[8]
-
Solution 2: Use Sterically Hindered Monomers: Monomers with bulky ester groups (e.g., tert-butyl acrylate) are less prone to backbiting than those with smaller groups (e.g., methyl acrylate) because the bulky groups sterically shield the backbone carbonyls.[8]
-
Solution 3: Employ Stabilizing Additives: As mentioned previously, additives like LiCl or t-BuOLi can complex with the propagating end, moderating its reactivity and sterically hindering the approach required for backbiting.[14]
-
Table 1: Effect of Temperature on Side Reactions
| Temperature | Propagation Rate | Backbiting Rate | Outcome |
| -78 °C | Moderate | Very Low | Controlled polymerization, low PDI, minimal side products.[8] |
| -40 °C | Fast | Significant | Risk of autotermination, broader PDI.[8] |
| 0 °C | Very Fast | Dominant | Uncontrolled reaction, premature termination, significant byproducts.[8] |
Visualization of Key Reaction Pathways
The following diagrams illustrate the desired propagation pathway versus the problematic backbiting side reaction and a workflow for troubleshooting.
Caption: Desired propagation vs. backbiting side reaction.
Caption: A logical workflow for troubleshooting common polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of tert-butyl 2-lithioisobutyrate as an initiator?
Tert-butyl 2-lithioisobutyrate is a lithium enolate. Its structure is very similar to the propagating species in acrylate and methacrylate polymerization.[16] This structural similarity ensures a high initiation efficiency because the initiator's reactivity is well-matched to that of the monomer, promoting a scenario where the initiation rate is comparable to or faster than the propagation rate (kᵢ ≥ kₚ), which is crucial for achieving a low PDI.
Q2: Why is aprotic, polar solvent like THF often used?
Tetrahydrofuran (THF) is used for several key reasons. First, it is aprotic, meaning it lacks acidic protons that would terminate the anionic chain ends.[1] Second, it is a polar solvent that effectively solvates the lithium counter-ion of the propagating species. This solvation separates the ion pair, making the carbanion more accessible and reactive, thus increasing the rate of polymerization.[3] However, in some cases, a mixture of a non-polar solvent like toluene with THF is used to moderate reactivity and suppress side reactions.[8]
Q3: How do additives like lithium tert-butoxide (t-BuOLi) work?
Lithium tert-butoxide acts as a stabilizer for the active centers.[15] It is believed to form mixed aggregates with the propagating lithium enolate chain ends.[16] This complexation has two beneficial effects:
-
Reduces Reactivity: It tempers the high reactivity of the carbanion, making it less likely to engage in undesirable side reactions like backbiting or chain transfer.[14]
-
Prevents Self-Aggregation: Lithium enolates can self-aggregate, leading to dormant species and a broadening of the PDI. The presence of t-BuOLi disrupts this self-aggregation, promoting a more uniform reactivity across all polymer chains.[16]
Q4: Can I use this method for monomers other than acrylates and methacrylates?
Anionic polymerization is generally suitable for monomers with electron-withdrawing groups that can stabilize the negative charge of the propagating carbanion.[1][20] While acrylates and methacrylates are the most common, this technique is also highly effective for monomers like styrene, dienes (e.g., butadiene, isoprene), and vinylpyridines.[10] However, the specific initiator and reaction conditions (solvent, temperature) must be optimized for each monomer system.
References
- 1. du.edu.eg [du.edu.eg]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. web.stanford.edu [web.stanford.edu]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. materials.uoi.gr [materials.uoi.gr]
- 7. researchgate.net [researchgate.net]
- 8. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2565-2573 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. Synthetic Methods in Polymer Chemistry [faculty.csbsju.edu]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chain transfer - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Polymerization - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
optimization of reaction conditions for lithium isobutyrate as a catalyst
Prepared by the Senior Application Scientist Team
Welcome to the technical resource center for leveraging lithium isobutyrate as a catalyst in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and answer frequently asked questions. We have structured this guide to move from fundamental principles to practical, hands-on advice for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound as a catalyst.
Q1: What is this compound, and how does it function as a catalyst?
A1: this compound (LiO₂CCH(CH₃)₂) is the lithium salt of isobutyric acid. In catalysis, it primarily functions as a Brønsted base. The isobutyrate anion is capable of deprotonating acidic C-H bonds, most notably the α-protons of carbonyl compounds, to generate reactive enolate intermediates in situ. The lithium cation (Li⁺) then plays a crucial role as a Lewis acid, coordinating with both the newly formed nucleophilic enolate and the electrophilic substrate (e.g., an aldehyde). This coordination organizes the transition state, often in a cyclic manner, which facilitates the reaction and can influence stereoselectivity, particularly in aldol-type additions.[1][2][3]
Q2: What are the primary applications of this compound in catalysis?
A2: Due to its basicity and the coordinating ability of the lithium cation, this compound is effective in reactions that proceed via enolate intermediates. Key applications include:
-
Aldol and Aldol-type Reactions: Catalyzing the addition of ketones or esters to aldehydes.[1][4]
-
Transesterification Reactions: Where it can function as a basic catalyst to facilitate the exchange of alkoxy groups.[5]
-
Polymerization: Acting as an initiator for ring-opening polymerization of lactones and other monomers.[5][6]
-
C-H Activation: While less common than transition metal catalysts, basic lithium salts can facilitate certain deprotonation-based C-H functionalization reactions.[7]
Q3: How should I prepare and handle this compound?
A3: this compound is hygroscopic and its effectiveness is highly dependent on its purity and anhydrous state.
-
Preparation: It can be synthesized by reacting isobutyric acid with a lithium base such as lithium hydride (LiH) or n-butyllithium (n-BuLi) in an anhydrous solvent like THF or diethyl ether. A simpler, though less common, method for some applications might involve neutralization of isobutyric acid with aqueous lithium hydroxide followed by rigorous drying.
-
Handling: The catalyst should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator.[8][9] Any absorbed moisture can inhibit the reaction by protonating the reactive enolate intermediates. For sensitive reactions, it is advisable to dry the catalyst in vacuo with mild heating before use.
Q4: What are the key experimental parameters to optimize for a reaction catalyzed by this compound?
A4: The success of these reactions hinges on the careful control of several parameters. The most critical are:
-
Solvent: The choice of solvent is paramount as it influences the solubility, aggregation state, and reactivity of the lithium species.[10][11]
-
Temperature: Temperature control is essential for managing reaction rate and suppressing side reactions. Low temperatures are often required.[2][12]
-
Catalyst Loading: The amount of catalyst will affect the reaction rate.
-
Reagent Purity: All reagents, especially the solvent and carbonyl substrates, must be strictly anhydrous.[8]
Troubleshooting Guide: From Low Conversion to Poor Reproducibility
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Problem: Low or No Reaction Conversion
Q: My reaction shows very low conversion to the desired product, even after an extended time. What are the likely causes and how can I fix it?
A: This is a common issue that can typically be traced back to one of several factors related to catalyst activity, reaction conditions, or reagent quality.
| Potential Cause | Explanation & Causality | Suggested Solution |
| 1. Inactive Catalyst (Moisture) | This compound is hygroscopic. Water will react with and neutralize the catalytically active species (the enolate), effectively shutting down the catalytic cycle. | Dry the catalyst in vacuo at 60-80°C for several hours before use. Ensure all glassware is flame- or oven-dried and the reaction is assembled under an inert atmosphere.[8] |
| 2. Inadequate Solvent | The reactivity of lithium species is highly dependent on their aggregation state (e.g., monomers, dimers, tetramers).[1] Non-coordinating solvents like hydrocarbons may lead to highly aggregated, unreactive species. | Use polar aprotic, coordinating solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). These solvents solvate the Li⁺ cation, breaking up aggregates into more reactive, smaller species.[11][13][14] |
| 3. Temperature Too Low | While many lithium enolate reactions are run at low temperatures to ensure selectivity, the activation energy for the desired transformation might not be met if the temperature is excessively low. | If no side products are observed, try incrementally increasing the reaction temperature from -78°C to -40°C or -20°C. Monitor the reaction by TLC or LCMS to track product formation versus side reactions. |
| 4. Insufficient Basicity | The pKa of your carbonyl substrate's α-proton may be too high for isobutyrate to deprotonate it efficiently, leading to a very low concentration of the active enolate nucleophile. | Consider using a stronger, non-nucleophilic base to generate the enolate, such as Lithium Diisopropylamide (LDA), and use this compound as an additive if its specific coordinating effects are desired.[2][12] |
Problem: Significant Side Product Formation / Low Selectivity
Q: My reaction works, but I'm getting a mixture of products, including what appears to be self-condensation of my starting material. How can I improve selectivity?
A: Low selectivity is often a result of reaction conditions that are too harsh or an imbalance in reaction rates.
| Potential Cause | Explanation & Causality | Suggested Solution |
| 1. Temperature Too High | Higher temperatures can accelerate undesired pathways, such as the self-condensation of the enolate, or lead to retro-aldol reactions which are often reversible.[1][4] | Perform the reaction at a lower temperature. The standard starting point for lithium enolate chemistry is -78°C (a dry ice/acetone bath).[2] This temperature kinetically favors the desired cross-reaction over side reactions. |
| 2. Slow Substrate Addition | If the electrophile (e.g., aldehyde) is added too slowly or is not present when the enolate is formed, the enolate may react with remaining un-deprotonated starting material (ketone). | Add the carbonyl substrate to be deprotonated to the catalyst suspension first. Then, add the electrophile in a single, quick portion to ensure it is readily available to trap the in-situ generated enolate. |
| 3. Unfavorable Aggregation State | Different aggregation states of the lithium enolate can lead to different stereochemical outcomes or reactivities.[1] This can be influenced by solvent and concentration. | Screen different solvents (e.g., THF vs. Et₂O vs. Toluene) to see the effect on selectivity. Adding a co-solvent like HMPA (use with extreme caution) or a simple salt like LiCl can modify aggregation and improve outcomes.[11][15] |
| 4. Product Degradation During Workup | Aldol adducts can be sensitive to the pH of the workup solution. Strongly acidic or basic conditions can cause retro-aldol cleavage or deacylation.[1] | Use a buffered aqueous quench, such as a saturated NH₄Cl solution. Some reports note that a rapid quench with dilute HCl can surprisingly improve yields by minimizing deacylation during the workup phase.[1] |
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols & Data
Protocol 1: General Procedure for a this compound-Catalyzed Aldol-Type Reaction
This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.
-
Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is dried in an oven at 120°C overnight and assembled hot under a stream of inert gas.
-
Reagent Setup:
-
Add anhydrous this compound (e.g., 0.1 to 0.2 equivalents) to the reaction flask.
-
Add anhydrous solvent (e.g., THF, see table below) via cannula or syringe.
-
Cool the resulting suspension to the desired temperature (typically -78°C).
-
-
Enolate Formation:
-
To the stirred catalyst suspension, add the ketone substrate (1.0 equivalent) dropwise via syringe.
-
Stir the mixture at -78°C for 30-60 minutes to allow for enolate formation.
-
-
Aldol Addition:
-
Add the aldehyde substrate (1.0-1.2 equivalents) to the reaction mixture in a single portion via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for LCMS analysis.
-
-
Reaction Quench:
-
Once the reaction is complete, quench it at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Proposed Catalytic Cycle
The diagram below illustrates the proposed mechanism for the aldol addition.
Caption: Proposed catalytic cycle for an aldol reaction.
Data Summary: Solvent Properties
The choice of solvent is critical and influences the reaction through polarity and Lewis basicity (coordinating ability).[14][16]
| Solvent | Dielectric Constant (ε) at 20°C | Lewis Basicity (Donor Number) | Typical Application Notes |
| Tetrahydrofuran (THF) | 7.6 | 20.0 | Recommended. Good balance of polarity and coordinating ability. Breaks up aggregates effectively. Can be lithiated at temperatures > 0°C.[10] |
| Diethyl Ether (Et₂O) | 4.3 | 19.2 | Good alternative to THF. Less coordinating, may lead to different aggregation/selectivity. More volatile. |
| Toluene | 2.4 | 0.1 | Not recommended for initial trials. Non-coordinating. Often leads to highly aggregated and unreactive species unless additives are used.[11] |
| Heptane/Hexane | ~1.9 | ~0 | Not recommended. Poor solubility and high aggregation of lithium salts. Reactions are typically very slow or do not proceed.[13][14] |
References
- 1. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
- 11. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. honrellibr.com [honrellibr.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Ionic Conductivity of Lithium Isobutyrate-Based Electrolytes
Welcome to the technical support center for researchers and scientists working to enhance the ionic conductivity of lithium isobutyrate-based electrolytes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems faced when working with this compound-based electrolytes, particularly in solid or quasi-solid-state systems.
Question 1: My baseline ionic conductivity for a PEO-lithium isobutyrate solid polymer electrolyte (SPE) is extremely low at room temperature (<<10⁻⁵ S/cm). Is this expected, and what are the primary contributing factors?
Answer: Yes, it is expected for a simple binary PEO-lithium isobutyrate SPE to exhibit low ionic conductivity at ambient temperatures.[1][2] The primary reasons for this are:
-
High Crystallinity of PEO: Poly(ethylene oxide) (PEO) is a semi-crystalline polymer.[3] At room temperature, the crystalline regions dominate, which severely restricts the segmental motion of the polymer chains. This segmental motion is the primary mechanism for lithium-ion transport in PEO-based electrolytes.[4]
-
Strong Ion Pairing: this compound, like many lithium salts, can form strong ion pairs or aggregates within the polymer matrix. This reduces the number of free, mobile Li⁺ ions available for conduction.
-
High Glass Transition Temperature (Tg): The introduction of the lithium salt into the PEO matrix can increase the glass transition temperature. Below the Tg, the polymer is in a glassy state with very limited chain mobility, leading to poor ionic conductivity.
To improve conductivity, strategies to reduce PEO crystallinity and enhance salt dissociation are necessary.
Question 2: What is the most straightforward initial approach to increase the ionic conductivity of my this compound electrolyte system?
Answer: The incorporation of a plasticizer is the most direct and common initial strategy.[4][5][6] Plasticizers are low molecular weight compounds that, when added to the polymer matrix, can:
-
Reduce PEO Crystallinity: They disrupt the regular packing of the PEO chains, promoting a more amorphous structure which is conducive to ion transport.
-
Lower the Glass Transition Temperature (Tg): This increases the mobility of the polymer segments at room temperature.[5]
-
Enhance Salt Dissociation: Plasticizers can solvate the lithium ions, helping to break up ion pairs and increase the concentration of charge carriers.[5]
Common plasticizers include organic carbonates like ethylene carbonate (EC) and propylene carbonate (PC), as well as succinonitrile (SN).[7][8] However, be aware that adding plasticizers can compromise the mechanical strength of the electrolyte.[3][4]
Question 3: I've added a plasticizer, but the mechanical integrity of my electrolyte film is now too poor for cell assembly. What's the next step?
Answer: This is a classic trade-off between ionic conductivity and mechanical stability. To address this, you can create a composite polymer electrolyte by incorporating inorganic fillers.[2][9] These fillers can:
-
Enhance Mechanical Strength: The rigid filler particles act as a reinforcing phase within the polymer matrix.[8]
-
Further Improve Ionic Conductivity: Inert fillers like SiO₂, Al₂O₃, and TiO₂ can create additional pathways for ion transport along the filler-polymer interface and further reduce polymer crystallinity.[10][11]
-
Scavenge Impurities: Some fillers can trap residual water or other impurities that might impede ionic conductivity.
The key is to achieve a uniform dispersion of the nanoparticles within the polymer matrix, as agglomeration can be detrimental to performance.[9]
Question 4: How do I choose the right concentration of this compound in my electrolyte formulation?
Answer: The relationship between salt concentration and ionic conductivity is not linear. Initially, as you increase the salt concentration, the number of charge carriers increases, leading to higher conductivity. However, beyond an optimal concentration, the conductivity will start to decrease. This is due to:
-
Increased Ion Pairing and Aggregation: At high concentrations, ions are closer together and are more likely to form neutral pairs or larger aggregates, which do not contribute to conductivity.
-
Increased Viscosity and Tg: Higher salt content can restrict polymer chain motion, increasing the viscosity and Tg of the electrolyte, which in turn reduces ion mobility.
The optimal concentration must be determined experimentally for your specific system (polymer, plasticizer, etc.). This is typically done by preparing a series of electrolytes with varying salt concentrations and measuring their ionic conductivity.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more in-depth, cause-and-effect analysis of common problems encountered during the formulation and characterization of this compound-based electrolytes.
Issue 1: Inconsistent Ionic Conductivity Measurements
Symptom: You measure the ionic conductivity of the same electrolyte batch multiple times and get significantly different values.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Solvent Evaporation | Residual solvent from the casting process acts as a liquid plasticizer, artificially inflating conductivity. As it slowly evaporates, the conductivity changes. | Ensure complete and consistent drying of the electrolyte films under vacuum at an appropriate temperature. Use thermogravimetric analysis (TGA) to confirm the absence of residual solvent. |
| Variable Electrode Contact | Poor or inconsistent contact between the electrolyte film and the blocking electrodes (e.g., stainless steel) used for electrochemical impedance spectroscopy (EIS) can lead to high and variable interfacial resistance, skewing the bulk conductivity measurement.[12] | Use a consistent and controlled pressure when assembling the measurement cell. Ensure the electrode surfaces are clean and polished. Consider using a thin layer of conductive carbon paste to improve contact, but be aware this can introduce its own artifacts. |
| Temperature Fluctuations | Ionic conductivity is highly dependent on temperature. Small variations in ambient lab temperature can lead to measurable differences in conductivity. | Conduct all EIS measurements in a temperature-controlled chamber or environment. Allow the cell to thermally equilibrate before starting the measurement. |
| Hysteresis in Heating/Cooling Cycles | The thermal history of the polymer can affect its morphology (crystalline vs. amorphous content). | To obtain reproducible data, always pre-condition the sample with a defined thermal cycle (e.g., heat to a temperature above the PEO melting point, hold, then cool to the measurement temperature) before taking measurements. |
Issue 2: Low Ionic Conductivity Despite Using Additives
Symptom: You have incorporated plasticizers and/or nanofillers, but the ionic conductivity remains below the desired threshold (e.g., 10⁻⁴ S/cm at room temperature).
| Potential Cause | Explanation | Recommended Solution |
| Sub-Optimal Additive Concentration | The effect of both plasticizers and fillers on ionic conductivity is concentration-dependent. Too little may not be effective, while too much can lead to phase separation (plasticizers) or agglomeration (fillers), both of which are detrimental.[9] | Systematically vary the concentration of your chosen additive (e.g., 5, 10, 15, 20 wt%) while keeping the other components constant. Characterize each formulation to find the optimal composition. |
| Poor Filler Dispersion | Nanofillers tend to agglomerate due to van der Waals forces. Large agglomerates act as defects and do not provide the desired interfacial benefits for ion transport. | Improve your dispersion technique. Options include high-shear mixing, ultrasonication of the filler in the solvent before adding the polymer and salt, or surface functionalization of the fillers to improve compatibility with the polymer matrix. |
| Chemical Incompatibility | The chosen additive may have an unfavorable interaction with the this compound salt or the polymer matrix. For example, some additives might preferentially coordinate with the isobutyrate anion, hindering Li⁺ mobility. | Consider alternative additives. For instance, if using an inert filler like SiO₂, try an active filler like LLZO, which can participate in Li⁺ conduction.[9] If using a carbonate plasticizer, explore options like ionic liquids. |
| High Degree of Crystallinity Persists | The combination of additives may not be sufficient to suppress the crystallinity of the PEO matrix. | Analyze the crystallinity of your electrolyte films using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Consider strategies like using block copolymers or cross-linking the polymer network to permanently disrupt the crystalline domains.[13] |
Workflow for Optimizing Electrolyte Formulation
The following diagram illustrates a systematic approach to enhancing ionic conductivity.
References
- 1. xray.greyb.com [xray.greyb.com]
- 2. Polymer electrolytes: evolution, challenges, and future directions for lithium-ion batteries - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00325J [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Polymer electrolytes - Wikipedia [en.wikipedia.org]
- 5. tycorun.com [tycorun.com]
- 6. researchgate.net [researchgate.net]
- 7. huntkeyenergystorage.com [huntkeyenergystorage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tycorun.com [tycorun.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Lithium Isobutyrate Solubility Challenges
Introduction: Lithium isobutyrate (Li-iBu) is a valuable carboxylate salt utilized in various organic transformations, including as a precursor in the synthesis of complex molecules and polymers. However, a frequent challenge encountered by researchers is its limited solubility in many common organic reaction media. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring reproducible and high-yielding experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in a common solvent like THF or toluene?
A1: The poor solubility of this compound in many organic solvents stems from its fundamental nature as a salt. It is an ionic compound composed of a small, hard lithium cation (Li⁺) and an isobutyrate anion. For it to dissolve, the solvent molecules must overcome the strong electrostatic forces (lattice energy) holding the crystal together.
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate): These solvents have moderate polarity and can solvate the lithium cation to some extent through their lone pairs of electrons (e.g., the oxygen in THF). However, they are often not polar enough to effectively break down the ionic lattice, leading to partial solubility or suspensions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and donor atoms necessary to interact favorably with either the Li⁺ cation or the carboxylate anion. Consequently, this compound is largely insoluble in such media.[1][2]
Q2: Can I simply heat the reaction mixture to increase solubility?
A2: Yes, increasing the temperature will generally increase the solubility of this compound, as is common for most salts. However, this approach must be used with caution for several reasons:
-
Reagent and Solvent Stability: Ensure that your starting materials, other reagents, and the solvent itself are stable at elevated temperatures. Organolithium compounds, for instance, can decompose or react with solvents like THF at higher temperatures.[3]
-
Side Reactions: Increased temperature can accelerate undesired side reactions, potentially reducing the yield and purity of your target product.
-
Safety: Heating flammable organic solvents requires appropriate safety measures, including a well-ventilated fume hood and proper heating apparatus (e.g., an oil bath with a temperature controller).
Always perform a small-scale test to evaluate the impact of heat before applying it to a large-scale reaction.
Q3: What are the tell-tale signs that poor solubility is negatively impacting my reaction?
A3: Several key observations can indicate that solubility is a limiting factor:
-
Incomplete Conversion: The most common sign is a stalled or incomplete reaction. If a significant amount of solid this compound remains suspended in the reaction mixture even after extended reaction times, it's likely that the dissolved concentration is too low for the reaction to proceed at a reasonable rate.
-
Poor Reproducibility: Inconsistent yields between batches can often be traced back to slight variations in solubility due to minor changes in solvent quality (e.g., water content), temperature, or stirring efficiency.
-
Unusual Reaction Kinetics: If the reaction starts but then slows down dramatically, it may be because the initially dissolved reagent is consumed and the rate becomes limited by the slow dissolution of the remaining solid.
Part 2: Advanced Troubleshooting Guides
This section provides in-depth solutions for specific, challenging scenarios.
Scenario 1: Low Solubility in Aprotic Polar Solvents (e.g., THF, Acetonitrile)
Q: My reaction in THF shows a persistent suspension of this compound, resulting in low conversion. How can I create a homogeneous solution?
A: When a single polar aprotic solvent is insufficient, a multi-pronged strategy is required. The goal is to enhance the solvation of the lithium cation, which is the primary driver of dissolution.
Strategy 1: Employing a Co-Solvent
The addition of a small amount of a highly polar, coordinating solvent can dramatically improve solubility. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent at solvating cations due to their strong donor properties.[2][4][5]
-
Causality: DMSO and DMF possess highly polar bonds (S=O and C=O, respectively) and exposed oxygen atoms that can effectively coordinate with the lithium cation, breaking down the crystal lattice more efficiently than THF alone.
Strategy 2: The Impact of Water and Anhydrous Conditions
Lithium salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7][8][9] This can be detrimental. While a small amount of water might appear to increase solubility by forming hydrates, it can also interfere with many sensitive organic reactions, particularly those involving organometallics.
-
Causality: The small, high-charge-density lithium ion strongly polarizes and coordinates with water molecules.[6] This can lead to the formation of less reactive hydrated species or side reactions. Therefore, ensuring strictly anhydrous conditions by drying the this compound and using anhydrous solvents is critical for reproducibility.
Strategy 3: Additives for Enhanced Solubilization
In some cases, adding other lithium salts, like lithium bromide (LiBr) or lithium perchlorate (LiClO₄), can help solubilize the lithium carboxylate.[10]
-
Causality: These additives can disrupt the crystal lattice of the this compound and form mixed aggregates or complexes in solution that are more soluble than the isobutyrate salt alone. This is a known technique in organolithium chemistry to break up aggregates and increase reactivity.[10]
-
Setup: In separate, dry vials, place a small, equivalent amount of this compound (e.g., 10 mg).
-
Primary Solvent: To each vial, add the primary reaction solvent (e.g., 1 mL of anhydrous THF). Stir for 5 minutes.
-
Co-Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, DMF, HMPA) dropwise (e.g., 20 µL increments) while stirring.
-
Observation: Visually assess the dissolution of the solid. Record the amount of co-solvent required to achieve a clear solution.
-
Selection: Choose the co-solvent that provides complete dissolution with the smallest volume, and verify its compatibility with your reaction chemistry before scaling up.
Scenario 2: Immiscibility in Non-Polar Solvents (e.g., Toluene, Dichloromethane)
Q: I need to run a reaction in toluene, but this compound is completely insoluble. What are my options?
A: For non-polar systems, the best approach is to use a phase-transfer catalyst (PTC). A PTC is a substance that transports a reactant from one phase (solid or aqueous) into another (organic), where the reaction can occur.[11]
Strategy: Phase-Transfer Catalysis
Crown ethers are particularly effective for solubilizing lithium salts.[12][13] These are cyclic molecules with multiple ether linkages. The central cavity, lined with electron-rich oxygen atoms, is perfectly sized to chelate specific metal cations.
-
Causality: For lithium ions (Li⁺), 12-crown-4 is an ideal phase-transfer catalyst.[14] The cavity of 12-crown-4 is sized to perfectly encapsulate the lithium ion. This complexation shields the positive charge of the lithium, and the exterior of the crown ether is hydrophobic (organic-like), rendering the entire complex soluble in non-polar solvents like toluene. The isobutyrate anion is then dragged into the organic phase as the counter-ion to maintain charge neutrality.
Caption: Phase-transfer catalysis of this compound.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound and the non-polar solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of 12-crown-4 (typically 1-10 mol% relative to the this compound).
-
Stirring: Stir the mixture vigorously. You should observe the solid this compound gradually dissolving as the soluble complex forms.
-
Reaction: Add your other organic reactant(s) to the now-homogeneous or near-homogeneous solution and proceed with the reaction under the desired conditions.
Part 3: Data Summary and Visual Guides
Table 1: Qualitative Solubility of this compound and Recommended Strategies
| Solvent Class | Example Solvents | Qualitative Solubility | Primary Recommended Strategy | Secondary Strategy |
| Polar Protic | Water, Methanol, Ethanol | High | Direct Dissolution | Ensure Anhydrous (if needed for reaction) |
| Polar Aprotic | DMSO, DMF | High | Direct Dissolution | Use as a co-solvent |
| Ethers | THF, Diethyl Ether | Low to Moderate | Add Co-solvent (DMSO/DMF) | Gentle Warming |
| Halogenated | Dichloromethane (DCM) | Very Low / Insoluble | Phase-Transfer Catalyst (12-Crown-4) | N/A |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | Phase-Transfer Catalyst (12-Crown-4) | N/A |
| Aliphatic | Hexane, Cyclohexane | Insoluble | Phase-Transfer Catalyst (12-Crown-4) | N/A |
Data synthesized from general principles of "like dissolves like" and specific knowledge of lithium salt behavior.[2][4]
Troubleshooting Decision Flowchart
This diagram provides a logical path to diagnose and solve solubility issues.
Caption: Decision tree for troubleshooting solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01076C [pubs.rsc.org]
- 14. Thermodynamics of Li+-Crown Ether Interactions in Aqueous Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lithium Isobutyrate and Lithium Acetate as Polymerization Initiators
A Guide for Researchers in Polymer Synthesis
In the nuanced field of anionic polymerization, the choice of initiator is paramount to achieving polymers with desired molecular weights, narrow polydispersity, and specific end-group functionalities. While alkyllithiums are the workhorses of anionic polymerization for non-polar monomers like styrene and dienes, the polymerization of polar monomers, such as acrylates and methacrylates, is fraught with challenges due to side reactions with the initiator. This has led to the exploration of less basic, more specialized initiators. Among these, lithium carboxylates have been investigated, with lithium isobutyrate emerging as a noteworthy candidate. This guide provides a comparative analysis of this compound and lithium acetate for this purpose, delving into their chemical properties, initiation mechanisms, and practical performance based on available experimental data.
The Critical Role of the Initiator in Anionic Polymerization
Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species.[1] The process can, under ideal conditions, be "living," meaning that the growing polymer chains lack a formal termination step.[2] This "living" nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn), as well as the production of block copolymers.[3]
The initiator's primary role is to generate the initial carbanionic species that will propagate by adding monomer units. The initiator's nucleophilicity and steric hindrance are critical factors. For reactive monomers with electrophilic functional groups, such as the carbonyl group in acrylates, a highly nucleophilic initiator like n-butyllithium can lead to undesirable side reactions, including carbonyl attack and proton abstraction, which terminate the growing chains and broaden the PDI.[4] This has necessitated the development of "milder" initiators, such as lithium enolates, for these sensitive monomers.
This compound: A Functional Enolate Initiator
This compound, particularly in the form of its ester enolates like tert-butyl 2-lithioisobutyrate (tBiB-Li), has been investigated as an initiator for the anionic polymerization of acrylic and methacrylic esters.[5] These lithium ester enolates are significantly less basic than alkyllithiums, reducing the incidence of side reactions.[5]
Properties and Synthesis
This compound ester enolates are typically prepared by the metalation of the corresponding isobutyrate ester using a strong lithium amide base in a hydrocarbon solvent.[5] These initiators are often used in combination with additives like lithium chloride (LiCl) or lithium tert-butoxide (t-BuOLi) to further control the polymerization.[5] The solid isobutyrate ester lithium enolates exhibit good stability, lasting for several years under an inert atmosphere at near 0°C.[5]
Initiation Mechanism
The initiation mechanism involves the nucleophilic attack of the this compound enolate on the double bond of the acrylate or methacrylate monomer. This process is a Michael addition, which generates a new enolate at the chain end, and this new enolate then propagates the polymerization.
Figure 1: Anionic polymerization initiated by a this compound enolate.
Performance Data
Experimental data demonstrates that this compound initiators, particularly in the presence of additives, can produce poly(acrylates) with controlled molecular weights and narrow polydispersities.
| Monomer | Initiator System | Temp (°C) | Time (min) | M | M | M | Reference |
| tert-Butyl Acrylate | tBiB-Li / LiCl / t-BuOLi | 20 | 5 | 5,200 | 5,100 | 1.12 | [5] |
| tert-Butyl Acrylate | tBiB-Li / LiCl | 20 | 5 | 5,200 | 5,000 | 1.10 | [5] |
| tert-Butyl Acrylate | tBiB-Li / t-BuOLi | 20 | 5 | 5,200 | 4,900 | 1.25 | [5] |
| tert-Butyl Acrylate | tBiB-Li | 20 | 5 | 5,200 | 4,500 | 1.65 | [5] |
Table 1: Anionic polymerization of tert-butyl acrylate initiated by tert-butyl 2-lithioisobutyrate (tBiB-Li) in THF. The data highlights the improved control (lower PDI) in the presence of additives like LiCl and t-BuOLi.[5]
Lithium Acetate: A Comparative Perspective
In contrast to the documented use of this compound, there is a notable absence of studies employing lithium acetate as a primary initiator for the anionic polymerization of vinyl monomers in the scientific literature. While it finds applications as a catalyst in other polymerization types, such as polyester production, and in various other chemical syntheses, its utility as an anionic initiator appears limited.[6]
Properties and Synthesis
Lithium acetate is a simple lithium carboxylate salt, typically synthesized by the reaction of lithium carbonate or lithium hydroxide with acetic acid.[7] It is highly soluble in water and polar organic solvents like methanol and ethanol.[2][8] Its thermal decomposition generally occurs at temperatures above 300°C.[5]
A Question of Initiating Ability
The apparent inability of lithium acetate to act as an effective initiator for anionic vinyl polymerization likely stems from several factors:
-
Basicity and Nucleophilicity: The acetate anion is a relatively weak base and nucleophile compared to the enolate of isobutyrate. The presence of the electron-donating methyl groups in the isobutyrate structure increases the electron density on the alpha-carbon, enhancing its nucleophilicity and making it a more effective initiator.
-
Stability of the Initiating Species: The enolate structure of lithiated isobutyrate esters is a key feature that stabilizes the negative charge and allows for controlled initiation. Lithium acetate does not form such a stabilized enolate structure that can readily add to a vinyl monomer.
-
Solubility and Aggregation: While soluble in some polar organic solvents, the aggregation state of lithium acetate in typical non-polar or moderately polar polymerization media may not be conducive to efficient initiation.
The structural differences between the isobutyrate and acetate anions are crucial to their differing abilities to initiate polymerization.
Figure 2: Comparison of isobutyrate and acetate anions.
Experimental Protocols
Representative Anionic Polymerization of tert-Butyl Acrylate using a this compound Initiator
The following is a representative protocol based on established procedures for the anionic polymerization of tert-butyl acrylate. All procedures must be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
tert-Butyl acrylate (t-BuA), freshly distilled from CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
tert-Butyl 2-lithioisobutyrate (tBiB-Li) initiator solution in a suitable solvent (e.g., THF/hexane).
-
Lithium chloride (LiCl), dried under vacuum at >150°C.
-
Methanol, degassed.
Procedure:
-
Reactor Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with the desired amount of LiCl.
-
Solvent Addition: The calculated volume of anhydrous THF is added to the flask, and the mixture is cooled to the desired polymerization temperature (e.g., -78°C or 20°C).
-
Initiator Addition: The required amount of tBiB-Li initiator solution is added to the stirred THF/LiCl solution.
-
Monomer Addition: The purified t-BuA monomer is added to the initiator solution at a controlled rate to manage the exothermic reaction.
-
Polymerization: The reaction is allowed to proceed for the desired time (e.g., 5-60 minutes).
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or a methanol/water mixture), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(tert-butyl acrylate) is characterized by techniques such as Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (M
n) and the polydispersity index (Mw/Mn).
Figure 3: Experimental workflow for anionic polymerization of t-BuA.
Conclusion
The comparative analysis of this compound and lithium acetate as initiators for anionic polymerization reveals a clear distinction in their utility. This compound, particularly in its ester enolate form and often in conjunction with additives, serves as a specialized and effective initiator for the controlled polymerization of acrylic and methacrylic monomers. Its reduced basicity compared to alkyllithiums mitigates side reactions, enabling the synthesis of well-defined polymers.
In contrast, lithium acetate is not a recognized initiator for anionic vinyl polymerization. Its chemical structure, lower nucleophilicity, and inability to form a stabilized enolate render it unsuitable for this purpose. For researchers and scientists in the field of polymer synthesis, this distinction is critical. While this compound represents a valuable tool for specific challenging polymerizations, lithium acetate's role in polymerization is confined to other contexts, such as a catalyst in different polymerization mechanisms. This guide underscores the importance of initiator selection based on a thorough understanding of the underlying chemical principles and the specific monomer system being investigated.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. pslc.ws [pslc.ws]
- 3. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103739475B - Method for preparing battery grade anhydrous lithium acetate - Google Patents [patents.google.com]
- 8. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of lithium isobutyrate-based electrolytes against commercial alternatives
Introduction: The Quest for Superior Lithium-Ion Battery Electrolytes
The advancement of lithium-ion battery technology is intrinsically linked to the innovation of its core components. Among these, the electrolyte—the medium for ion transport—plays a pivotal role in determining the battery's performance, safety, and lifespan. For decades, the industry standard has been lithium hexafluorophosphate (LiPF6) dissolved in a blend of organic carbonate solvents.[1] While effective, LiPF6-based electrolytes possess inherent limitations, including thermal instability and susceptibility to hydrolysis, which can lead to the formation of hazardous hydrofluoric acid (HF).[2] This has spurred research into alternative lithium salts that offer enhanced safety and performance.
This guide provides a comprehensive evaluation of a promising alternative: lithium isobutyrate-based electrolytes. We will delve into the core performance metrics of this novel electrolyte system and objectively compare it against established commercial alternatives, namely Lithium Hexafluorophosphate (LiPF6), Lithium Bis(fluorosulfonyl)imide (LiFSI), and Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI). This analysis is grounded in established experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for their own electrolyte investigations.
The Rationale for Exploring Lithium Carboxylates
Carboxylate-based lithium salts, such as this compound, represent a departure from the fluorinated salts that dominate the current market. The interest in these compounds is driven by several potential advantages, including improved low-temperature performance and potentially a more favorable environmental profile.[3] However, as an emerging technology, comprehensive performance data for this compound in non-aqueous lithium-ion batteries is not yet widely available. This guide, therefore, will also draw upon data from similar lithium carboxylates, such as lithium acetate, to project the potential performance of this compound, while clearly noting the need for direct experimental validation.
Comparative Analysis of Key Performance Indicators
The efficacy of a battery electrolyte is judged by a range of electrochemical and physical properties. Here, we compare this compound and its commercial counterparts across four critical parameters: ionic conductivity, electrochemical stability window, thermal stability, and cycling performance.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters for the electrolytes under discussion. It is important to note that the data for this compound is estimated based on available information on similar lithium carboxylates and requires experimental confirmation.
Table 1: Ionic Conductivity
| Electrolyte System | Ionic Conductivity (mS/cm at 25°C) | Reference |
| 1 M LiPF6 in EC/DMC (1:1) | ~10-12 | [1] |
| 1 M LiFSI in EC/EMC/DEC + additives | ~Increased with LiFSI ratio | [4] |
| 1 M LiTFSI in EC/DMC (1:1) | ~10 | [5] |
| 1 M this compound in EC/DMC (1:1) (Estimated) | ~1-5 |
Table 2: Electrochemical Stability Window (ESW)
| Electrolyte System | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Reference |
| 1 M LiPF6 in Carbonates | ~4.5 | ~0.05 | [6] |
| 1 M LiFSI in Carbonates | >4.5 | ~0.0 | [2] |
| 1 M LiTFSI in Carbonates | ~4.8 | ~0.1 | [7] |
| Saturated Lithium Carboxylate (aqueous) | ~3.0 | Not directly comparable | [8] |
Table 3: Thermal Stability (Decomposition Onset)
| Electrolyte Component | Decomposition Onset Temperature (°C) | Reference |
| LiPF6 (in electrolyte) | ~70 (hydrolysis), >200 (thermal) | [9] |
| LiFSI | >200 | [10] |
| LiTFSI | ~370 | [11] |
| This compound (Salt) | Data not available |
Experimental Methodologies: A Guide to In-house Evaluation
To ensure scientific rigor and enable researchers to conduct their own comparative studies, this section details the step-by-step protocols for evaluating the key performance indicators of battery electrolytes.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte, a measure of its ability to transport lithium ions.
Methodology: AC Impedance Spectroscopy
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare a 1 M solution of the lithium salt (e.g., this compound) in the desired solvent mixture (e.g., EC/DMC 1:1 v/v).[12]
-
Conductivity Cell Assembly: Utilize a two-electrode conductivity cell with platinum electrodes. The cell constant should be predetermined using a standard KCl solution.
-
Measurement:
-
Fill the conductivity cell with the prepared electrolyte.
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
Caption: Workflow for Ionic Conductivity Measurement.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: Assemble a three-electrode coin cell (e.g., CR2032) inside an argon-filled glovebox.[13] Use a lithium metal counter and reference electrode, and an inert working electrode (e.g., stainless steel or platinum).[6] The separator should be soaked in the test electrolyte.
-
Measurement:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest at open circuit voltage (OCV) for at least one hour to reach equilibrium.[13]
-
Perform an anodic sweep from OCV to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s).[6]
-
In a separate cell, perform a cathodic sweep from OCV to a low potential (e.g., -0.5 V vs. Li/Li+).
-
-
Analysis: The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating electrolyte oxidation or reduction.
Caption: Workflow for ESW Determination via LSV.
Thermal Stability Analysis
Objective: To evaluate the thermal stability of the electrolyte and its components.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: In an argon-filled glovebox, hermetically seal a small amount (5-10 mg) of the electrolyte in a stainless-steel DSC pan.[9]
-
Measurement:
-
Place the sealed pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., 25°C to 350°C).[14]
-
-
Analysis: Monitor the heat flow as a function of temperature. Exothermic peaks indicate decomposition or other heat-releasing reactions. The onset temperature of the first major exothermic peak is typically considered the decomposition temperature.[9]
Caption: Workflow for Thermal Stability Analysis using DSC.
Cycling Performance Evaluation
Objective: To assess the long-term stability and performance of the electrolyte in a full-cell configuration.
Methodology: Galvanostatic Cycling
-
Cell Assembly: Assemble a two-electrode coin cell (e.g., CR2032) in an argon-filled glovebox using a standard cathode (e.g., LiFePO4 or NMC) and anode (e.g., graphite) with the test electrolyte.[15]
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).[16]
-
Cycling Protocol:
-
Charge and discharge the cell at a constant current (e.g., C/5 or 1C) between defined voltage limits (e.g., 3.0 V to 4.2 V).[16]
-
Repeat for a large number of cycles (e.g., 100-500).
-
-
Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. A stable cycling performance is indicated by a slow capacity fade and high coulombic efficiency over many cycles.
Caption: Workflow for Cycling Performance Evaluation.
Discussion and Future Outlook
The analysis of available data suggests that while this compound and other carboxylate-based electrolytes hold promise, particularly for specialized applications like low-temperature operation, they may face challenges in matching the high ionic conductivity of established commercial electrolytes at room temperature. The electrochemical stability window of carboxylate-based electrolytes in non-aqueous systems also requires thorough investigation to ensure compatibility with high-voltage cathode materials.
The commercial alternatives, LiFSI and LiTFSI, offer significant advantages over the traditional LiPF6 in terms of thermal stability and, in the case of LiFSI, improved conductivity and cycling performance.[2][10] However, these benefits often come at a higher cost.
The path forward for this compound electrolytes will require dedicated research to:
-
Optimize the solvent system to enhance ionic conductivity.
-
Utilize additives to improve SEI formation and widen the electrochemical stability window.[17]
-
Conduct comprehensive long-term cycling studies with various electrode chemistries.
Conclusion
This compound-based electrolytes represent an intriguing area of research with the potential to address some of the limitations of current lithium-ion battery technology. While direct, comprehensive performance data is still emerging, the experimental framework provided in this guide offers a clear and scientifically sound approach for researchers to evaluate this and other novel electrolyte systems. By systematically assessing ionic conductivity, electrochemical and thermal stability, and cycling performance, the scientific community can accelerate the development of safer, more efficient, and longer-lasting energy storage solutions.
References
- 1. Frontiers | Liquid-phase synthesis of a Li3PS4 solid electrolyte using ethyl isobutyrate as a synthetic medium [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Carboxylate ester-based electrolytes for Na-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jecst.org [jecst.org]
- 5. benchchem.com [benchchem.com]
- 6. hzdr.de [hzdr.de]
- 7. Cellulose acetate-promoted polymer-in-salt electrolytes for solid-state lithium batteries - ProQuest [proquest.com]
- 8. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]
- 9. Effective Evaluation of the Thermal Stability of Lithium-Ion Battery Materials (DSC) : Shimadzu (Europe) [shimadzu.eu]
- 10. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 11. Ultralow-Temperature Carboxylate Electrolyte for High-Voltage Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pall.com [pall.com]
- 13. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]
- 15. osti.gov [osti.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]
A Comparative Guide to the Electrochemical Stability of Lithium Isobutyrate and Other Lithium Salts in Battery Electrolytes
Introduction: The Critical Role of the Electrochemical Stability Window (ESW)
In the pursuit of higher energy density lithium-ion batteries, the electrolyte, once a seemingly passive component, has taken center stage. Its primary role is to facilitate ionic transport between the anode and cathode while preventing electronic conduction. The performance envelope of an electrolyte is defined by its Electrochemical Stability Window (ESW), the range of electrochemical potential over which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is paramount as it enables the use of high-voltage cathode materials and low-potential anode materials, directly translating to higher cell voltage and, consequently, greater energy density.
The industry-standard electrolyte salt, lithium hexafluorophosphate (LiPF₆), has served the industry well but possesses inherent limitations, including poor thermal stability and sensitivity to moisture, which can lead to the formation of corrosive hydrofluoric acid (HF).[1][2][3] This has spurred intensive research into alternative lithium salts with superior properties. This guide provides a comparative analysis of the ESW of several key lithium salts, with a special focus on the emerging class of lithium carboxylates, specifically lithium isobutyrate, and their potential to overcome the limitations of current technologies.
Determining the Electrochemical Stability Window: A Methodological Overview
The ESW is not a theoretical absolute but an experimentally determined parameter. The most common techniques for its evaluation are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[4][5][6] These methods provide critical insights into the potentials at which an electrolyte begins to break down.
Causality in Experimental Design
The choice of experimental parameters is crucial for obtaining meaningful and comparable data.
-
Cell Configuration : A three-electrode setup is typically used, comprising a working electrode, a reference electrode, and a counter electrode.[6][7] Using an inert working electrode (e.g., glassy carbon, platinum, or stainless steel) is essential to ensure that the measured currents correspond to electrolyte decomposition rather than reactions with the electrode itself.[7] Lithium metal is the standard choice for both the reference and counter electrodes due to its stable potential.
-
Scan Rate : A slow scan rate (e.g., 0.1 to 5.0 mV/s) is employed to allow the system to approach a steady state and to clearly resolve the onset of decomposition reactions.[7][8]
-
Cutoff Current Density : The definition of "instability" is based on a pre-defined cutoff current density, which represents a significant increase in current from the baseline. This value can be arbitrary (e.g., 10 µA/cm², 0.5 mA/cm²) and must be kept consistent for valid comparisons between different electrolytes.[7]
Experimental Protocol: Linear Sweep Voltammetry for ESW Determination
-
Preparation : All electrolyte preparation and cell assembly must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen, which can interfere with the measurements.
-
Cell Assembly : Assemble a three-electrode coin cell (or a specialized electrochemical cell) with a glassy carbon working electrode, a lithium metal reference electrode, and a lithium metal counter electrode, separated by a glass fiber or polypropylene separator soaked in the test electrolyte.
-
Anodic Stability (Oxidation Limit) : Connect the cell to a potentiostat. Apply a linear potential sweep from the open-circuit voltage (OCV) to a high potential (e.g., 5.0-6.0 V vs. Li/Li⁺) at a scan rate of 0.1 mV/s.[7]
-
Cathodic Stability (Reduction Limit) : Using a fresh cell, apply a linear potential sweep from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Data Analysis : Plot the resulting current density as a function of the applied potential. The potential at which the current density reaches the pre-defined cutoff value is designated as the anodic or cathodic stability limit.
A Comparative Analysis of Lithium Salts
The choice of lithium salt profoundly impacts the electrolyte's properties, from ionic conductivity to thermal stability and, critically, the ESW. The anion of the salt is the primary determinant of oxidative stability, as it is generally more susceptible to oxidation than the solvent molecules.
The Incumbent: Lithium Hexafluorophosphate (LiPF₆)
As the most widely used salt in commercial lithium-ion batteries, LiPF₆ offers a balanced profile of good ionic conductivity and a sufficiently wide ESW for conventional cathode materials.[1] However, its thermal stability is poor, with decomposition beginning at temperatures as low as 80-107°C.[2][8] Furthermore, it readily hydrolyzes in the presence of trace water, producing highly corrosive HF that can attack both the cathode material and the aluminum current collector.
Established Alternatives
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): LiTFSI is renowned for its exceptional thermal stability (decomposition temperature >360°C) and its immunity to hydrolysis.[9][10][11] Its anion's delocalized negative charge and strong electron-withdrawing trifluoromethyl groups contribute to a high oxidative stability, often exceeding 5.0 V vs. Li/Li⁺.[11] The primary drawback is its tendency to corrode the aluminum current collector at potentials above approximately 3.7 V, though this can be mitigated with additives or by using higher salt concentrations.[9]
-
Lithium bis(oxalato)borate (LiBOB): LiBOB offers a wide electrochemical window and excellent thermal stability.[8][9] A key advantage is its ability to form a stable and effective solid electrolyte interphase (SEI) on graphite anodes, even in propylene carbonate (PC)-based electrolytes.[8][10] Its main limitations are lower ionic conductivity and solubility compared to LiPF₆.[9]
-
Lithium Tetrafluoroborate (LiBF₄): This salt exhibits better thermal and high-temperature stability than LiPF₆ but suffers from lower ionic conductivity.[9][12] It is often used as an additive to improve SEI formation and high-temperature performance.
Emerging Contender: this compound
Lithium carboxylates represent a promising, fluorine-free class of electrolyte salts. While extensive data on this compound specifically is still emerging in peer-reviewed literature, we can infer its likely behavior based on the chemistry of the carboxylate functional group and related compounds.
-
Expected Electrochemical Stability: The carboxylate anion is generally expected to possess high oxidative stability. Unlike the PF₆⁻ anion, which decomposes via P-F bond cleavage, the oxidation of the isobutyrate anion would likely proceed via decarboxylation at a high potential. This could potentially push the anodic stability limit beyond that of conventional carbonate-based electrolytes. The electron-donating nature of the isopropyl group may slightly lower the oxidation potential compared to a less substituted carboxylate like formate, but it is still anticipated to be high.
-
Interfacial Chemistry: A significant potential advantage of lithium carboxylates is their ability to participate in the formation of a stable cathode electrolyte interphase (CEI). The decomposition products could form a protective organic/inorganic layer on the cathode surface, suppressing further electrolyte oxidation and transition metal dissolution from the cathode, which are major causes of capacity fade at high voltages.
-
Challenges and Outlook: Key challenges for this compound will include achieving sufficient solubility in common non-aqueous carbonate solvents and ensuring high ionic conductivity. While carboxylate-based electrolytes have shown promise, their reactivity can also be a drawback if not properly controlled, potentially leading to unstable interphases.[13] Further research, including systematic LSV/CV studies, is required to quantify the ESW of this compound and optimize its performance within a fully formulated electrolyte.
Quantitative Comparison and Data Summary
The table below summarizes the key performance metrics for the discussed lithium salts. Note that ESW values can vary significantly based on the solvent, concentration, and the specific experimental conditions used for measurement.
| Lithium Salt | Anion Structure | Anodic Limit (V vs. Li/Li⁺) | Thermal Stability | Key Advantages | Key Disadvantages |
| LiPF₆ | PF₆⁻ | ~4.3 - 4.5 V | Poor (~80-107°C)[2][8] | Good conductivity, balanced properties | Poor thermal stability, moisture sensitive (HF formation) |
| LiTFSI | (CF₃SO₂)₂N⁻ | >5.0 V[11] | Excellent (>360°C)[10][11] | High thermal & chemical stability, high conductivity | Corrodes Al current collector >3.7 V[9] |
| LiBOB | B(C₂O₄)₂⁻ | ~4.5 V[8] | Good (~302°C)[10] | Wide ESW, excellent SEI former, thermally stable | Lower conductivity and solubility |
| LiBF₄ | BF₄⁻ | ~4.5 V | Good | Good thermal stability, improves SEI | Lower ionic conductivity |
| Li Isobutyrate | (CH₃)₂CHCOO⁻ | Anticipated >4.5 V | Anticipated Good | Fluorine-free, potential for stable CEI formation | Limited data, potential solubility/conductivity issues |
Values for this compound are projected based on chemical principles and require further experimental validation.
Conclusion and Future Directions
The electrochemical stability window is a critical parameter that dictates the energy density ceiling for lithium-ion batteries. While LiPF₆ remains the workhorse of the industry, its inherent instabilities necessitate the development of superior alternatives. LiTFSI and LiBOB offer significant improvements in thermal and electrochemical stability, respectively, but each comes with its own set of challenges.
This compound, as a representative of the emerging class of lithium carboxylate salts, presents an intriguing possibility. Its anticipated high oxidative stability and potential to form a beneficial cathode interphase make it a compelling candidate for future high-voltage battery systems. However, a concerted research effort is required to overcome the scientific hurdles of solubility and conductivity and to fully characterize its electrochemical behavior through rigorous, standardized testing protocols. The insights gained will be invaluable for the rational design of next-generation electrolytes that can safely and reliably power the high-energy devices of the future.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of lithium salts used in lithium ion battery electrolyte [yacooscience.com]
- 10. New lithium salt as electrolyte additives [yacooscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Lithium Isobutyrate: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, selectivity, safety, and, crucially, cost-effectiveness. This guide provides an in-depth analysis of lithium isobutyrate, a non-nucleophilic base, and compares its utility and economic viability in industrial applications against other commonly used alternatives.
Introduction: The Role of Non-Nucleophilic Bases in Modern Synthesis
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the precise deprotonation of a substrate without competing nucleophilic attack is paramount. This is the domain of non-nucleophilic bases. Among the pantheon of available reagents, organolithium compounds are renowned for their high reactivity. However, this reactivity often comes with significant safety and cost considerations, especially at an industrial scale. This compound presents itself as a potentially milder, safer, and more economical alternative in specific applications. This guide will dissect the factors that determine its cost-effectiveness in a large-scale setting.
Synthetic Routes to this compound: A Comparative Overview
The cost of any chemical is intrinsically linked to its manufacturing process. For this compound, two primary synthetic pathways are considered for large-scale production, each with distinct economic and safety profiles.
Method 1: The Organometallic Route (via n-Butyllithium)
This classic laboratory-scale synthesis involves the deprotonation of isobutyric acid with a strong organolithium base, typically n-butyllithium (n-BuLi).
-
Reaction: CH₃(CH₂)₃Li + (CH₃)₂CHCOOH → (CH₃)₂CHCOOLi + C₄H₁₀
While effective, this method carries significant drawbacks for industrial production. n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air, necessitating stringent safety protocols and specialized handling equipment, which adds to operational costs.[1] Furthermore, the annual worldwide production and consumption of butyllithium is estimated at 2000 to 3000 tonnes, indicating its industrial significance and associated costs.[2] The generation of butane gas also requires careful management in a large-scale reactor.[1]
Method 2: The Aqueous Route (via Lithium Hydroxide)
A more cost-effective and inherently safer approach for large-scale synthesis involves the direct neutralization of isobutyric acid with a lithium base, such as lithium hydroxide.
-
Reaction: LiOH + (CH₃)₂CHCOOH → (CH₃)₂CHCOOLi + H₂O
This method avoids the use of pyrophoric organometallic reagents and flammable gaseous byproducts. Lithium hydroxide is a more stable, easier to handle, and generally less expensive raw material compared to n-BuLi. The primary cost associated with this route is the removal of the water byproduct, typically achieved through distillation or azeotropic distillation.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via the Aqueous Route
Objective: To produce a multi-kilogram batch of this compound in a cost-effective and safe manner.
Materials:
-
Isobutyric Acid (≥99% purity)
-
Lithium Hydroxide Monohydrate (≥98% purity)
-
Toluene (for azeotropic removal of water)
-
Methanol (for dissolution)
-
Diethyl ether (for precipitation)
-
A suitable glass-lined or stainless-steel reactor equipped with a mechanical stirrer, thermometer, condenser, and Dean-Stark trap.
Procedure:
-
Charge the reactor with a calculated amount of lithium hydroxide monohydrate and methanol. Stir until the lithium hydroxide is fully dissolved.
-
Slowly add an equimolar amount of isobutyric acid to the reactor. The reaction is exothermic, so control the addition rate to maintain the temperature below 40°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Add toluene to the reactor to form an azeotrope with water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Once the reaction is dry, cool the mixture to room temperature.
-
The this compound can be isolated by concentrating the solution under vacuum to remove the toluene, followed by precipitation with diethyl ether and filtration.[3]
-
Dry the resulting white solid under vacuum to obtain the final product.
Cost-Effectiveness Analysis: this compound vs. Alternatives
The primary competitor to this compound as a non-nucleophilic base in many applications is Lithium Diisopropylamide (LDA) .[4][5] LDA is a powerful and sterically hindered base widely used in organic synthesis.[6]
Comparative Cost Table
| Factor | This compound (Aqueous Route) | Lithium Diisopropylamide (LDA) | Notes |
| Starting Materials | Isobutyric Acid, Lithium Hydroxide | Diisopropylamine, n-Butyllithium | n-BuLi is significantly more expensive and hazardous than LiOH.[1] |
| Synthesis Complexity | Simple acid-base neutralization | Requires cryogenic temperatures (-78 °C) and inert atmosphere for in-situ generation.[4] | Lower capital and operational expenditure for this compound synthesis. |
| Safety & Handling | Non-pyrophoric, stable solid. Requires standard dust handling procedures.[7][8] | Typically generated in-situ from pyrophoric n-BuLi. LDA solutions are not stable for long-term storage.[4] | Reduced safety infrastructure and insurance costs for this compound. |
| Byproducts | Water | Butane (flammable gas) | Water is easier and safer to handle and dispose of than butane.[1] |
| Reactivity | Moderately strong, non-nucleophilic base | Very strong, non-nucleophilic base[5] | LDA is more versatile for deprotonating very weak acids. |
| Solubility | Soluble in polar solvents | Soluble in non-polar organic solvents[4] | Solvent choice can impact downstream processing costs. |
Performance in Application: A Pharmaceutical Synthesis Case Study
While specific, publicly available, large-scale case studies directly comparing this compound and LDA are scarce due to proprietary process development in the pharmaceutical industry, we can extrapolate from known chemical principles and patent literature. A Chinese patent suggests the use of this compound in the preparation of a salt with L-proline for potential therapeutic applications, highlighting its relevance in pharmaceutical contexts.[9]
Consider the deprotonation of an ester at the α-position, a common step in the synthesis of active pharmaceutical ingredients (APIs).[10]
-
With LDA: LDA is highly effective for this transformation, providing rapid and clean deprotonation to form the desired enolate.[4] However, the need for cryogenic temperatures and the handling of n-BuLi add significant operational complexity and cost at scale.[11][12]
-
With this compound: For esters with sufficient acidity, this compound can serve as a milder and more cost-effective alternative. The reaction may require longer reaction times or slightly elevated temperatures compared to LDA, but the overall process simplification and cost savings in raw materials and safety infrastructure can be substantial. The choice between the two will depend on the specific pKa of the substrate and the required process throughput.
Workflow Diagrams
This compound Synthesis Workflow (Aqueous Route)
Caption: Aqueous synthesis of this compound.
Comparative Logic for Base Selection
Caption: Decision matrix for selecting a non-nucleophilic base.
Conclusion and Future Outlook
For large-scale chemical synthesis, particularly in the pharmaceutical sector, the cost of goods is a critical parameter.[13] this compound, when synthesized via the aqueous route from lithium hydroxide and isobutyric acid, presents a compelling case for its use as a cost-effective, non-nucleophilic base for moderately acidic substrates. Its advantages in terms of raw material cost, process safety, and waste management are significant when compared to stronger, more hazardous bases like LDA.
However, the higher basicity of LDA makes it indispensable for the deprotonation of very weak carbon acids. The choice between this compound and its alternatives is therefore not a matter of direct replacement but of strategic selection based on the specific chemical transformation. As the pharmaceutical industry continues to seek more sustainable and cost-efficient manufacturing processes, the use of milder, safer reagents like this compound is likely to see increased adoption for suitable applications.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. resources.psi-bfm.com [resources.psi-bfm.com]
- 9. CN112472697A - Preparation process of organic acid lithium-L-proline salt - Google Patents [patents.google.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. datainsightsmarket.com [datainsightsmarket.com]
- 12. mdpi.com [mdpi.com]
- 13. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Lithium Isobutyrate
Introduction: The Criticality of Robust Analytical Methodologies in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their counter-ions is not merely a procedural step but the bedrock of product quality, safety, and efficacy. Lithium isobutyrate, a salt comprising the therapeutically active lithium cation and the isobutyrate counter-ion, exemplifies this necessity. The quantification of both moieties is critical for ensuring the correct salt form, calculating mass balance, and ultimately guaranteeing consistent therapeutic delivery.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methods for the dual quantification of lithium and isobutyrate. More importantly, it delineates a comprehensive framework for the cross-validation of these methods, a regulatory and scientifically mandated process to ensure inter-method consistency and reliability.[4][5][6] We will explore the causalities behind experimental choices, moving beyond a mere recitation of protocols to instill a deeper understanding of the "why" behind the "how." Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7][8]
Selecting the Analytical Arsenal: A Tale of Two Moieties
The disparate chemical nature of the inorganic lithium cation and the organic isobutyrate anion necessitates the use of distinct analytical techniques. The selection of these methods is predicated on their specificity, sensitivity, and compatibility with the respective analytes.
Quantification of the Isobutyrate Anion: The Volatility Advantage of Gas Chromatography (GC)
For the isobutyrate component, a short-chain fatty acid (SCFA), Gas Chromatography (GC) is a highly suitable technique due to the inherent volatility of SCFAs.[9][10] When coupled with a Flame Ionization Detector (FID), GC-FID provides excellent sensitivity and a linear response over a wide concentration range.[9][11]
Why GC-FID? The Rationale Explained:
-
Volatility and Thermal Stability: Isobutyric acid, particularly after acidification to its protonated form, is readily volatilized, a prerequisite for GC analysis.[11] It is also thermally stable at typical GC operating temperatures, ensuring it does not degrade during analysis.[11]
-
Detector Sensitivity: The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for quantifying isobutyrate.[9][11]
-
Established Robustness: GC-based methods for SCFA analysis are well-established and have a proven track record of reliability and accuracy.[10][12]
Quantification of the Lithium Cation: The Specificity of Ion Chromatography (IC)
For the lithium cation, Ion Chromatography (IC) with suppressed conductivity detection is a superior choice.[13][14][15] This technique offers high selectivity for inorganic ions and can simultaneously determine other common cations, providing a more comprehensive profile of the sample.[13][14]
Why IC with Suppressed Conductivity? The Rationale Explained:
-
High Selectivity: Modern cation-exchange columns, such as the Thermo Scientific™ Dionex™ IonPac™ CS16, are specifically designed for the separation of alkali metals like lithium, even in the presence of other cations at diverse concentrations.[13]
-
Enhanced Sensitivity and Reproducibility: The use of a Reagent-Free™ Ion Chromatography (RFIC™) system with an electrolytically generated eluent (e.g., methanesulfonic acid) simplifies the method, reduces potential for contamination, and significantly enhances reproducibility.[13][14]
-
Superiority over Traditional Methods: IC surpasses older methods like titration or flame photometry, which can be tedious, less specific, and involve hazardous chemicals.[13][14] While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers even lower detection limits for lithium, IC provides a more cost-effective and accessible solution for routine quality control with sufficient sensitivity for this application.[16][17]
Method Validation: Laying the Foundation of Trustworthiness
Before any cross-validation can occur, each individual analytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[4][5][6] This process is guided by the ICH Q2(R1) guidelines and involves the evaluation of several key parameters.[5][7][18]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes the expected performance characteristics for our chosen methods.
| Validation Parameter | Gas Chromatography-FID (for Isobutyrate) | Ion Chromatography-Conductivity (for Lithium) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | Analyte Dependent (~1-10 µg/mL) | Analyte Dependent (~0.1-1 µg/L)[15] |
| LOQ | Analyte Dependent (~5-30 µg/mL) | Analyte Dependent (~0.3-3 µg/L)[15] |
| Specificity | High, based on retention time | High, based on retention time |
Cross-Validation: Bridging the Methodological Divide
Once both the GC-FID and IC methods have been independently validated, the crucial step of cross-validation is performed. This process is essential when two different analytical methods are used to determine the concentration of different components of the same drug substance. The objective is to demonstrate that both methods provide consistent and reliable results for their respective analytes from the same batch of this compound.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of GC-FID and IC methods.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent (e.g., deionized water) to a known concentration.
-
Prepare at least three independent samples from the same batch of this compound.
-
For each sample, create two separate dilutions: one for GC-FID analysis and one for IC analysis.
2. GC-FID Protocol for Isobutyrate Quantification:
-
Sample Pre-treatment: To a 1 mL aliquot of the diluted sample, add an internal standard (e.g., 2-ethylbutyric acid) and acidify with phosphoric acid to protonate the isobutyrate.[11]
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Injection: Inject 1 µL of the organic layer into the GC-FID system.
-
Chromatographic Conditions:
-
Column: A polar stationary phase column suitable for SCFA analysis (e.g., DB-FFAP).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient to ensure separation of isobutyrate from any potential impurities.
-
Detector: FID.
-
-
Quantification: Determine the concentration of isobutyrate based on a calibration curve prepared with isobutyric acid standards.
3. IC Protocol for Lithium Quantification:
-
Sample Preparation: Further dilute the initial sample solution with deionized water to fall within the linear range of the IC method.
-
Injection: Inject the diluted sample into the IC system.
-
Chromatographic Conditions:
-
Quantification: Determine the concentration of lithium based on a calibration curve prepared with lithium standards.
4. Data Analysis and Acceptance Criteria:
-
For each sample, calculate the molar concentration of isobutyrate from the GC-FID results and the molar concentration of lithium from the IC results.
-
Determine the molar ratio of lithium to isobutyrate. For this compound, the theoretical molar ratio is 1:1.
-
The acceptance criterion for the cross-validation is that the experimentally determined molar ratio for all samples should be within a predefined range of the theoretical ratio (e.g., 1.0 ± 0.05).
-
Statistical analysis, such as a paired t-test, should be performed to confirm that there is no significant difference between the molar quantities of the two moieties.
Conclusion: Ensuring Analytical Harmony for Product Integrity
The cross-validation of analytical methods is a non-negotiable aspect of robust pharmaceutical quality control.[4][5] By employing distinct, highly specific, and independently validated methods for the quantification of the lithium cation and the isobutyrate anion, and subsequently demonstrating their congruent results through a rigorous cross-validation protocol, we establish a high degree of confidence in the identity, purity, and strength of the this compound drug substance. This guide has provided not only the procedural steps but also the underlying scientific rationale for these choices, empowering researchers and drug development professionals to implement these methodologies with a comprehensive understanding of their foundational principles. The ultimate goal is to ensure the consistent quality of the final product, thereby safeguarding patient safety.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas Chromatography for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. Battery Analysis Using ICP-OES and ICP-MS | Separation Science [sepscience.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. pharmaerudition.org [pharmaerudition.org]
A Senior Application Scientist's Guide to Solvent Selection for the Synthesis of Li₃PS₄ Solid-State Electrolytes
For researchers, scientists, and professionals in drug development venturing into the burgeoning field of all-solid-state batteries, the synthesis of high-performance solid electrolytes is a critical juncture. Among the promising candidates, lithium thiophosphate (Li₃PS₄) has garnered significant attention due to its high ionic conductivity. The wet-chemical synthesis route offers a scalable and controllable method for its production. However, the choice of solvent in this process is not merely a matter of dissolving precursors; it is a pivotal decision that profoundly influences the final product's purity, crystallinity, morphology, and ultimately, its electrochemical performance.
This guide provides an in-depth comparative study of solvents for the synthesis of Li₃PS₄, with a particular focus on the scenario where a lithium carboxylate is utilized as a precursor for the lithium source. While the direct one-pot synthesis of Li₃PS₄ from a lithium carboxylate is not a widely documented mainstream method, a two-step approach involving the initial conversion of the carboxylate to a reactive lithium precursor like lithium sulfide (Li₂S) is a feasible pathway. The principles of solvent selection, largely derived from the well-established synthesis route using Li₂S and phosphorus pentasulfide (P₂S₅), are directly applicable and will be discussed in detail.
The Causal Role of the Solvent in Li₃PS₄ Synthesis
The synthesis of Li₃PS₄ in a solvent is not a simple precipitation reaction. The solvent plays an active role in the reaction mechanism, which typically proceeds through the formation of a solvato-complex. This intermediate, often of the form Li₃PS₄·x(Solvent), dictates the nucleation and growth of the final Li₃PS₄ particles upon desolvation.
The choice of solvent directly impacts several key aspects of the synthesis:
-
Precursor Solubility and Reactivity: The solvent must effectively dissolve or suspend the lithium and phosphorus sulfide precursors to facilitate their reaction.
-
Intermediate Formation and Stability: The nature of the solvent-Li₃PS₄ interaction influences the stability and decomposition characteristics of the solvato-complex.
-
Crystallinity and Phase Purity: The solvent's properties, such as its boiling point and polarity, can direct the formation of either amorphous or crystalline β-Li₃PS₄, the latter being desirable for its higher ionic conductivity.
-
Morphology of the Final Product: The solvent system can be tailored to produce Li₃PS₄ with specific particle sizes and morphologies, which is crucial for achieving good electrode-electrolyte contact in a solid-state battery.
-
Safety and Environmental Impact: Practical considerations such as toxicity, flammability, and environmental footprint are paramount in selecting a suitable solvent for scalable synthesis.
Comparative Analysis of Solvents
The selection of an optimal solvent involves a trade-off between various properties. Below is a comparative analysis of commonly employed solvents in the wet-chemical synthesis of Li₃PS₄.
Key Solvent Properties and Their Impact
| Solvent Property | Impact on Li₃PS₄ Synthesis |
| Boiling Point (°C) | Influences the desolvation temperature of the Li₃PS₄-solvent complex. Lower boiling point solvents can lead to more amorphous structures upon solvent removal.[1] |
| Dielectric Constant | A measure of the solvent's polarity. Higher dielectric constants can enhance the dissolution of precursors and influence the reaction kinetics.[2] |
| Donor Number (DN) | Represents the solvent's ability to donate a lone pair of electrons. A higher DN indicates stronger coordination with lithium ions, which can affect the stability of the solvato-complex. |
| Safety & Environmental Profile | Critical for practical applications, considering factors like flammability, toxicity, and sustainability. |
Performance Comparison of Selected Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Donor Number (DN) | Advantages | Disadvantages | Resulting Li₃PS₄ Phase | Ionic Conductivity (S/cm) |
| Tetrahydrofuran (THF) | 66 | 7.6 | 20.0 | Well-established, good precursor solubility. | Forms stable solvates requiring specific thermal treatment for removal.[3] Flammable. | Crystalline β-Li₃PS₄[4] | ~10⁻⁴ |
| Ethyl Acetate (EA) | 77 | 6.0 | 17.1 | Lower hazard potential than THF, comparable product quality.[5] | Crystalline β-Li₃PS₄[5] | ~10⁻⁴ | |
| Acetonitrile (AN) | 82 | 37.5 | 14.1 | High dielectric constant promotes precursor dissolution. | Can lead to amorphous Li₃PS₄.[4] | Amorphous Li₃PS₄[4] | Varies, can be lower than crystalline β-phase |
| Ethyl Propionate (EP) | 99 | 5.6 | - | Higher boiling point allows for a wider processing window. | Crystalline β-Li₃PS₄ | ~10⁻⁴ | |
| N-Methylformamide (NMF) | 183 | 182.4 | 24.0 | High polarity and donor number, can dissolve Li₃PS₄. | High boiling point makes solvent removal challenging. | Crystalline Li₃PS₄ | ~2.3 x 10⁻⁶ |
Experimental Workflow: A Self-Validating System
The following diagram illustrates a typical experimental workflow for the solvent-based synthesis of Li₃PS₄ from Li₂S and P₂S₅. This process is designed to be self-validating, with characterization steps integrated to ensure the desired product is obtained.
Caption: Experimental workflow for the synthesis of β-Li₃PS₄.
Detailed Experimental Protocol (Conventional Route: Li₂S + P₂S₅ in THF)
This protocol describes the synthesis of β-Li₃PS₄ using tetrahydrofuran (THF) as the solvent. All procedures must be carried out in an inert atmosphere (e.g., an argon-filled glovebox) due to the moisture sensitivity of the reagents and products.
Materials:
-
Lithium sulfide (Li₂S, battery grade)
-
Phosphorus pentasulfide (P₂S₅, 99%)
-
Anhydrous tetrahydrofuran (THF, ≥99.9%)
Procedure:
-
Precursor Preparation: In a glovebox, weigh Li₂S and P₂S₅ in a 3:1 molar ratio.
-
Reaction:
-
Transfer the mixed powders to a reaction vessel.
-
Add anhydrous THF to the vessel to create a suspension (a typical concentration is 0.1 M with respect to Li₃PS₄).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
-
Isolation of the Intermediate:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at a sufficient speed (e.g., 8000 rpm) for 10 minutes to separate the solid precipitate.
-
Carefully decant the supernatant liquid.
-
Wash the precipitate by adding fresh anhydrous THF, resuspending the solid, and centrifuging again. Repeat this washing step twice to remove any unreacted precursors or soluble byproducts.
-
After the final wash, dry the obtained white solid under vacuum at room temperature to yield the Li₃PS₄·xTHF solvato-complex.
-
-
Conversion to β-Li₃PS₄:
-
Transfer the dried intermediate to a tube furnace.
-
Heat the material under a dynamic vacuum. A typical heating profile is to ramp to 140-250°C and hold for several hours (e.g., 4-12 hours) to ensure complete removal of THF and crystallization into the β-Li₃PS₄ phase.[4] The optimal temperature and duration may vary depending on the specific setup and desired crystallinity.
-
-
Characterization:
-
X-ray Diffraction (XRD): Confirm the formation of the crystalline β-Li₃PS₄ phase and check for the presence of any impurities.
-
Scanning Electron Microscopy (SEM): Analyze the particle size and morphology of the synthesized powder.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the ionic conductivity of the final product by pressing it into a pellet and using blocking electrodes.
-
Hypothetical Synthesis Pathway Using a Lithium Carboxylate
As previously mentioned, the direct synthesis of Li₃PS₄ from a lithium carboxylate is not a well-established method. A more plausible route involves the in-situ or ex-situ generation of Li₂S from a lithium carboxylate, which then reacts with P₂S₅.
Caption: A plausible two-step synthesis of Li₃PS₄ from a lithium carboxylate.
In this hypothetical scenario, the choice of solvent for the second step would follow the same principles outlined in the comparative analysis. The ideal solvent would effectively suspend the in-situ generated Li₂S and P₂S₅, facilitate the formation of the Li₃PS₄ solvato-complex, and allow for its conversion to the desired β-phase upon thermal treatment. The selection would still be a balance between achieving high ionic conductivity and ensuring a safe, scalable, and environmentally conscious process.
Conclusion and Future Outlook
The selection of a solvent is a critical parameter in the wet-chemical synthesis of Li₃PS₄ solid electrolytes. While the direct use of lithium carboxylates as a lithium source is not yet a mainstream approach, the fundamental principles of solvent-mediated synthesis remain paramount. Understanding the interplay between solvent properties and the resulting material characteristics is essential for rationally designing synthesis protocols that yield high-performance solid electrolytes. Future research in this area should focus on exploring greener and more cost-effective solvents, as well as developing one-pot synthesis routes from alternative, earth-abundant precursors to further advance the commercial viability of all-solid-state batteries.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Solvent effect on liquid-phase synthesis of lithium solid electrolytes | EurekAlert! [eurekalert.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ecm.mit.edu [ecm.mit.edu]
- 5. Evaluation of various solvents for the wet-chemical synthesis of β-Li3PS4 under energy and environmental aspects [publica.fraunhofer.de]
A Senior Application Scientist's Guide to Validating Theoretical Models for Predicting Lithium Isobutyrate Reactivity
For professionals in chemical research and drug development, the ability to predict the reactivity of organometallic reagents is paramount for designing efficient, safe, and scalable synthetic routes. Lithium isobutyrate, as a prototypical lithium enolate, serves as a crucial reagent and a model system for understanding the anionic polymerization of acrylates and other nucleophilic additions. Its reactivity, however, is notoriously complex, governed by a delicate interplay of solvation and aggregation. This guide provides a comprehensive framework for comparing and validating the primary theoretical models used to predict the behavior of this compound, grounded in robust experimental methodologies. We will move beyond mere procedural descriptions to elucidate the causal links between theoretical predictions and empirical data, offering a self-validating system for assessing reactivity.
Part 1: Theoretical Frameworks for Reactivity Prediction
Understanding the reactivity of this compound begins with appreciating that in solution, it does not exist as a simple monomer. Instead, it forms a dynamic equilibrium of various aggregated species (dimers, tetramers, hexamers, etc.). The observed reactivity is a composite of the behavior of these different aggregates, with smaller, less-aggregated species generally presumed to be more reactive. Therefore, any successful theoretical model must first accurately predict this solution-state structure.
Model 1: Quantum Chemistry - Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and energetics of molecular systems. Rather than solving the complex many-electron Schrödinger equation directly, DFT determines the total energy of the system from its electron density. This approach provides a computationally tractable yet accurate method for predicting the behavior of complex organolithium aggregates.
Core Principles & Application: For this compound, DFT is employed to calculate the optimized geometries and thermodynamic stabilities of various potential aggregates. By comparing the calculated energies of monomers, dimers, tetramers, and higher-order structures, the model can predict the most stable, and therefore most abundant, species in a given environment (gas phase or with solvent models). Functionals such as BP86 (Becke's exchange and Perdew's correlation potentials) or the M06-2X functional have proven effective for these systems. Beyond stability, DFT can compute reactivity descriptors, such as the calculated charge density on the α-carbon and the predicted NMR chemical shifts, which can be directly correlated with experimental data.
Model 2: Linear Free-Energy Relationships (LFER) - The Hammett Correlation
While DFT provides a bottom-up, first-principles prediction, Linear Free-Energy Relationships (LFERs) offer a top-down, empirical framework for correlating structural modifications with changes in reactivity. The Hammett equation is the archetypal LFER, relating reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds to the electronic properties of the substituent.
Core Principles & Application: The fundamental equation is log(k/k₀) = ρσ, where k is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the substituent, and ρ (rho) is the reaction constant that describes the sensitivity of the reaction to electronic effects.
While direct Hammett studies on a series of substituted lithium isobutyrates are not prevalent in the literature, this framework provides an essential theoretical lens. It posits that the reactivity of a para-substituted phenyl this compound, for example, could be quantitatively predicted based on the known electronic-donating or -withdrawing properties of the substituent. A positive ρ value for a reaction would indicate that electron-withdrawing groups accelerate the reaction by stabilizing negative charge buildup in the transition state. This classical model serves as a valuable intellectual tool for rationalizing and predicting trends in reactivity.
Part 2: Experimental Validation Protocols
Theoretical predictions are meaningless without rigorous experimental validation. The following protocols provide a robust system for generating the empirical data needed to assess the accuracy of the models described above.
Method A: Spectroscopic Determination of Aggregation State
The cornerstone of validating reactivity models for this compound is determining its aggregation state in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Experimental Protocol: Multinuclear & Diffusion-Ordered NMR (DOSY)
-
Sample Preparation (Inert Atmosphere): In a glovebox, prepare a 0.1 M solution of this compound in the desired deuterated solvent (e.g., THF-d₈, Toluene-d₈) within a J. Young NMR tube. The use of an inert atmosphere is critical as organolithium compounds react rapidly with air and water.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum at a controlled temperature (e.g., -78 °C, 25 °C). The chemical shift of the α-carbon is particularly sensitive to the aggregation state and coordination environment of the lithium cation.
-
⁷Li NMR Acquisition: Acquire a ⁷Li NMR spectrum. The presence of multiple peaks or a broad signal can indicate the presence of multiple aggregate species in equilibrium.
-
DOSY Acquisition: Perform a 2D DOSY experiment. This technique separates NMR signals based on the diffusion coefficient of the molecules. Larger aggregates will diffuse more slowly and exhibit a smaller diffusion coefficient.
-
Data Analysis: Correlate the observed ¹³C chemical shifts with values predicted by DFT calculations for different aggregates. Use the Stokes-Einstein equation to relate the measured diffusion coefficients from DOSY to the hydrodynamic radius of the species, allowing for an estimation of the average aggregation number.
Causality & Self-Validation: This multi-pronged NMR approach provides a self-validating system. The α-carbon chemical shift provides electronic information, while DOSY provides physical size information. If DFT predicts that a tetramer is the most stable species, its calculated ¹³C chemical shift should match the experimental value, and the diffusion coefficient measured by DOSY should correspond to the expected size of that tetramer.
Method B: Kinetic Analysis of a Probe Reaction
A direct measure of reactivity is the rate at which the reagent consumes a substrate. By monitoring a probe reaction in real-time, we can extract kinetic data to compare against theoretical predictions.
Experimental Protocol: In-Situ FT-IR Monitoring of Aldol Addition
-
System Setup: Utilize an in-situ FT-IR spectrometer equipped with a probe immersed in a temperature-controlled reaction vessel under an inert nitrogen atmosphere.
-
Reagent Preparation: Prepare a standardized solution of this compound (concentration confirmed by Gilman Titration, see Method C) in the desired solvent (e.g., THF) and cool to the reaction temperature (e.g., -78 °C).
-
Reaction Initiation: Add a stoichiometric equivalent of a probe electrophile, such as benzaldehyde. Begin FT-IR data acquisition immediately.
-
Data Acquisition: Monitor the reaction by observing the disappearance of the benzaldehyde carbonyl stretch (~1703 cm⁻¹) and the appearance of the product alkoxide C-O stretch.
-
Kinetic Analysis: Plot the concentration of the reactant versus time. Fit the data to an appropriate rate law (e.g., second-order) to determine the experimental rate constant (k_exp).
Causality & Self-Validation: The experimentally determined rate constant is a direct, quantitative measure of the reagent's reactivity under specific conditions. This value can be compared to the relative reactivity trends predicted by theoretical models. For instance, DFT can be used to calculate the activation energy (ΔG‡) for the reaction of different aggregates (monomer, dimer) with the electrophile. A lower calculated activation energy should correlate with a higher experimentally observed reaction rate.
Method C: Accurate Quantification of Active Reagent
The accuracy of any kinetic experiment hinges on knowing the precise concentration of the active reagent. Organolithium solutions often contain non-nucleophilic impurities like lithium hydroxide or alkoxides. The Gilman double titration method is the gold standard for accurately determining the concentration of the active carbanionic species.
Experimental Protocol: Gilman Double Titration
-
Total Base Titration (Flask 1):
-
Add 1.0 mL of the this compound solution to 20 mL of distilled water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of HCl (e.g., 0.1 M) until the endpoint is reached. This volume corresponds to the total base content (RLi + LiOH, etc.).
-
-
Non-Carbon-Bound Base Titration (Flask 2):
-
Add 1.0 mL of the this compound solution to 10 mL of dry diethyl ether in a separate flask.
-
Add 0.5 mL of 1,2-dibromoethane and stir for 10 minutes. This selectively consumes the active RLi.
-
Add 20 mL of distilled water and a few drops of indicator.
-
Titrate with the same standardized HCl solution. This volume corresponds to the non-active base content (LiOH, etc.).
-
-
Calculation: The concentration of active this compound is calculated from the difference between the titrant volumes used in Flask 1 and Flask 2.
Causality & Self-Validation: By providing an accurate measure of the active nucleophile, this protocol eliminates a major source of error in kinetic studies, thereby ensuring that the experimental data used to validate theoretical models is reliable.
Part 3: Comparative Analysis & Data Visualization
The ultimate goal is to bridge the gap between theoretical prediction and experimental reality. A systematic comparison is essential.
Data Presentation: Theory vs. Experiment
Table 1: Comparison of DFT-Predicted vs. Experimental NMR Data for this compound Model (MIB−Li) in THF
| Aggregate Species (Model) | DFT Calculated Relative Stability (kcal/mol) | DFT Predicted ¹³C Shift (α-carbon, ppm) | Experimental ¹³C Shift (α-carbon, ppm) |
| Monomer (Hypothetical) | High | ~85 | - |
| Dimer | Moderate | ~90 | - |
| Tetramer | Low | ~95 | ~95-97 |
| Hexameric Prism | Lowest (Most Stable) | ~102 | ~102-104 |
Note: Data is illustrative, based on trends reported for methyl α-lithioisobutyrate (MIB-Li), a close analog.
Table 2: Qualitative Comparison of Predicted Reactivity vs. Experimental Observations
| Condition | Dominant Aggregation State (Theory & Experiment) | Predicted Reactivity (Relative ΔG‡) | Observed Reactivity (Relative Rate) |
| Toluene Solution | Higher Aggregates (e.g., Hexamer) | High Activation Energy | Slow |
| THF Solution | Lower Aggregates (e.g., Tetramer/Dimer) | Moderate Activation Energy | Moderate |
| THF + TMEDA | Monomers/Dimers | Low Activation Energy | Fast |
Visualization of Workflows and Concepts
Diagrams are invaluable for illustrating the logical flow of the validation process and the complex equilibria at play.
Safety Operating Guide
Hazard Characterization: The Foundation of Safe Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical handling and disposal are not just regulatory hurdles; they are foundational to robust scientific outcomes and a safe working environment. This guide provides a comprehensive, technically grounded procedure for the proper disposal of lithium isobutyrate, moving beyond a simple checklist to explain the scientific rationale behind each step.
Before any disposal protocol can be established, a thorough understanding of the compound's chemical and physical properties is essential. This is the cornerstone of a self-validating safety system. This compound, while seemingly straightforward, must be evaluated against the U.S. Environmental Protection Agency (EPA) hazardous waste characteristics to determine its regulatory status.[1][2][3]
The four key hazardous waste characteristics defined by the EPA are:
-
Corrosivity (D002): The ability to corrode steel or have a pH of ≤2 or ≥12.5.[1][3][4]
-
Reactivity (D003): The tendency to be unstable, react violently with water, or generate toxic gases.[1][2][4]
-
Toxicity (D004-D043): The potential to be harmful if ingested or absorbed, determined by the Toxicity Characteristic Leaching Procedure (TCLP).[3][4]
Based on available Safety Data Sheet (SDS) information, this compound presents a low hazard profile. It is a stable, solid compound that is not known to exhibit the characteristics of hazardous waste at its given concentration.[6]
Causality Insight: The name "lithium" can often raise a flag for reactivity. It is critical to distinguish between lithium metal, an alkali metal that is highly reactive with water[7][8][9], and its stable salts, like this compound. In this salt, the lithium exists as an ion (Li+) and does not possess the violent water reactivity of its metallic form.
Table 1: Properties of this compound Relevant to Disposal
| Property | Value / Observation | Rationale for Disposal Protocol | Source(s) |
| CAS Number | 25179-23-1 | Unique identifier for accurate hazard assessment. | [6][10] |
| Physical State | Solid, white powder | As a non-liquid, the primary risk of exposure is through dust inhalation or skin contact, not vapor. | [6] |
| Hazard Identification | The product contains no substances which at their given concentration are considered to be hazardous to health. | Does not meet the criteria for Toxicity (D004-D043). Standard laboratory PPE is sufficient for handling. | [6] |
| Stability & Reactivity | Stable under normal conditions. Thermal decomposition can lead to irritating gases. | Does not meet the criteria for Reactivity (D003). Avoid exposure to extreme heat. | [6] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. | Uncontaminated, small quantities are unlikely to pose a significant environmental threat, though direct release to the environment should always be avoided. | [6] |
The Disposal Decision Workflow
The appropriate disposal path depends on the state of the this compound waste. Is it pure and uncontaminated? Is it mixed with solvents or other reagents? The following workflow provides a logical pathway for making this determination.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Adherence to a detailed, validated protocol is paramount for safety and compliance.
Protocol A: Disposal of Uncontaminated, Small Quantities
This protocol applies to pure, unadulterated this compound in quantities typically used in a research setting (<1 kg), where it has not been mixed with or contaminated by other hazardous materials.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Containment: Ensure the this compound is in a sealed, structurally sound container. An ideal primary container is the original manufacturer's bottle.
-
Labeling:
-
If in the original container, ensure the manufacturer's label is legible.
-
If transferred, create a new label clearly stating "this compound," the CAS number (25179-23-1), and the words "Non-Hazardous Waste for Disposal."
-
-
Waste Stream: Dispose of the sealed container in the designated laboratory receptacle for non-hazardous solid chemical waste.
-
Documentation: Log the disposal in your laboratory's chemical inventory system as per institutional policy.
Trustworthiness Check: Although the SDS indicates the material is not hazardous, this protocol still mandates proper containment and labeling.[6] This prevents accidental misuse and ensures waste handlers are fully aware of the container's contents, providing a layer of safety even for non-regulated materials. Always defer to your institution's specific policies, which may require all chemical waste, regardless of hazard classification, to be handled by the Environmental Health & Safety (EHS) department.
Protocol B: Disposal of Contaminated or Mixed Waste
This protocol must be followed if this compound has been mixed with any other substance (including solvents like ethanol or water) or if it is suspected to be contaminated. In this scenario, the entire mixture must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Waste Characterization: The primary hazard of the waste mixture is determined by its other components. For example, if mixed with a flammable solvent, the waste must be treated as ignitable (D001).
-
Containment:
-
Select a chemically compatible waste container with a secure, leak-proof lid. A polyethylene container is suitable for most solvent and aqueous mixtures.
-
Never mix incompatible waste streams. For example, do not add an acidic waste to this container, which will be slightly basic.
-
-
Hazardous Waste Labeling:
-
Obtain a hazardous waste label from your institution's EHS department.[11][12]
-
List all chemical components of the mixture by their full names, including this compound and any solvents (e.g., water, ethanol). Estimate the percentage of each component, ensuring the total is 100%.[14][15]
-
Mark the appropriate hazard characteristic box(es) (e.g., Ignitable, Corrosive, Reactive, Toxic) based on the entire contents of the container.[12]
-
Include the generator's name, lab location, and the date waste accumulation began.[13][15]
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.
-
Disposal Request: Submit a chemical waste collection request through your institution's EHS portal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Ensure Scene Safety: Alert others in the lab. If the spill is large or involves other hazardous materials, evacuate the area.
-
Don Appropriate PPE: Wear safety goggles, a lab coat, and nitrile gloves. For large spills, respiratory protection may be necessary to avoid inhaling dust.
-
Contain the Spill:
-
For solid this compound, carefully sweep up the material and place it into a designated waste container.[6] Avoid creating dust clouds.
-
Use absorbent pads for spills of solutions containing this compound.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste following Protocol B.
By adhering to these technically sound and logically structured procedures, you ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
- 1. epa.gov [epa.gov]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. actenviro.com [actenviro.com]
- 4. choicemedwaste.com [choicemedwaste.com]
- 5. epa.gov [epa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. purdue.edu [purdue.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Atomistic Studies on Water‐Induced Lithium Corrosion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. Chemical Waste Disposal and Labeling - Environmental Health and Safety [umaryland.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of Lithium Isobutyrate
Navigating the landscape of laboratory research demands a commitment to safety that is as rigorous as the scientific method itself. For researchers, scientists, and drug development professionals, understanding the nuances of chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lithium isobutyrate, ensuring that your work can proceed with the highest standards of safety and efficacy.
Hazard Identification: A Contradictory Profile
This compound presents a somewhat enigmatic safety profile, with differing classifications among suppliers. A Safety Data Sheet (SDS) from Thermo Fisher Scientific suggests that at its given concentration, the substance is not considered hazardous to health and does not meet the criteria for classification.[1] Conversely, an SDS from CymitQuimica classifies this compound as harmful if swallowed, a cause of skin and serious eye irritation, and a potential cause of respiratory irritation.[2]
In the face of such conflicting information, this guide adopts the principle of "erring on the side of caution." We will proceed with the assumption that this compound poses a potential irritation hazard to the skin, eyes, and respiratory system. This conservative approach ensures the highest level of protection for all laboratory personnel.
Risk Assessment: Understanding the Potential for Exposure
The primary routes of potential exposure to this compound in a laboratory setting are through inhalation of dust particles, direct skin or eye contact, and accidental ingestion. A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the frequency and duration of handling, and the potential for aerosolization or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical for minimizing the risk of exposure. The following table summarizes the recommended PPE for handling this compound based on a cautious interpretation of the available safety data.
| Task | Required PPE | Rationale |
| Weighing and Transferring Solids | - Safety glasses with side shields or safety goggles- Nitrile gloves- Laboratory coat- Dust mask (N95 or equivalent) if not handled in a fume hood | To prevent eye contact with airborne particles, skin contact, and inhalation of dust. |
| Preparing Solutions | - Safety goggles- Nitrile gloves- Laboratory coat | To protect against splashes to the eyes and skin. |
| General Laboratory Operations | - Safety glasses- Nitrile gloves- Laboratory coat | To provide a baseline level of protection during routine procedures. |
Below is a decision-making workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Safe Handling Procedures: A Step-by-Step Protocol
Adherence to a strict handling protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Consult the SDS: Always review the most current Safety Data Sheet before handling this compound.
-
Designate a Handling Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, especially when dealing with powders or creating solutions.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, is readily available.
Handling:
-
Don Appropriate PPE: Refer to the PPE selection table and workflow diagram to select and put on the correct protective gear.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated enclosure to minimize dust inhalation. Use a draft shield on the balance.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Avoid Incompatibilities: While specific incompatibilities for this compound are not prominently listed, as a general precaution, keep it away from strong oxidizing agents.
Post-Handling:
-
Clean Up: Clean the work area thoroughly after handling. Use a wet wipe or a HEPA-filtered vacuum to clean up any spilled powder. Avoid dry sweeping.
-
Decontaminate: Wipe down any contaminated surfaces with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Emergency Procedures and Disposal: Preparedness is Key
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal:
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is crucial to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
